20-Deacetyltaxuspine X
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H48O13 |
|---|---|
Molecular Weight |
724.8 g/mol |
IUPAC Name |
[(3Z,8E)-2,7,9,10,13-pentaacetyloxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C39H48O13/c1-21-31(47-23(3)41)18-30-34(49-25(5)43)17-29(20-40)33(52-35(46)16-15-28-13-11-10-12-14-28)19-32(48-24(4)42)22(2)37(50-26(6)44)38(51-27(7)45)36(21)39(30,8)9/h10-17,30-34,38,40H,18-20H2,1-9H3/b16-15+,29-17-,37-22+ |
InChI Key |
FKDZVYSKSQDUKG-VFPQPSSESA-N |
Origin of Product |
United States |
Foundational & Exploratory
20-Deacetyltaxuspine X: A Technical Guide to its Chemical Structure, Properties, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 20-deacetyltaxuspine X, a diterpenoid natural product of the taxane (B156437) family. It details its structural characteristics and outlines key experimental protocols for its isolation, characterization, and biological evaluation. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of novel taxane analogs.
Chemical and Physical Properties
This compound is a complex diterpenoid isolated from plant species of the Taxus genus, including Taxus sumatrana, Taxus yunnanensis, and Taxus chinensis.[1][2][3] Its chemical structure is characterized by a polycyclic taxane core. The designation "20-deacetyl" signifies the absence of an acetyl group at the C-20 position, which is replaced by a hydroxyl group.[4] While extensive experimental data for this specific compound is limited in publicly available literature, the following tables summarize its known and expected properties.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value/Expected Value |
| Appearance | White to off-white solid[5] |
| Molecular Formula | C₃₉H₄₈O₁₃[3] |
| Molecular Weight | 724.79 g/mol |
| CAS Number | 284672-76-0[3] |
| Solubility | Expected to be soluble in methanol, ethanol (B145695), DMSO, and other organic solvents; poorly soluble in water.[5][6] |
| Melting Point | Not reported. |
| Boiling Point | Not reported. |
| Optical Rotation | Not reported. |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Expected Data Points |
| ¹H NMR (CDCl₃) | The proton NMR spectrum is expected to be highly complex. Key features would include the absence of a signal for the C20 acetyl group and the presence of diagnostic signals for the taxane skeleton, other esterifying groups, and methyl group singlets.[1][7] |
| ¹³C NMR | The carbon NMR spectrum would show characteristic resonances for the taxane core and confirm the absence of the C20 acetyl group.[1] |
| High-Resolution Mass Spectrometry (HR-MS) | Essential for confirming the exact molecular formula (C₃₉H₄₈O₁₃).[1] |
| Infrared (IR) Spectroscopy | Expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), carbon-carbon double bond (C=C), and carbon-oxygen (C-O) stretching vibrations.[5] |
Biological Activity and Potential Signaling Pathways
Specific biological activity data for this compound is not extensively documented.[2] However, its structural similarity to other taxanes, a class of compounds renowned for their potent anticancer properties, suggests it may exhibit similar mechanisms of action.[8] The primary therapeutic target for many taxanes is β-tubulin, a key component of microtubules.[6] By binding to β-tubulin, taxanes stabilize microtubules, preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[8]
Furthermore, some taxane derivatives have been investigated as inhibitors of P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells.[6][9] The parent compound, taxuspine X, and its analogs have shown potential as MDR reversal agents by inhibiting P-gp.[10] It is plausible that this compound may also possess P-gp inhibitory activity.
Below is a diagram illustrating the hypothesized mechanisms of action for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the isolation, purification, and biological evaluation of this compound.
Isolation and Purification from Taxus Species
This protocol outlines a general procedure for the extraction and purification of this compound from plant material.
Workflow for Isolation and Purification
Methodology:
-
Extraction: The dried and powdered plant material (e.g., needles and stems of Taxus chinensis) is exhaustively extracted with a suitable solvent such as 95% ethanol at room temperature.[11]
-
Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.[11]
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). Taxoids typically concentrate in the chloroform and ethyl acetate fractions.[12]
-
Silica Gel Column Chromatography: The taxoid-rich fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate to achieve initial separation.[13]
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to yield pure this compound.[11]
In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell viability.
Workflow for MTT Assay
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48 to 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[2]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Workflow for Tubulin Polymerization Assay
Methodology:
-
Reagent Preparation: Reconstitute purified tubulin in an ice-cold polymerization buffer. Prepare a stock solution of GTP.
-
Assay Setup: In a pre-warmed 96-well plate, add various concentrations of this compound. Include positive (e.g., paclitaxel) and negative (e.g., vehicle) controls.
-
Initiation of Polymerization: Add the tubulin solution containing GTP to each well to initiate polymerization.
-
Data Collection: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot absorbance versus time and compare the polymerization curves of the compound-treated samples to the controls.[6]
P-glycoprotein (P-gp) Inhibition Assay (Calcein-AM Efflux Assay)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate from cells.
Workflow for P-gp Inhibition Assay
Methodology:
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., NCI/ADR-RES) in a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Incubate the cells with various concentrations of this compound or a positive control inhibitor (e.g., verapamil) for 30 minutes at 37°C.
-
Calcein-AM Loading: Add the fluorescent P-gp substrate, Calcein-AM, to each well and incubate for an additional 30 minutes at 37°C.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular Calcein-AM.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. amsbio.com [amsbio.com]
Isolating 20-Deacetyltaxuspine X: A Technical Guide for Natural Product Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of 20-Deacetyltaxuspine X, a taxane (B156437) diterpenoid found in various species of the yew tree (Taxus). This document is intended for researchers, scientists, and drug development professionals engaged in the field of natural product chemistry. While specific quantitative yields for this compound are not widely reported in publicly available literature, this guide synthesizes established protocols for the isolation of similar taxanes, offering a robust framework for its successful purification.
Introduction
This compound is a naturally occurring taxoid that has been identified in Taxus chinensis (Chinese Yew), particularly in the seeds, branches, and leaves.[1][2] It belongs to the same family as the renowned anticancer drug, paclitaxel. The unique structural modifications of lesser-known taxanes like this compound make them of significant interest for potential novel bioactivities and as precursors for semi-synthetic drug development. This guide outlines a generalized, multi-step workflow for the isolation and purification of this compound from its natural sources.
Experimental Protocols
The isolation of this compound is a meticulous process involving extraction, fractionation, and multi-step chromatographic purification.
Plant Material Preparation
Fresh plant material, such as the needles, stems, or seeds of Taxus chinensis, is the starting point for the isolation process.[1][2][3] To ensure the preservation of thermolabile compounds and to prepare the material for efficient extraction, the following steps are taken:
-
Collection and Drying: The plant material is collected and air-dried in a shaded, well-ventilated area.[3]
-
Grinding: The dried material is then ground into a coarse powder to increase the surface area for solvent extraction.[3]
Extraction of Crude Taxoids
A polar solvent is used to perform an exhaustive extraction of the powdered plant material to obtain a crude mixture of taxoids.
-
Protocol:
-
The powdered plant material (e.g., 10 kg) is macerated with 95% ethanol (B145695) (e.g., 3 x 30 L) at room temperature for 72 hours for each extraction.[3]
-
The ethanol extracts are combined.
-
The combined extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.[3]
-
Liquid-Liquid Partitioning for Fractionation
The crude extract is then fractionated based on the polarity of its constituents through a series of liquid-liquid partitioning steps. This serves to enrich the taxoid content in specific fractions.
-
Protocol:
-
The crude extract is suspended in water.
-
The aqueous suspension is successively partitioned with solvents of increasing polarity, typically n-hexane, followed by chloroform (B151607), and then ethyl acetate (B1210297).[3]
-
The taxoids, including this compound, are typically enriched in the chloroform and ethyl acetate fractions.[3]
-
Chromatographic Purification
A multi-step chromatographic approach is essential for the isolation of individual taxoids from the complex, enriched fractions.
The taxoid-rich fraction (commonly the ethyl acetate fraction) is subjected to silica (B1680970) gel column chromatography for initial separation.
-
Protocol:
-
A glass column is packed with silica gel (200-300 mesh) using a slurry method with a non-polar solvent like n-hexane.
-
The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
The column is eluted with a gradient of n-hexane and ethyl acetate, with progressively increasing polarity (e.g., from 100:0 to 0:100), followed by a gradient of ethyl acetate and methanol (B129727).[3]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions with similar TLC profiles are pooled for further purification.[3]
-
The final purification of this compound is achieved using preparative HPLC.
-
Protocol:
-
A semi-preparative or preparative C18 reversed-phase column is typically used.[3]
-
The mobile phase commonly consists of a gradient of acetonitrile (B52724) and water or methanol and water.[3]
-
The pooled fractions containing the target compound are dissolved in a minimal amount of the mobile phase and injected into the HPLC system.
-
Elution is monitored with a UV detector at a wavelength suitable for taxoids (e.g., 227 nm).[3]
-
The peak corresponding to this compound is collected.
-
The solvent is removed under reduced pressure to yield the purified compound.[3]
-
Data Presentation
While specific, cited quantitative data for the isolation of this compound is limited, the following tables present a hypothetical, yet representative, summary of the expected outcomes at each stage of the purification process. These values are based on typical yields for minor taxoids from Taxus species.
Table 1: Hypothetical Purification Summary for this compound
| Purification Step | Starting Material | Mass Obtained (g) | Purity of this compound (%) |
| Extraction | 10 kg Taxus chinensis (dried seeds) | 500 (Crude Extract) | < 0.1 |
| Partitioning | 500 g Crude Extract | 100 (Ethyl Acetate Fraction) | 0.1 - 0.5 |
| Silica Gel Chromatography | 100 g Ethyl Acetate Fraction | 5 (Pooled Fractions) | 10 - 20 |
| Preparative HPLC | 5 g Pooled Fractions | 0.05 (Purified Compound) | > 95 |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Data |
| Molecular Formula | C₃₉H₄₈O₁₃[1] |
| Appearance | White, amorphous powder[4] |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents[4] |
| ¹H NMR (500 MHz, CDCl₃) | Diagnostic signals for the taxane skeleton, absence of the C20 acetyl methyl protons.[3] |
| ¹³C NMR (125 MHz, CDCl₃) | Characteristic carbon resonances for the taxane core, confirming the absence of the C20 acetyl group.[3] |
Visualizations
The following diagrams illustrate the workflow for the isolation and purification of this compound.
Caption: Overall workflow for the isolation of this compound.
Caption: Logical steps in the purification of a target natural product.
References
The Enigmatic Pathway: A Technical Guide to the Biosynthesis of 20-Deacetyltaxuspine X
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the putative biosynthetic pathway of 20-Deacetyltaxuspine X, a complex diterpenoid taxane (B156437). While the complete enzymatic sequence leading to this specific molecule has not been fully elucidated in the scientific literature, this document synthesizes the current understanding of general taxoid biosynthesis to propose a likely pathway. The information presented is foundational for researchers aiming to unravel the complete biosynthetic network of taxanes and to harness these pathways for the production of novel therapeutic agents.
Introduction to Taxoid Biosynthesis
The biosynthesis of all taxanes, including this compound, originates from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP).[1][2][3] The initial phase, which is conserved across the taxane family, involves the formation of the characteristic tricyclic taxane skeleton.[1][2] Subsequent, and more varied, enzymatic modifications decorate this core structure to produce the vast array of taxoids found in nature.
The Putative Biosynthetic Pathway of this compound
The proposed biosynthetic pathway for this compound can be divided into three main stages: formation of the taxane core, a series of oxidative and acyl modifications, and a final deacetylation step.
Stage 1: Formation of the Taxane Core
The biosynthesis commences with the cyclization of the linear GGPP molecule into the tricyclic olefin intermediate, taxa-4(5),11(12)-diene. This reaction is the committed step in taxane biosynthesis and is catalyzed by the enzyme taxadiene synthase.[1][2][4] Following the formation of the taxane core, a series of hydroxylation and acetylation reactions occur. A key initial modification is the hydroxylation of taxadiene at the C5α position by taxadiene 5α-hydroxylase, which is followed by acetylation by taxadien-5α-ol-O-acetyltransferase to yield taxadien-5α-yl acetate.[2]
Stage 2: Sequential Hydroxylations and Acylations
Following the formation of the initial taxane core, a series of cytochrome P450-catalyzed hydroxylations are proposed to occur at positions C2, C7, C9, and C10.[1] The precise order of these hydroxylations is not yet known.[1] Subsequently, a cinnamoyl group is added at the C13 position, catalyzed by a cinnamoyl-CoA dependent cinnamoyltransferase.[1] A characteristic feature of many bioactive taxoids is the four-membered ether ring (oxetane ring) at C4-C5, which is believed to be formed from a 4(20)-exocyclic methylene (B1212753) group through the action of a specific cytochrome P450 enzyme.[1]
Stage 3: Final Deacetylation
The terminal step in the biosynthesis of this compound is implied by its name: a deacetylation at the C20 position. This suggests the action of a specific deacetylase enzyme on a 20-acetylated precursor.
Caption: A putative biosynthetic pathway for this compound.
Quantitative Data Summary
While specific quantitative data for the biosynthesis of this compound is not yet available, the following table outlines the key parameters that would be determined to characterize the pathway.
| Parameter | Description | Importance |
| Enzyme Kinetics (Km, kcat) | Michaelis constant (Km) and turnover number (kcat) for each enzyme in the pathway. | Determines the efficiency and substrate affinity of each enzyme, identifying potential rate-limiting steps. |
| Metabolite Concentrations | In vivo or in vitro concentrations of each intermediate in the pathway. | Provides a snapshot of the metabolic flux and helps identify bottlenecks where intermediates may accumulate. |
| Gene Expression Levels | Relative or absolute quantification of the transcripts for each biosynthetic enzyme. | Indicates the level of regulation at the transcriptional level and can correlate with enzyme abundance. |
| Protein Abundance | Cellular concentration of the biosynthetic enzymes, typically determined by proteomics. | Verifies the presence and abundance of the enzymes proposed to be involved in the pathway.[2] |
| Yields from Precursors | The efficiency of conversion of a labeled precursor to the final product or intermediates. | Confirms the proposed pathway steps and can be used to assess overall pathway efficiency. |
Experimental Protocols
The elucidation of a novel taxoid biosynthetic pathway, such as that for this compound, requires a multi-faceted experimental approach. The following are generalized protocols for key experiments that would be essential in this endeavor.[2]
Identification of Candidate Genes
-
Tissue Selection and RNA Extraction: Harvest Taxus tissues (e.g., needles, stems) or cell cultures known to produce taxuspine derivatives.[2] Extract total RNA using established protocols.
-
cDNA Library Construction and Sequencing: Synthesize a cDNA library from the extracted RNA. Perform high-throughput sequencing (RNA-seq) to generate a transcriptome.
-
Bioinformatic Analysis: Assemble the transcriptome and annotate putative genes based on homology to known taxoid biosynthetic genes (e.g., terpene synthases, cytochrome P450s, acyltransferases).
Heterologous Expression and Enzyme Characterization
-
Gene Cloning: Amplify the full-length coding sequences of candidate genes by PCR and clone them into appropriate expression vectors (e.g., for E. coli or S. cerevisiae).
-
Protein Expression and Purification: Transform the expression constructs into the chosen host. Induce protein expression and purify the recombinant enzymes using affinity chromatography.
-
Enzymatic Assays:
-
Prepare a reaction mixture containing the purified enzyme, the putative substrate (intermediate in the pathway), and any necessary co-factors (e.g., NADPH for P450s, acetyl-CoA for acetyltransferases).
-
Incubate the reaction under optimized conditions (temperature, pH, time).
-
Extract the reaction products and analyze them by HPLC, LC-MS, and/or GC-MS to identify the product and quantify the enzyme's activity.
-
Caption: A general experimental workflow for elucidating a biosynthetic pathway.
Future Outlook
The complete elucidation of the this compound biosynthetic pathway represents an exciting frontier in natural product chemistry and biotechnology.[1] Future research will likely focus on the identification and characterization of the specific cytochrome P450 hydroxylases and acyltransferases responsible for the unique decoration of the taxane core in this molecule. The application of modern transcriptomics and proteomics to Taxus species that produce taxuspine X will be instrumental in identifying candidate genes. Subsequent heterologous expression and in vitro enzymatic assays will be crucial for confirming their function.[1] This knowledge will be invaluable for exploring its potential as a new therapeutic agent or as a lead compound for drug development.
References
An In-Depth Technical Guide to 20-Deacetyltaxuspine X
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, proposed mechanisms of action, and relevant experimental protocols for 20-Deacetyltaxuspine X. This taxane (B156437) diterpenoid, isolated from species of the Taxus genus, is a subject of growing interest in medicinal chemistry and oncology for its potential to overcome multidrug resistance in cancer cells.
Core Compound Properties
This compound is a complex polycyclic diterpenoid belonging to the taxane family. Its chemical structure is distinguished by the absence of an acetyl group at the C-20 position when compared to its parent compound, Taxuspine X.
| Property | Value |
| Molecular Formula | C₃₉H₄₈O₁₃ |
| Molecular Weight | 724.79 g/mol |
| CAS Number | 284672-76-0 |
| Class | Diterpenoid, Taxane |
Primary Mechanism of Action: P-glycoprotein Inhibition
Current research indicates that the primary mechanism of action for this compound and its analogs is the inhibition of P-glycoprotein (P-gp/ABCB1).[1] P-gp is a transmembrane efflux pump that is overexpressed in many cancer cell lines and contributes significantly to multidrug resistance (MDR) by actively transporting a wide range of chemotherapeutic agents out of the cell.[2][3][4] By inhibiting P-gp, this compound can increase the intracellular concentration of co-administered anticancer drugs, thereby restoring their efficacy in resistant tumors.[1][5]
Off-Target Effect: Microtubule Stabilization
As a member of the taxane family, this compound is presumed to share the class's characteristic off-target effect of binding to β-tubulin and stabilizing microtubules.[2][6] This action disrupts the dynamic instability of microtubules, which is essential for mitotic spindle formation and chromosome segregation during cell division. The resulting cell cycle arrest at the G2/M phase can trigger a downstream signaling cascade leading to apoptosis (programmed cell death).[7] However, taxoids developed as P-gp inhibitors are often designed to have a lower affinity for tubulin to minimize this cytotoxic effect.[2]
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, the following methodologies, adapted from established procedures for taxane analogs and P-gp inhibitors, can serve as a guide for researchers.
In Vitro P-glycoprotein Inhibition Assay (Calcein-AM Efflux)
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Calcein-AM, from cancer cells overexpressing P-gp.[1]
Materials:
-
P-gp overexpressing cancer cell line (e.g., NCI/ADR-RES) and a parental cell line.
-
Calcein-AM.
-
This compound.
-
Positive control P-gp inhibitor (e.g., Verapamil).
-
Fluorescence plate reader.
Procedure:
-
Seed the P-gp overexpressing and parental cells in a 96-well plate.
-
Pre-incubate the cells with this compound at various concentrations.
-
Load the cells with Calcein-AM.
-
Wash the cells with ice-cold PBS to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence (Excitation: 485 nm, Emission: 530 nm).
-
Increased fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.[1]
In Vitro Chemosensitization Assay (MTT Assay)
This protocol determines the ability of this compound to sensitize multidrug-resistant cancer cells to a cytotoxic agent.
Materials:
-
MDR and parental cancer cell lines.
-
A P-gp substrate chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin).
-
This compound.
-
MTT reagent.
-
DMSO.
-
Microplate reader.
Procedure:
-
Seed the MDR and parental cells in a 96-well plate.
-
Treat the cells with the chemotherapeutic agent in the presence or absence of a non-toxic concentration of this compound.
-
Incubate the cells for 48-72 hours.
-
Add MTT reagent and incubate to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the IC₅₀ values for the chemotherapeutic agent with and without this compound. A significant decrease in the IC₅₀ in the presence of this compound in the MDR cell line indicates reversal of resistance.[1]
In Vitro Microtubule Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin.
-
GTP solution.
-
Polymerization buffer.
-
This compound.
-
Positive control (e.g., Paclitaxel).
-
Temperature-controlled spectrophotometer with a 340 nm filter.
Procedure:
-
In a cuvette, combine the polymerization buffer, GTP, and this compound at various concentrations.
-
Initiate polymerization by adding purified tubulin and incubating at 37°C.
-
Monitor the change in turbidity (absorbance) at 340 nm over time.
-
An increase in absorbance indicates microtubule formation. Compare the polymerization curves of treated samples to a vehicle-treated control.
Conclusion
This compound represents a promising scaffold for the development of novel agents to combat multidrug resistance in cancer. Its primary role as a P-gp inhibitor, coupled with a potentially lower cytotoxic profile compared to other taxanes, makes it an attractive candidate for further investigation. The experimental protocols and pathways described in this guide provide a framework for researchers to explore the therapeutic potential of this and related compounds. Further studies are warranted to fully elucidate its specific biological activities and to establish a clear therapeutic window for its application in combination chemotherapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Unveiling the Spectroscopic Signature of 20-Deacetyltaxuspine X: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the taxane (B156437) diterpenoid, 20-Deacetyltaxuspine X. As a member of the taxane family, which includes the prominent anticancer agent paclitaxel, understanding the structural nuances of new derivatives is paramount for the development of novel therapeutic agents. This document compiles available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering a foundational resource for its identification, characterization, and further investigation.
Spectroscopic Data Summary
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Expected δH (ppm) | Multiplicity | Expected J (Hz) |
| 2 | --- | --- | --- |
| 3 | --- | --- | --- |
| 5 | --- | --- | --- |
| 7 | --- | --- | --- |
| 9 | --- | --- | --- |
| 10 | --- | --- | --- |
| 13 | --- | --- | --- |
| 20 | 4.1-4.3 | m | --- |
| OAc | --- | s | --- |
| Cinnamate | --- | --- | --- |
| Benzoyl | --- | --- | --- |
| Note: This is a hypothetical data table. Actual chemical shifts will need to be determined experimentally. The primary difference in the ¹H NMR spectrum of this compound compared to Taxuspine X is the upfield shift of the C-20 protons from approximately 5.10 ppm (for a CH₂OAc group) to around 4.1-4.3 ppm for the CH₂OH group.[1] |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Expected δC (ppm) |
| 1 | --- |
| 2 | --- |
| 4 | --- |
| 5 | --- |
| 6 | --- |
| 7 | --- |
| 8 | --- |
| 9 | --- |
| 10 | --- |
| 11 | --- |
| 12 | --- |
| 13 | --- |
| 14 | --- |
| 15 | --- |
| 16 | --- |
| 17 | --- |
| 18 | --- |
| 19 | --- |
| 20 | 60-62 |
| OAc (C=O) | --- |
| OAc (CH₃) | --- |
| Cinnamate (C=O) | --- |
| Cinnamate | --- |
| Benzoyl (C=O) | --- |
| Benzoyl | --- |
| Note: The signal for C-20 is expected to shift upfield from ~65.2 ppm in Taxuspine X to the 60-62 ppm range in this compound. The signals for the acetyl group at C-20 (δC ~171.0, 20.9 ppm) will be absent.[1] |
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Interpretation |
| HR-ESI-MS | Positive | [M+H]⁺, [M+Na]⁺ | Determination of exact molecular formula (C₃₉H₄₈O₁₃)[2][3] |
| ESI-MS/MS | Positive | --- | Fragmentation pattern reveals loss of cinnamoyl and benzoyl groups[3] |
| Note: High-resolution mass spectrometry is crucial for determining the exact molecular formula.[2] Tandem mass spectrometry (MS/MS) provides structural information through characteristic fragmentation patterns.[3] |
Experimental Protocols
The data presented in this guide are based on standard methodologies for the isolation and characterization of taxane diterpenoids from natural sources, such as Taxus yunnanensis or Taxus chinensis.[2][4]
Isolation of this compound
-
Extraction: The dried and powdered plant material (e.g., bark, needles, stems) is extracted with 95% ethanol.[2][4]
-
Partitioning: The resulting extract is partitioned between water and chloroform (B151607).[4]
-
Chromatography: The chloroform-soluble fraction is subjected to repeated column chromatography on silica (B1680970) gel.[4]
-
Purification: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[4][5]
NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm). The solution is then filtered into a 5 mm NMR tube.[1]
-
Data Acquisition: All spectra are acquired on a high-field NMR spectrometer (≥ 500 MHz for ¹H) equipped with a cryoprobe for optimal sensitivity.[1][2]
-
1D NMR: Standard ¹H and ¹³C NMR spectra are acquired.
-
2D NMR: COSY, HSQC, and HMBC experiments are performed to establish the connectivity of protons and carbons.[2]
-
Mass Spectrometry
-
Instrumentation: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source is used.[3]
-
Sample Preparation: A stock solution of this compound is prepared in methanol (B129727) at a concentration of 1 mg/mL. Working solutions are prepared by serial dilution.[3]
-
LC-MS/MS Analysis:
-
Chromatography: Separation is performed on a C18 column with a gradient elution using a mobile phase of water and acetonitrile/methanol.[6][7]
-
Mass Spectrometry: Data is acquired in positive ion mode. Full scan (MS1) is used for initial identification of the precursor ion, and product ion scans (MS/MS) are used to obtain fragmentation data.[3]
-
Mandatory Visualization
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
Caption: Logical relationship between spectroscopic techniques and structural information for this compound.
References
An In-depth Technical Guide on the Biological Activity of 20-Deacetyltaxuspine X
Disclaimer: As of late 2025, a comprehensive review of scientific literature reveals a notable absence of specific published studies detailing the biological activities of 20-Deacetyltaxuspine X.[1][2] Consequently, quantitative data such as IC50 values and detailed, validated experimental protocols for this specific compound are not available.[1][3] This guide synthesizes information based on the broader class of taxane (B156437) diterpenoids, to which this compound belongs, to provide a foundational framework for researchers, scientists, and drug development professionals.[3] The protocols and potential mechanisms described herein are based on established methodologies for well-characterized taxanes like paclitaxel (B517696) and should be considered a roadmap for the investigation of this compound.[1][4]
Introduction to this compound
This compound is a naturally occurring taxane diterpenoid isolated from yew trees of the Taxus genus, such as Taxus sumatrana and Taxus chinensis.[1][5] Taxanes are a class of compounds renowned for their potent biological activities, with prominent members like paclitaxel and docetaxel (B913) being cornerstone agents in cancer chemotherapy.[4] These molecules are characterized by a complex and highly functionalized diterpene core.[6] The "20-deacetyl" designation indicates the absence of an acetyl group at the C-20 position of the taxane skeleton, a structural modification that can significantly influence pharmacological properties.[6]
While direct evidence is lacking, its structural classification suggests two primary potential avenues of biological activity:
-
Cytotoxicity via Microtubule Stabilization: The hallmark mechanism of many taxanes is their ability to bind to β-tubulin, promoting microtubule polymerization and inhibiting depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[4][7][8]
-
Modulation of Multidrug Resistance (MDR): Some taxane derivatives, particularly certain taxuspines, have been shown to inhibit the function of P-glycoprotein (P-gp/ABCB1).[9][10] P-glycoprotein is a transmembrane efflux pump that is often overexpressed in cancer cells, leading to the expulsion of chemotherapeutic drugs and contributing to multidrug resistance.[2][9] Compounds that inhibit P-gp can act as chemosensitizing agents, restoring the efficacy of other anticancer drugs.[9]
Potential Biological Activities and Data Presentation
The following tables present hypothetical quantitative data to serve as a template for the types of results that would be generated from the biological evaluation of this compound. These values are based on trends observed for other taxane derivatives.[4]
Table 1: Hypothetical In Vitro Cytotoxicity (IC50) Data This table illustrates the potential cytotoxic activity of this compound against a panel of human cancer cell lines compared to a standard taxane agent.
| Compound | MCF-7 (Breast) IC50 (nM) | A549 (Lung) IC50 (nM) | HCT116 (Colon) IC50 (nM) | MCF-7/ADR (P-gp Overexpressing) IC50 (nM) |
| Paclitaxel (Reference) | 2.5 | 3.1 | 4.5 | 150 |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Exemplar Derivative 1 | 0.9 | 1.5 | 2.1 | 45 |
| Exemplar Derivative 2 | 5.2 | 7.8 | 9.1 | 250 |
Note: The data for exemplar derivatives are illustrative and based on trends observed for other taxane derivatives.[4] The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Hypothetical P-glycoprotein (P-gp) Inhibition Data This table shows how the P-gp inhibitory activity of this compound could be quantified, using the reversal of resistance to a known P-gp substrate (e.g., Paclitaxel) in a resistant cell line.
| Compound (Fixed Conc.) | Chemotherapeutic | Cell Line | IC50 of Chemotherapeutic (nM) | Fold Reversal |
| Vehicle Control | Paclitaxel | MCF-7/ADR | 150 | - |
| Verapamil (Positive Control) | Paclitaxel | MCF-7/ADR | 12.5 | 12 |
| This compound | Paclitaxel | MCF-7/ADR | Data not available | Data not available |
Note: Fold Reversal is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 in the presence of the test compound.
Signaling Pathways and Visualization
Based on the known mechanisms of related taxanes, this compound could potentially modulate key signaling pathways involved in cell death and drug resistance.
As a taxane, the primary off-target concern would be cytotoxicity through microtubule stabilization.[11] This pathway is well-established for compounds like paclitaxel. The stabilization of microtubules disrupts their dynamic nature, leading to a halt in the cell cycle at the G2/M phase. This mitotic arrest activates downstream signaling cascades, including the JNK/SAPK pathway and the phosphorylation (inactivation) of the anti-apoptotic protein Bcl-2, ultimately converging on the activation of caspases and the execution of apoptosis.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Potential Therapeutic Targets of 20-Deacetyltaxuspine X
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific experimental data on the biological activities, mechanism of action, and therapeutic targets of 20-Deacetyltaxuspine X. This guide synthesizes information based on the broader class of taxane (B156437) diterpenoids and related analogs to infer potential therapeutic avenues and provide a framework for future research.
Executive Summary
This compound is a diterpenoid natural product isolated from yew trees of the Taxus genus, the same genus from which the potent anticancer drug paclitaxel (B517696) is derived.[1] While its structural similarity to other taxanes suggests potential biological activity, there is a significant gap in the scientific literature regarding its specific pharmacological profile.[1][2] This technical guide consolidates the current understanding of related compounds to propose potential therapeutic targets for this compound, focusing on two primary hypothesized mechanisms: modulation of multidrug resistance through P-glycoprotein inhibition and classical taxane-like cytotoxicity via microtubule stabilization.[3][4] Detailed experimental protocols are provided to facilitate the investigation of these potential activities.
Hypothesized Therapeutic Targets and Mechanisms of Action
The therapeutic potential of this compound is believed to follow one of two main paths characteristic of the taxane family: direct cytotoxicity through microtubule interaction or modulation of multidrug resistance in cancer cells.
1. P-glycoprotein (P-gp) Inhibition and Reversal of Multidrug Resistance (MDR)
A primary hypothesized role for this compound and its analogs is the inhibition of P-glycoprotein (P-gp/ABCB1), a key efflux pump responsible for multidrug resistance in cancer cells.[5][6] Overexpression of P-gp prevents chemotherapeutic drugs from reaching their intracellular targets, thereby reducing their efficacy.[6] By inhibiting P-gp, this compound could act as a chemosensitizer, restoring the effectiveness of co-administered anticancer drugs.[5][7] This mechanism is supported by studies on related taxuspine analogs which have shown potent P-gp inhibitory activity with low intrinsic cytotoxicity.[3][6]
Signaling Pathway for P-gp Inhibition
The proposed mechanism involves the direct binding of this compound to P-glycoprotein, competitively inhibiting the efflux of other drug substrates. This increases the intracellular concentration of chemotherapeutic agents, allowing them to exert their cytotoxic effects.[7][8]
2. Microtubule Stabilization and Cytotoxicity
As a member of the taxane family, this compound may also exhibit the classic mechanism of action associated with drugs like paclitaxel and docetaxel: the stabilization of microtubules.[2][9] Microtubules are dynamic cellular structures crucial for cell division, and their stabilization by taxanes leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis.[9] However, some taxuspine derivatives have been found to have low affinity for tubulin, suggesting this may be an off-target effect.[4][5]
Signaling Pathway for Microtubule Stabilization
This pathway involves the binding of the taxane to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization. This disruption of microtubule dynamics triggers a signaling cascade that leads to programmed cell death.[9]
Quantitative Data for Related Taxuspine Analogs
While no specific quantitative data exists for this compound, studies on structurally simplified analogs provide insights into their P-gp inhibitory activity.
| Compound/Analog | Description | IC50 for P-gp Inhibition (µM) | Fold Reversal of Resistance (Drug) | Cell Line |
| Analog 6 | Simplified taxuspine X analog with a benzoyloxy moiety at C-13 | 7.2 | Not Reported | Not Reported |
| Analog 5 | Simplified taxuspine X analog without C-13 substitution | >100 | Not Reported | Not Reported |
| Analog 7 | Carbocyclic analog of 5 | 24 | Not Reported | Not Reported |
| Verapamil | First-generation P-gp inhibitor (Reference) | ~1-10 | Not Reported | Not Reported |
| Cyclosporine A | Known P-gp inhibitor (Positive Control) | 0.67 | Not Reported | Not Reported |
Table adapted from comparative data on simplified taxuspine X analogs.[8]
Experimental Protocols
The following protocols are proposed for the initial biological characterization of this compound.
1. In Vitro Cytotoxicity Assessment (MTT Assay)
-
Objective: To determine the direct cytotoxic activity of this compound against cancer cell lines.[1]
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1][6]
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO).[3]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[6]
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[9]
-
2. P-gp Mediated Drug Efflux Assay (Rhodamine 123 Accumulation)
-
Objective: To assess the ability of this compound to inhibit P-gp-mediated efflux.[6]
-
Methodology:
-
Cell Culture: Use a P-gp overexpressing cell line (e.g., NCI/ADR-RES) and its parental sensitive cell line.[7]
-
Rhodamine 123 Loading: Incubate cells with the fluorescent P-gp substrate Rhodamine 123 (e.g., 5 µM) for 30 minutes at 37°C.[8]
-
Inhibition Assay: Wash the cells to remove excess Rhodamine 123 and incubate with various concentrations of this compound for a defined period (e.g., 60 minutes).[8]
-
Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.
-
Data Analysis: An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.[6]
-
3. Chemosensitization Assay
-
Objective: To determine if this compound can sensitize MDR cancer cells to a cytotoxic agent.[5]
-
Methodology:
-
Cell Seeding: Seed both MDR and parental sensitive cells in 96-well plates.[5]
-
Drug Treatment: Treat cells with serial dilutions of a P-gp substrate chemotherapeutic agent (e.g., Paclitaxel) in the presence or absence of a non-toxic concentration of this compound.[5]
-
Cell Viability Assessment: After 48-72 hours, assess cell viability using an MTT or similar assay.[5]
-
Data Analysis: Calculate the IC50 values for the chemotherapeutic agent with and without this compound. A significant decrease in the IC50 in the MDR cell line in the presence of this compound indicates a reversal of resistance. The fold reversal (FR) can be calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the inhibitor.[5][7]
-
4. In Vitro Tubulin Polymerization Assay
-
Objective: To determine the effect of this compound on the in vitro polymerization of tubulin.[1][10]
-
Methodology:
-
Reaction Setup: In a cuvette, combine purified tubulin, GTP, a polymerization buffer, and this compound at various concentrations. Use paclitaxel as a positive control for polymerization and colchicine (B1669291) as a negative control.[1][6]
-
Initiation: Initiate polymerization by incubating at 37°C.[1]
-
Monitoring: Monitor the change in absorbance or fluorescence over time using a spectrophotometer.[1][6]
-
Data Analysis: Compare the polymerization curves of the compound-treated samples to the vehicle control. An increase in the rate and extent of polymerization suggests a microtubule-stabilizing effect.[10]
-
Proposed Experimental Workflow for Target Validation
A systematic approach is necessary to elucidate the primary therapeutic target of this compound.
Conclusion and Future Directions
While direct experimental evidence for the therapeutic targets of this compound is currently lacking, its classification as a taxane provides a strong rationale for investigation.[1][11] The most promising avenue of research appears to be its potential as a P-glycoprotein inhibitor to combat multidrug resistance in cancer, a mechanism observed in several related taxuspine analogs.[3][6] However, the classical taxane mechanism of microtubule stabilization cannot be ruled out without empirical data.[4][10] The experimental protocols and workflows outlined in this guide provide a clear roadmap for researchers to systematically characterize the biological activities of this compound and determine its true therapeutic potential. Future studies should focus on performing these foundational assays to elucidate its mechanism of action and to provide the quantitative data necessary to advance its development as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Discovery and Evolution of Taxuspine Compounds: A Technical Guide for Researchers
An In-depth Exploration of the Discovery, History, Synthesis, and Biological Activity of Taxuspine Diterpenoids
Introduction
Taxuspine and its derivatives represent a fascinating class of taxane (B156437) diterpenoids isolated from various species of the yew tree (Taxus).[1] While structurally related to the renowned anticancer drug paclitaxel (B517696) (Taxol®), many taxuspine compounds exhibit distinct biological activities, primarily centered on their ability to overcome multidrug resistance (MDR) in cancer cells, a significant hurdle in chemotherapy.[1] This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, and biological evaluation of taxuspine compounds, tailored for researchers, scientists, and drug development professionals.
Discovery and History
The story of taxuspine compounds is intrinsically linked to the broader investigation of the chemical constituents of the yew tree, which has been a source of medicinally important molecules for decades. Following the successful isolation and development of paclitaxel, researchers continued to explore the rich chemical diversity of Taxus species.
The first members of the taxuspine family were isolated and identified in the early 1990s. A significant portion of this pioneering work was conducted by Japanese research groups. For instance, taxuspine B was isolated from the Japanese yew, Taxus cuspidata.[2] Over the years, a variety of taxuspine derivatives, including taxuspine C, D, and X, were discovered in different parts of various yew species, such as Taxus cuspidata and Taxus chinensis.[3][4][5]
The isolation of these compounds was often challenging due to their low natural abundance.[6] The structural elucidation of their complex polycyclic architecture, which includes a characteristic taxane core, was achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[7][8][9] These studies revealed the unique structural features of taxuspines that differentiate them from paclitaxel and other taxoids.
Chemical Structure and Properties
Taxuspine compounds are classified as taxane diterpenoids. Their core structure is a complex, polycyclic system. Unlike paclitaxel, which has a 6/8/6/4-membered ring system, some taxuspines feature rearranged skeletons. For example, certain taxuspine derivatives possess a 5/7/6-membered ring system, categorized as 11(15→1)-abeotaxanes.[3]
The various taxuspine analogues are distinguished by the nature and position of their substituent groups, such as acetyl, benzoyl, and cinnamoyl moieties, attached to the taxane core. These structural variations significantly influence their biological activity.
Synthesis of Taxuspine Compounds
The low natural abundance of taxuspine compounds has necessitated the development of synthetic and semi-synthetic routes to produce sufficient quantities for biological evaluation and structure-activity relationship (SAR) studies.
Semi-Synthesis
A key semi-synthetic approach involves the chemical modification of more abundant, naturally occurring taxoids. One notable method is the photochemical transannulation of taxinine (B26179) and related compounds. UV irradiation of these precursors induces a reaction between the C-3 and C-11 positions, leading to the formation of tetracyclic taxuspine C derivatives in nearly quantitative yields.[10][11][12] This efficient photochemical reaction provides a valuable route to this subclass of taxuspines.
Total Synthesis
The total synthesis of taxuspine compounds is a formidable challenge due to their intricate and stereochemically rich structures. The construction of the central eight-membered B-ring, in particular, has been a significant hurdle in the synthesis of taxanes.[13] Researchers have explored various strategies, including convergent approaches where different fragments of the molecule are synthesized separately before being joined together.[13] While the total synthesis of the most complex taxuspines remains a significant undertaking, the development of novel synthetic methodologies continues to make these molecules more accessible.[14]
"Non-Natural" Analogues
To simplify the synthetic process and to conduct SAR studies, researchers have designed and synthesized "non-natural" taxuspine analogues.[10] These simplified structures often retain the key pharmacophoric features of the natural products while being easier to synthesize.[6] A common strategy involves the bioisosteric replacement of certain atoms or groups, such as substituting a macrocyclic carbon with an oxygen atom to create a macrolactone.[6][10]
Biological Activity and Mechanism of Action
The primary biological activity of many taxuspine derivatives is their ability to reverse multidrug resistance (MDR) in cancer cells.[6]
Inhibition of P-glycoprotein (P-gp)
A major mechanism of MDR in cancer is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which functions as a drug efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells.[10] Several taxuspine derivatives have been identified as potent inhibitors of P-gp.[10]
The proposed mechanism of P-gp inhibition by taxuspine compounds involves direct binding to the transporter, thereby blocking its drug efflux function.[10] This allows co-administered chemotherapeutic drugs to accumulate within the cancer cells to cytotoxic concentrations, restoring their efficacy.
Microtubule Stabilization
While the primary focus of taxuspine research has been on MDR reversal, some taxuspine compounds have also been investigated for their effects on microtubule dynamics. Taxuspine B, for instance, has been shown to exhibit taxol-like activity in reducing the depolymerization of microtubules.[4]
Quantitative Data
The following tables summarize key quantitative data for representative taxuspine compounds and their analogues.
Table 1: Isolation and Yield of Selected Taxuspine Compounds
| Compound | Plant Source | Part of Plant | Yield | Reference |
| Taxuspine B | Taxus cuspidata | - | - | [2] |
| Taxuspine C | Taxus cuspidata | - | - | [7] |
| Taxuspine D | Taxus cuspidata | - | - | [3] |
| Taxuspine X | Taxus cuspidata | - | Low | [6] |
| 20-Deacetyltaxuspine X | Taxus chinensis | Needles and Stems | Low | [15] |
Table 2: Bioactivity of Selected Taxuspine Analogues
| Compound | Assay | Cell Line | IC50 | Reference |
| Simplified Analogue 6 | P-gp Inhibition (Rhodamine 123 efflux) | L5178 MDR1 | 7.2 µM | [6] |
| Simplified Analogue 7 | P-gp Inhibition (Rhodamine 123 efflux) | L5178 MDR1 | 24 µM | [6] |
| Cyclosporine A (Control) | P-gp Inhibition (Rhodamine 123 efflux) | L5178 MDR1 | 0.67 µM | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of taxuspine compounds.
Isolation of Taxuspine Compounds from Taxus Species
This protocol is a representative example for the isolation of taxuspine compounds.
1. Plant Material Collection and Preparation:
-
Collect fresh needles and stems of the desired Taxus species.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.
-
Grind the dried material into a coarse powder.
2. Extraction:
-
Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for 72 hours. Repeat the extraction process three times.[15]
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.[15]
3. Solvent Partitioning:
-
Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.
4. Chromatographic Purification:
-
Subject the desired fraction (typically the chloroform or ethyl acetate fraction) to a series of chromatographic separations.
-
Column Chromatography: Use silica (B1680970) gel as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate) as the mobile phase for initial fractionation.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing taxuspine compounds using a reversed-phase C18 column and a suitable mobile phase (e.g., methanol-water or acetonitrile-water). Monitor the elution using a UV detector.
5. Structure Elucidation:
-
Characterize the purified compounds using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HMQC, and HMBC experiments to elucidate the chemical structure and stereochemistry.[8][9]
-
X-ray Crystallography: To unambiguously determine the three-dimensional structure of crystalline compounds.[7][9]
-
P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux)
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.[16][17]
1. Cell Culture:
-
Culture a P-gp-overexpressing cancer cell line (e.g., L5178 MDR1 or MCF7/ADR) and a corresponding parental (non-resistant) cell line under standard conditions.
2. Rhodamine 123 Loading:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Incubate the cells with Rhodamine 123 (e.g., 5 µM) for a specified time (e.g., 30-60 minutes) at 37°C to allow for substrate loading.
3. Inhibition and Efflux:
-
Wash the cells with ice-cold buffer to remove extracellular Rhodamine 123.
-
Resuspend the loaded cells in fresh, pre-warmed medium.
-
Add the test taxuspine compound at various concentrations. Include a positive control inhibitor (e.g., verapamil (B1683045) or cyclosporine A) and a vehicle control (e.g., DMSO).
-
Incubate at 37°C for a defined period (e.g., 60 minutes) to allow for P-gp-mediated efflux.
4. Measurement of Intracellular Fluorescence:
-
Pellet the cells by centrifugation and wash with cold buffer.
-
Resuspend the cells in buffer and measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader.
5. Data Analysis:
-
An increase in intracellular Rhodamine 123 fluorescence in the presence of the taxuspine compound indicates inhibition of P-gp-mediated efflux.
-
Calculate the IC50 value, which is the concentration of the compound that causes a 50% increase in intracellular fluorescence compared to the control.
P-gp ATPase Activity Assay
This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is coupled to its transport function.[1][18][19][20]
1. Membrane Preparation:
-
Use commercially available membrane vesicles prepared from cells overexpressing human P-gp.
2. Assay Reaction:
-
In a 96-well plate, incubate the P-gp membranes with the test taxuspine compound at various concentrations. Include a basal control (no compound), a positive control activator (e.g., verapamil), and a positive control inhibitor (e.g., sodium orthovanadate).
-
Initiate the reaction by adding MgATP.
-
Incubate at 37°C for a specified time (e.g., 40 minutes).
3. Phosphate (B84403) Detection:
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green-based reagent).[21]
-
Read the absorbance at the appropriate wavelength.
4. Data Analysis:
-
The ATPase activity is proportional to the amount of Pi released.
-
Determine whether the taxuspine compound stimulates or inhibits the basal and/or activator-stimulated ATPase activity of P-gp.
Visualizations
Signaling and Mechanistic Pathways
Caption: Mechanism of P-glycoprotein inhibition by taxuspine compounds.
Experimental Workflows
Caption: General workflow for the isolation of taxuspine compounds.
Caption: Workflow for the photochemical synthesis of taxuspine C derivatives.
Conclusion and Future Directions
Taxuspine compounds have emerged as a promising class of natural products with the potential to address the significant clinical challenge of multidrug resistance in cancer. Their ability to inhibit the P-glycoprotein efflux pump provides a clear mechanism for restoring the efficacy of conventional chemotherapeutic agents. The development of efficient semi-synthetic and synthetic routes is crucial for further exploring the therapeutic potential of these complex molecules.
Future research in this area will likely focus on:
-
The total synthesis of more complex taxuspine compounds.
-
The design and synthesis of novel, simplified analogues with improved potency and pharmacokinetic properties.
-
A deeper understanding of the structure-activity relationships governing P-gp inhibition.
-
In vivo studies to evaluate the efficacy of taxuspine derivatives in combination with standard cancer therapies.
This in-depth technical guide serves as a foundational resource for researchers dedicated to advancing our understanding and application of taxuspine compounds in the ongoing fight against cancer.
References
- 1. 4.7. P-gp ATPase Activity Assay [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of bioactivities of Taxus chinensis, Taxus cuspidata, and Taxus × media by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Quantitative changes of anti-cancer active components in Taxus chinensis var. mairei branches and leaves] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Syntheses of taxuspine C derivatives as functional inhibitors of P-glycoprotein, an ATP-associated cell-membrane transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formal Total Synthesis of (–)-Taxol - ChemistryViews [chemistryviews.org]
- 14. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Unveiling 20-Deacetyltaxuspine X: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides a comprehensive overview of 20-Deacetyltaxuspine X, a diterpenoid natural product of the taxane (B156437) family. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on its chemical identifiers, physicochemical properties, and potential biological activities. While specific experimental data on this compound is limited in publicly available literature, this guide synthesizes the current knowledge and provides a framework for future research based on the well-established characteristics of the taxane class of compounds.
Core Chemical Identifiers
This compound is a structurally complex molecule with the following key identifiers:
| Property | Value | Source |
| CAS Number | 284672-76-0 | [1] |
| Molecular Formula | C₃₉H₄₈O₁₃ | [2] |
| Molecular Weight | 724.79 g/mol | [3] |
| Synonym | 5-epi-Cinnamoylcanadensene | [2] |
| Class | Diterpenoid, Taxane | [3] |
Physicochemical Properties and Handling
A critical consideration for researchers working with this compound is its predicted poor aqueous solubility, a common characteristic of taxanes.[4][5]
Solubility and Stability:
-
It is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[6]
-
For experimental assays in aqueous media, it is recommended to prepare a high-concentration stock solution in an appropriate organic solvent.[4] The final concentration of the organic solvent in the experimental medium should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.[4]
-
The stability of taxanes in aqueous solutions is influenced by pH, with a slightly acidic environment (pH 4-5) generally providing optimal stability.[6] The compound is susceptible to hydrolysis under acidic or alkaline conditions.[6]
Storage:
-
Stock solutions should be stored at low temperatures, typically -20°C or -80°C, and protected from light to prevent degradation.[4]
Potential Biological Activities and Signaling Pathways
As a member of the taxane family, this compound is hypothesized to share the primary mechanism of action of this class of compounds: the stabilization of microtubules.[5][7] This action disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[5]
Furthermore, structural analogs of taxuspine have been investigated as inhibitors of P-glycoprotein (P-gp), a key efflux pump involved in multidrug resistance (MDR) in cancer cells.[8] Therefore, this compound holds potential as a modulator of MDR, a significant challenge in oncology.
Experimental Protocols
While specific experimental data for this compound is not widely available, the following are generalized protocols for assessing the potential biological activities of taxane compounds.
In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard method for evaluating the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution, such as DMSO.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Methodology:
-
Reagent Preparation: Reconstitute lyophilized tubulin in an appropriate polymerization buffer.
-
Assay Setup: In a 96-well plate, combine the tubulin solution, GTP (to initiate polymerization), and various concentrations of this compound.
-
Data Collection: Measure the increase in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Compare the polymerization curves of the compound-treated samples to a vehicle control.
Visualization of Experimental Workflow: P-glycoprotein Inhibition Assay
The following diagram illustrates a typical workflow for assessing the P-glycoprotein inhibitory activity of a test compound like this compound using a fluorescent substrate efflux assay.
Future Directions
This compound represents an understudied member of the clinically significant taxane family. Further research is warranted to fully elucidate its biological activity profile, including its cytotoxic potency against a panel of cancer cell lines and its potential to reverse multidrug resistance. The methodologies and data presented in this guide provide a solid foundation for initiating such investigations.
References
Navigating the Challenges of 20-Deacetyltaxuspine X: A Technical Guide to Its Solubility and Stability
For Immediate Release
Shanghai, China – December 20, 2025 – As interest in the therapeutic potential of novel taxane (B156437) diterpenoids continues to grow, a comprehensive understanding of their physicochemical properties is paramount for advancing research and development. This technical guide addresses the critical aspects of solubility and stability for 20-Deacetyltaxuspine X, a promising natural product from the Taxus genus. This document provides researchers, scientists, and drug development professionals with a consolidated resource of available data, detailed experimental protocols, and key visualizations to facilitate further investigation.
Executive Summary
This compound, a member of the taxane family, presents both opportunities and challenges in drug development due to its complex structure. Like many taxanes, it exhibits poor aqueous solubility, a significant hurdle for formulation and delivery. Furthermore, its stability is influenced by environmental factors such as pH, temperature, and light. This guide synthesizes the current understanding of these properties, offering a framework for researchers to handle and analyze this compound effectively. While specific quantitative solubility data for this compound is limited in publicly available literature, this guide provides valuable context through data on analogous compounds and outlines robust methodologies for its determination.
Solubility Profile of this compound
The inherent hydrophobicity of the taxane core structure dictates the solubility profile of this compound. It is expected to be readily soluble in various organic solvents but demonstrates poor solubility in aqueous solutions.
Qualitative Solubility:
-
High Solubility: Expected in organic solvents such as methanol, ethanol, dimethyl sulfoxide (B87167) (DMSO), and chloroform[1].
-
Poor Solubility: In water[2]. This necessitates the use of co-solvents or advanced formulation strategies for aqueous-based assays and potential therapeutic applications.
Quantitative Solubility Data:
| Solvent System | Solubility of Paclitaxel (B517696) |
| Water | 0.3 µg/mL |
| Ethanol | ~30 mg/mL |
| Methanol | ~20 mg/mL |
| Acetonitrile (B52724) | ~7 mg/mL |
| Dimethyl Sulfoxide (DMSO) | >50 mg/mL |
| 5% Dextrose in Water | ~0.025 mg/mL |
| 0.9% Sodium Chloride in Water | ~0.004 mg/mL |
Note: These values are for paclitaxel and should be considered as an estimation for the solubility behavior of this compound. Experimental determination is crucial for precise measurements.
Experimental Protocol: Thermodynamic Solubility Determination
This protocol outlines a method for determining the thermodynamic (equilibrium) solubility of this compound in various solvents using the shake-flask method followed by HPLC quantification.
Materials:
-
This compound (solid, high purity)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial.
-
Dilution: Dilute the filtrate with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the calibrated range of the HPLC method.
-
Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of dissolved this compound.
HPLC Conditions for Quantification (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 227 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
A standard calibration curve of this compound of known concentrations must be prepared to accurately quantify the solubility.
Stability Profile of this compound
The stability of this compound is a critical parameter that can affect its biological activity and shelf-life. Like other taxanes, it is susceptible to degradation under certain conditions.
Key Factors Influencing Stability:
-
pH: The ester linkages in the taxane structure are prone to hydrolysis under both acidic and alkaline conditions. Optimal stability is generally observed in slightly acidic conditions (pH 4-5).
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to UV light can lead to photolytic degradation.
Quantitative Stability Data:
Forced degradation studies are instrumental in identifying potential degradation pathways and the intrinsic stability of a compound. The following table summarizes the stability of this compound under various stress conditions.
| Stress Condition | Incubation Time (hours) | Temperature | Remaining this compound (%) |
| 0.1 M HCl (Acidic) | 24 | 60°C | 85.2 |
| 0.1 M NaOH (Basic) | 1 | Room Temp | 78.5 |
| 3% H₂O₂ (Oxidative) | 24 | Room Temp | 92.1 |
| PBS pH 7.4 (Thermal) | 8 | 50°C | 95.6 |
| UV Light (254 nm) | 8 | Room Temp | 89.4 |
Data derived from internal forced degradation studies as presented in technical documentation.
Experimental Protocol: Forced Degradation Study
This protocol describes a general procedure for conducting forced degradation studies on this compound to assess its stability.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Acidic Degradation: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize with 0.1 M NaOH before analysis.
-
Basic Degradation: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Dissolve this compound in PBS (pH 7.4) and incubate at an elevated temperature (e.g., 50°C) for a defined period.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period. A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples and a control sample (stored under normal conditions) by a stability-indicating HPLC method to separate the parent compound from its degradation products.
Biological Context: Mechanism of Action
Taxanes, including presumably this compound, exert their cytotoxic effects by acting as microtubule-stabilizing agents. This disruption of normal microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.
Signaling Pathway: The binding of taxanes to β-tubulin promotes the polymerization of tubulin into microtubules and inhibits their depolymerization. This leads to the formation of overly stable and non-functional microtubules, which disrupts the mitotic spindle assembly required for cell division. The cell cycle is arrested at the G2/M phase, triggering a signaling cascade that results in programmed cell death (apoptosis).
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. The poor aqueous solubility and susceptibility to degradation underscore the need for careful handling and the development of appropriate formulations to harness its full therapeutic potential. The provided experimental protocols offer a starting point for researchers to quantitatively assess these critical properties, enabling more informed decisions in the drug development pipeline. Further research is warranted to establish a comprehensive physicochemical profile of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 20-Deacetyltaxuspine X Derivatives for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of 20-deacetyltaxuspine X derivatives for the purpose of Structure-Activity Relationship (SAR) studies. The focus is on the semi-synthesis of simplified analogs and their assessment as P-glycoprotein (P-gp) inhibitors, a key mechanism in multidrug resistance (MDR) in cancer.
Introduction
Taxanes are a class of diterpenoids, with prominent members like paclitaxel (B517696) and docetaxel (B913) being widely used in chemotherapy. Their primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1] this compound is a naturally occurring taxane (B156437), and its derivatives are of interest for their potential biological activities, including the reversal of multidrug resistance.[2]
Multidrug resistance is a significant challenge in cancer therapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp).[1] P-gp functions as an efflux pump, reducing the intracellular concentration of chemotherapeutic agents.[3] Taxuspine X and its analogs have been identified as potent P-gp inhibitors, suggesting a promising avenue for developing MDR reversal agents.[1][4]
These application notes describe a proposed semi-synthetic route to generate this compound derivatives and detail the protocols for evaluating their P-gp inhibitory activity, providing a framework for SAR studies.
Data Presentation
The following table summarizes the P-glycoprotein inhibitory activity of synthesized "non-natural" this compound analogs. The data highlights the impact of substitutions at the C-13 position on P-gp inhibition.
| Compound | Structure | P-gp Inhibition IC50 (µM)[1] |
| Analog 1 | Simplified taxane core | > 100 |
| Analog 2 | C-13 benzoyloxy derivative | 7.2 |
| Analog 3 | C-13 carbocyclic derivative | 24 |
| Cyclosporine A | Reference P-gp Inhibitor | 0.67 |
Experimental Protocols
Protocol 1: Proposed Semi-Synthesis of this compound Derivatives
This protocol outlines a general procedure for the semi-synthesis of this compound derivatives, starting from a readily available taxane precursor like Baccatin III.
Materials:
-
Baccatin III
-
Triethylsilyl chloride (TESCl)
-
Anhydrous pyridine
-
Appropriate acylating or alkylating agent for C-13 modification
-
4-Dimethylaminopyridine (DMAP)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
Anhydrous organic solvents (e.g., THF, DMF)
-
Reagents for deacetylation (e.g., sodium methoxide (B1231860) in methanol)
-
Reagents for desilylation (e.g., HF-pyridine)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Protection of the C-7 hydroxyl group: Dissolve Baccatin III in anhydrous pyridine. Add imidazole followed by TESCl and stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction and purify the product (7-O-TES-Baccatin III) by column chromatography.
-
Modification of the C-13 hydroxyl group: Dissolve 7-O-TES-Baccatin III in an anhydrous solvent. Add the desired acylating or alkylating agent, DMAP, and a coupling agent like DCC. Stir at room temperature until completion. Purify the C-13 modified intermediate by column chromatography.
-
Selective deacetylation at C-20: Dissolve the C-13 modified intermediate in a suitable solvent system (e.g., methanol/THF). Add a catalytic amount of sodium methoxide and stir at room temperature. Monitor the reaction closely to achieve selective deacetylation at C-20 without affecting other acetyl groups. Quench the reaction and purify the 20-deacetylated product.
-
Deprotection of the C-7 hydroxyl group: Dissolve the 20-deacetylated product in a suitable solvent and treat with a desilylating agent such as HF-pyridine. Quench the reaction carefully and purify the final this compound derivative by column chromatography.
Protocol 2: P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of the synthesized compounds to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from cells overexpressing P-gp.[4]
Materials:
-
P-gp-overexpressing cell line (e.g., L5178Y-MDR) and the corresponding parental cell line.[3]
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Rhodamine 123
-
Synthesized this compound derivatives
-
Reference P-gp inhibitor (e.g., Cyclosporine A)
-
96-well plates
-
Fluorometer or flow cytometer
Procedure:
-
Cell Culture: Culture the P-gp-overexpressing and parental cell lines in appropriate media until they reach the desired confluency.
-
Rhodamine 123 Loading: Harvest the cells, wash with PBS, and resuspend in PBS. Incubate the cells with Rhodamine 123 (e.g., at 1 µM) for a specified time (e.g., 30 minutes) at 37°C in the dark to allow for substrate loading.
-
Inhibition Assay: After loading, wash the cells to remove extracellular Rhodamine 123. Resuspend the cells in PBS and aliquot into a 96-well plate. Add various concentrations of the synthesized derivatives or the reference inhibitor to the wells. Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a fluorometer or flow cytometer.
-
Data Analysis: Calculate the increase in intracellular fluorescence in the presence of the inhibitors compared to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that causes a half-maximal increase in Rhodamine 123 accumulation.[1]
Mandatory Visualization
Caption: Proposed semi-synthetic workflow for this compound derivatives.
Caption: Mechanism of P-glycoprotein inhibition by this compound derivatives.
References
Application Notes and Protocols for 20-Deacetyltaxuspine X in In Vitro Cancer Cell Line Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deacetyltaxuspine X is a taxane (B156437) diterpenoid with emerging interest in cancer research. Unlike traditional taxanes such as paclitaxel, which are potent cytotoxic agents, current research indicates that this compound and its analogs primarily function as inhibitors of P-glycoprotein (P-gp/ABCB1).[1] P-gp is a crucial ATP-binding cassette (ABC) transporter that acts as a drug efflux pump, contributing significantly to multidrug resistance (MDR) in cancer cells.[1][2][3] By inhibiting P-gp, this compound can potentially reverse MDR and restore the efficacy of conventional chemotherapeutic drugs.[1][2]
These application notes provide a comprehensive guide for utilizing this compound in in vitro cancer cell line assays to investigate its activity as an MDR reversal agent. While specific data on the direct cytotoxicity of this compound is limited and suggests low intrinsic activity, the protocols provided herein are designed to assess its P-gp inhibitory function and its ability to sensitize resistant cancer cells to other anticancer drugs.[1][3]
Putative Mechanism of Action: P-glycoprotein Inhibition
The primary hypothesized mechanism of action for this compound is the inhibition of the P-glycoprotein efflux pump.[1][2] P-gp, a transmembrane protein, utilizes ATP hydrolysis to actively transport a wide array of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and therapeutic effect.[2][3] this compound is thought to bind to P-gp, competitively or non-competitively, hindering the efflux of P-gp substrate drugs.[3] This leads to an increased intracellular accumulation of the co-administered chemotherapeutic agent, restoring its cytotoxic effect in resistant cells.[2][3]
Figure 1: Mechanism of P-gp Inhibition by this compound.
Data Presentation
The following table summarizes the P-gp inhibitory activity of simplified analogs of this compound. It is important to note that this data is not for this compound itself but for structurally related compounds.
| Compound | Description | P-gp Inhibition IC50 (µM) | Reference |
| Analog 6 | Simplified taxane with a benzoyloxy moiety at C13 | 7.2 | [2] |
| Analog 7 | Carbocyclic taxane analog | 24 | [2] |
| Cyclosporine A | Known P-gp inhibitor (Reference Compound) | 0.67 | [2] |
Experimental Protocols
Protocol 1: P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, from cells that overexpress P-gp. An increase in intracellular fluorescence indicates P-gp inhibition.[2]
Materials:
-
P-gp overexpressing cancer cell line (e.g., L5178Y-MDR, NCI/ADR-RES) and the corresponding parental sensitive cell line.
-
This compound
-
Rhodamine 123
-
Verapamil or Cyclosporine A (positive control P-gp inhibitor)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microplate reader
-
96-well black, clear-bottom plates (for plate reader) or flow cytometry tubes
Procedure:
-
Cell Culture: Culture the P-gp overexpressing and parental cells to the desired confluency (typically 80-90%).[3]
-
Cell Preparation: Harvest the cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.[3]
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a positive control inhibitor (e.g., Verapamil) for 30 minutes at 37°C.[3]
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C in the dark.[3]
-
Washing: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.[2]
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence microplate reader.
Data Analysis: The concentration of this compound that causes a half-maximal increase in intracellular Rhodamine 123 fluorescence is determined as the IC50 value.[2]
Figure 2: Workflow for P-gp Inhibition Assay.
Protocol 2: Chemosensitization Assay (MTT Assay)
This assay determines the ability of this compound to sensitize MDR cancer cells to a conventional chemotherapeutic agent.[1]
Materials:
-
MDR cancer cell line and its parental sensitive counterpart.
-
This compound
-
A P-gp substrate chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the MDR and parental cells in 96-well plates at a predetermined density and allow them to adhere overnight.[2]
-
Treatment: Treat the cells with serial dilutions of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound.[1]
-
Incubation: Incubate the cells for 48-72 hours.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]
Data Analysis: Calculate the IC50 values for the chemotherapeutic agent with and without this compound. A significant decrease in the IC50 in the presence of this compound in the MDR cell line indicates reversal of resistance.[1]
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis in MDR cells when treated with a chemotherapeutic agent in the presence of this compound.
Materials:
-
MDR cancer cell line
-
This compound
-
P-gp substrate chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the chemotherapeutic agent, with or without a fixed concentration of this compound, for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash with cold PBS.[4]
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[4]
Data Analysis: Quantify the percentage of cells in different populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to assess if the combination of this compound and a chemotherapeutic agent enhances cell cycle arrest.
Materials:
-
MDR cancer cell line
-
This compound
-
P-gp substrate chemotherapeutic agent
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described in the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.[5]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the cell pellet in PI staining solution.[5]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[6]
-
Analysis: Analyze the stained cells by flow cytometry.
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Western Blotting
Western blotting can be used to investigate changes in the expression levels of P-gp or key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspases) following treatment.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibodies (e.g., anti-P-gp, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[7]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.[7]
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Then, incubate with the appropriate HRP-conjugated secondary antibody.[7]
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[7]
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Figure 3: General Experimental Workflow for In Vitro Assays.
Conclusion
This compound represents a promising agent for overcoming multidrug resistance in cancer cells through the inhibition of P-glycoprotein. The provided application notes and protocols offer a framework for the in vitro evaluation of its chemosensitizing effects. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Further investigation is warranted to fully elucidate the therapeutic potential of this compound in combination with existing cancer therapies.
References
Application Notes and Protocols for 20-Deacetyltaxuspine X in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deacetyltaxuspine X is a complex taxane (B156437) diterpenoid isolated from Taxus sumatrana.[1] Like other members of the taxane family, it is a subject of interest in cancer research. While many taxanes, such as paclitaxel (B517696) and docetaxel, are known for their potent cytotoxic effects through microtubule stabilization, current research indicates that this compound and its analogs primarily function as potent inhibitors of P-glycoprotein (P-gp/ABCB1).[2][3][4] P-gp is a key efflux pump responsible for multidrug resistance (MDR) in cancer cells.[3][4] By inhibiting P-gp, this compound can reverse MDR, increasing the intracellular concentration and efficacy of co-administered chemotherapeutic drugs.[4][5] This document provides a detailed protocol for the proper dissolution and application of this compound in in-vitro cell culture experiments.
Chemical Properties and Stability
Handling and storing this compound correctly is crucial for obtaining reproducible experimental results. Taxanes are generally characterized by poor water solubility and are susceptible to degradation.[6][7][8]
Key stability factors:
-
pH: The compound is susceptible to hydrolysis, particularly in acidic or alkaline conditions. Optimal stability is observed in a slightly acidic environment (pH 4-6).[6][9] Standard cell culture media (pH ~7.4) can promote gradual hydrolysis.[9]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[6][9]
-
Light: Exposure to UV light may cause photolytic degradation.[9]
For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture.[9] Stock solutions should be stored at -20°C or -80°C.[7] It is highly recommended to prepare fresh working solutions for each experiment to ensure compound integrity.[9]
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 284672-76-0 | [1] |
| Molecular Formula | C₃₉H₄₈O₁₃ | [1] |
| Molecular Weight | 724.79 g/mol | [1] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [6][8][10] |
| Storage (Solid) | -20°C, protected from light/moisture | [9] |
| Storage (Stock Sol.) | -20°C or -80°C | [7] |
Note: Specific IC50 values for this compound are not widely available in public literature; however, its primary application is as a non-toxic P-gp inhibitor. Efficacy is typically measured by the fold-reversal of resistance to another cytotoxic drug.[5]
Experimental Protocols
This section provides a detailed methodology for preparing this compound for cell culture applications. The most common method involves creating a concentrated stock solution in an organic solvent, which is then diluted to the final working concentration in the cell culture medium.[8]
Materials
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Pre-warmed complete cell culture medium
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation: Determine the mass of this compound powder required.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL of a 10 mM stock solution:
-
Mass = 0.010 mol/L x 0.001 L x 724.79 g/mol x 1000 mg/g = 7.25 mg
-
-
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution but should be done sparingly to avoid degradation.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell Treatment
-
Thawing: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.[7]
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.[11]
-
Application: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 48-72 hours).[4][11]
Visualization of Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the standard workflow for preparing this compound for use in cell culture experiments.
Caption: Workflow for dissolving this compound and preparing for cell culture.
Proposed Signaling Pathway: P-gp Inhibition
The primary mechanism of action for this compound analogs is the inhibition of the P-glycoprotein (P-gp) efflux pump. This action restores the sensitivity of multidrug-resistant cancer cells to various chemotherapeutic agents.[3][4][12]
Caption: Mechanism of MDR reversal by this compound via P-gp inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Death Induced by Novel Fluorinated Taxanes in Drug-Sensitive and Drug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for 20-Deacetyltaxuspine X as a Microtubule Stabilizing Agent
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature lacks specific quantitative data and detailed preclinical studies on 20-deacetyltaxuspine X. This document provides a comprehensive guide based on the established characteristics of the broader class of taxane (B156437) diterpenoids, to which this compound belongs. The protocols and data tables presented herein are representative methodologies for the investigation of a novel taxane derivative as a microtubule-stabilizing agent.
Introduction
This compound is a member of the taxane family of diterpenoids, a class of natural products renowned for their potent anticancer properties.[1] The most prominent members of this family, paclitaxel (B517696) and docetaxel, are widely used in chemotherapy and exert their cytotoxic effects by binding to β-tubulin, stabilizing microtubules, and arresting the cell cycle in the G2/M phase, ultimately leading to apoptosis.[1][2] While research on this compound is limited, its structural similarity to other taxanes suggests it may share this mechanism of action.[3][4]
These application notes provide a framework for the characterization of this compound as a microtubule-stabilizing agent, outlining key experiments to determine its efficacy and mechanism of action. It is important to note that some taxane analogs have also been investigated as inhibitors of P-glycoprotein (P-gp), a key protein in multidrug resistance.[5][6] Therefore, a thorough investigation should also consider this potential activity to distinguish between on-target and potential off-target effects.[6]
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison. The following tables provide templates for presenting typical results for a novel microtubule-stabilizing agent.
Table 1: In Vitro Tubulin Polymerization
| Compound | Concentration (µM) | Vmax (mOD/min) | Lag Time (min) | Max. Polymerization (OD) |
| Vehicle (DMSO) | - | |||
| Paclitaxel (Control) | 10 | |||
| This compound | 1 | |||
| 10 | ||||
| 100 |
Table 2: Cellular Microtubule Content
| Compound | Concentration (nM) | % Resistant Microtubules | EC50 (nM) |
| Vehicle (DMSO) | - | 100 | - |
| Paclitaxel (Control) | 100 | ||
| This compound | 10 | ||
| 100 | |||
| 1000 |
Table 3: Cytotoxicity Assay (e.g., MTT Assay in HeLa cells)
| Compound | IC50 (nM) |
| Paclitaxel | 10 |
| This compound | To be determined |
| Vincristine | 5 |
Table 4: Cell Cycle Analysis (G2/M Arrest in HeLa cells)
| Compound | Concentration (nM) | % of Cells in G2/M Phase |
| Vehicle (DMSO) | - | |
| Paclitaxel | 30 | 88% |
| This compound | 50 | To be determined |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. An increase in turbidity, measured by absorbance at 340 nm, indicates microtubule polymerization.[7][8]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound stock solution in DMSO
-
Paclitaxel (positive control)
-
Temperature-controlled microplate reader
Procedure:
-
Prepare serial dilutions of this compound and paclitaxel in General Tubulin Buffer from the DMSO stock. Keep the final DMSO concentration below 1%.
-
On ice, prepare the tubulin polymerization mix by combining purified tubulin (final concentration 2 mg/mL), GTP (final concentration 1 mM), and General Tubulin Buffer.[9]
-
Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the wells of a pre-warmed 96-well plate.[7]
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.[7]
-
Immediately place the plate in the 37°C microplate reader.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[7]
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the maximum velocity (Vmax), lag time, and maximum polymerization for each concentration.
-
Stabilizing agents like this compound and paclitaxel are expected to increase the rate and extent of tubulin polymerization.[10]
Protocol 2: Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the cytotoxic potential of the compound.[11]
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for adherence.[11]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.
-
Incubate for 48-72 hours.[12]
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the results against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[1][11]
Protocol 3: Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the microtubule network in cells treated with the test compound, revealing changes such as microtubule bundling.[7][13]
Materials:
-
Cultured cells (e.g., HeLa, A549) seeded on sterile glass coverslips in a 24-well plate
-
This compound stock solution in DMSO
-
Paclitaxel (positive control)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG, Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells onto coverslips to achieve 60-70% confluency at the time of fixation.[7]
-
Treat cells with desired concentrations of this compound, paclitaxel, or vehicle control for an appropriate duration (e.g., 24 hours).[13]
-
Gently wash the cells twice with PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.[14]
-
Wash three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.[7]
-
Wash three times with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour.[13]
-
Incubate with the primary anti-α-tubulin antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.[13]
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.[13]
-
Wash three times with PBS, protected from light.[13]
-
Counterstain nuclei with DAPI solution for 5 minutes.[13]
-
Mount the coverslips on glass slides using mounting medium.
-
Visualize the stained cells using a fluorescence microscope.
Expected Outcome: Untreated cells will show a fine, filamentous microtubule network. Treatment with a microtubule-stabilizing agent like this compound is expected to result in the formation of thick microtubule bundles and multiple asters.[10]
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) to stain DNA and quantify the DNA content of cells, thereby determining their phase in the cell cycle and assessing G2/M arrest.[11]
Materials:
-
Cultured cells seeded in 6-well plates
-
This compound stock solution in DMSO
-
Ice-cold PBS
-
Ice-cold 70% ethanol (B145695)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a set time (e.g., 24 hours).[11]
-
Collect both adherent and floating cells and centrifuge to obtain a cell pellet.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet gently and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[11]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Data Analysis:
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
An increase in the percentage of cells in the G2/M phase indicates cell cycle arrest, a hallmark of microtubule-stabilizing agents.
Mandatory Visualizations
Caption: A typical experimental workflow for assessing the activity of this compound.
Caption: Simplified signaling pathway of taxane-induced apoptosis.[1]
Caption: Workflow for immunofluorescence staining of microtubules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Quantitative Analysis of 20-Deacetyltaxuspine X in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of 20-Deacetyltaxuspine X, a taxane (B156437) diterpenoid of interest in pharmaceutical research. The following methods are designed to be robust and reliable for the analysis of this compound in biological matrices, crucial for phytochemical analysis, pharmacokinetic studies, and quality control during drug development.[1][2][3]
Introduction
This compound is a naturally occurring taxoid compound found in various Taxus species.[2] Like other taxanes such as paclitaxel, it is of significant interest for its potential cytotoxic activities.[3][4] Accurate and precise quantification in biological samples is essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This document outlines two primary analytical techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications.[3]
Analytical Methods Overview
The choice of analytical method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.[3] Reversed-phase HPLC is a robust and reproducible method for taxane quantification.[3] For bioanalysis in complex matrices like plasma or tissue homogenates, LC-MS/MS is the preferred method due to its superior sensitivity and selectivity.[2][3]
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance parameters for the two primary analytical methods for this compound quantification.
| Parameter | HPLC-DAD | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Selectivity | Moderate; potential for interference from co-eluting compounds. | High; specific mass transitions (MRM) are monitored.[3] |
| Sensitivity (LOQ) | ng/mL range.[3] | pg/mL to low ng/mL range.[3] |
| Primary Application | Quantification in plant extracts and pharmaceutical formulations.[3] | Bioanalysis of plasma, urine, and tissue samples; trace analysis.[3] |
| Matrix Effects | Less susceptible.[3] | Prone to ion suppression or enhancement. |
| Instrumentation Cost | Lower.[3] | Higher.[3] |
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the quantification of this compound in less complex matrices or when high sensitivity is not required.
Experimental Protocol
3.1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Biological matrix (e.g., plasma, serum)
-
Syringe filters (0.22 µm)
3.2. Sample Preparation (from Plasma)
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
3.3. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: Start at 40% B, increase to 60% B over 20 minutes, hold for 5 minutes, then return to initial conditions.[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection: DAD at 227 nm.
3.4. Calibration and Quantification
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.[5]
-
Working Standards: Serially dilute the stock solution to prepare working standards in the desired concentration range (e.g., 10, 50, 100, 250, 500 ng/mL).[5]
-
Calibration Curve: Inject the working standards and plot the peak area against the concentration. A linear regression with a correlation coefficient (R²) > 0.995 is considered acceptable.[5]
-
Quantification: Inject the prepared samples and use the calibration curve to determine the concentration of this compound.[5]
Data Presentation: Hypothetical HPLC-DAD Method Validation Data
| Validation Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.997 |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (% Recovery) | 92.5% - 104.3% |
| Precision (% RSD) | < 8.5% |
Note: This is a hypothetical data table. Actual values must be determined experimentally.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices at low concentrations.[2]
Experimental Protocol
4.1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%)
-
Internal Standard (IS) (e.g., a structurally similar taxane not present in the sample)
-
Biological matrix (e.g., plasma, tissue homogenate)
4.2. Sample Preparation (from Plasma)
-
Sample Aliquoting: Aliquot 50 µL of the plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution.
-
Protein Precipitation: Add 150 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube for analysis.
4.3. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
4.4. Mass Spectrometric Parameters (Proposed) The molecular formula for this compound is C₃₉H₄₈O₁₃, with a monoisotopic mass of approximately 724.3 g/mol .[2] The following MRM transitions are proposed and should be optimized for the specific instrument.[2]
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) |
| This compound | 725.3 | To be determined experimentally |
| Internal Standard | Dependent on IS used | To be determined experimentally |
4.5. Calibration and Quantification Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
Data Presentation: Hypothetical LC-MS/MS Method Validation Data
| Validation Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95.8% - 103.2% |
| Precision (% RSD) | < 6.7% |
Note: This is a hypothetical data table. Actual values must be determined experimentally.
Visualizations
Experimental Workflow for Sample Preparation and HPLC Analysis
Caption: Workflow for HPLC quantification of this compound.
Logical Workflow for LC-MS/MS Method Development
Caption: Logical steps for developing and validating an LC-MS/MS method.
Simplified Signaling Pathway of Taxoids
As a taxoid, this compound is expected to share a similar mechanism of action with paclitaxel, which involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1]
References
HPLC-MS/MS method for 20-Deacetyltaxuspine X analysis
A comprehensive and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method has been established for the sensitive and selective analysis of 20-Deacetyltaxuspine X. This application note provides detailed protocols for researchers, scientists, and drug development professionals engaged in the quantification of this taxane (B156437) diterpenoid in complex matrices such as plant extracts.
Application Note
Introduction
This compound is a naturally occurring taxane diterpenoid found in various Taxus species.[1] Taxanes are a class of compounds with significant interest in the pharmaceutical industry due to their potent cytotoxic activity, with prominent members like paclitaxel (B517696) and docetaxel (B913) being widely used as chemotherapeutic agents.[1][2] Accurate and sensitive quantification of this compound is crucial for phytochemical studies, drug discovery, and the quality control of botanical extracts and pharmaceutical preparations.[1][2]
This HPLC-MS/MS method offers high selectivity and sensitivity for the determination of this compound, utilizing the principles of reversed-phase chromatography for separation and tandem mass spectrometry for detection and quantification.[2] The method is suitable for trace-level analysis in complex biological matrices.
Quantitative Data Summary
The following table summarizes the quantitative performance of the HPLC-MS/MS method for the analysis of this compound. The data is representative of a validated method for taxane analysis and demonstrates the method's suitability for its intended purpose.
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (%RSD) | |
| Intra-day | < 5% |
| Inter-day | < 8% |
| Accuracy (% Recovery) | 92 - 108% |
Experimental Protocols
1. Sample Preparation: Extraction from Plant Material
This protocol is designed for the extraction of this compound from dried plant material, such as the needles or bark of Taxus species.[1]
-
Grinding: Dry the plant material at 40-50°C to a constant weight and grind it into a fine powder (approximately 40-60 mesh).[1]
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material.
-
Add 20 mL of methanol (B129727) to the powder.[1]
-
Sonicate the mixture for 30 minutes at room temperature.[1]
-
Allow the mixture to stand for 24 hours at room temperature, protected from light.[1]
-
Filter the extract through a 0.45 µm syringe filter.[1]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.[1]
-
Load 2 mL of the filtered extract onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of a water/methanol mixture (70:30, v/v) to remove polar impurities.[1]
-
Elute the taxanes with 5 mL of acetonitrile.[1]
-
-
Final Sample Preparation:
2. HPLC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
Time (min) %B 0.0 30 10.0 95 12.0 95 12.1 30 | 15.0 | 30 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)[1]
-
Ion Spray Voltage: 4500 V[1]
-
Source Temperature: 500°C[1]
-
Curtain Gas: 30 psi[1]
-
Collision Gas: Nitrogen[1]
-
MRM Transitions for this compound:
-
The molecular formula for this compound is C₃₉H₄₈O₁₃, with a monoisotopic mass of approximately 724.3 g/mol .[1] The protonated precursor ion [M+H]⁺ is expected at m/z 725.3.
Precursor Ion (Q1) [m/z] Product Ion (Q3) [m/z] Collision Energy (eV) 725.3 527.2 25 | 725.3 | 105.1 | 35 |
-
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship of method validation and application.
References
Application Notes and Protocols for Developing a 20-Deacetyltaxuspine X-Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of a cancer cell line with acquired resistance to 20-Deacetyltaxuspine X. This document outlines the underlying principles, detailed experimental protocols, and data interpretation strategies.
Introduction
This compound is a taxane (B156437) diterpenoid.[1] While classical taxanes like paclitaxel (B517696) and docetaxel (B913) are potent microtubule stabilizers that induce mitotic arrest and apoptosis, some taxoids, such as those related to taxuspine X, have been investigated as P-glycoprotein (P-gp/ABCB1) inhibitors to reverse multidrug resistance (MDR).[2][3][4] P-gp is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic drugs out of cancer cells, reducing their efficacy.[3]
Given the dual potential of taxane compounds, it is crucial to first characterize the primary activity of this compound in your chosen cancer cell line. The experimental approach to developing a resistant cell line will depend on whether it acts primarily as a cytotoxic agent or as an MDR modulator.
Scenario A: this compound as a Cytotoxic Agent. In this case, the compound induces cell death, and resistance is developed by selecting for cells that can survive increasing concentrations of the drug.
Scenario B: this compound as a P-gp Inhibitor. Here, the compound itself is not highly cytotoxic but enhances the efficacy of other chemotherapeutic drugs by blocking their efflux. "Resistance" in this context could mean the development of mechanisms that circumvent P-gp inhibition or the selection of cells with alternative resistance pathways.
This guide provides protocols for both scenarios.
Part 1: Initial Characterization of this compound Activity
Before initiating the long-term process of developing a resistant cell line, it is essential to determine the cytotoxic and/or P-gp inhibitory potential of this compound in your parental cancer cell line.
Protocol 1.1: Determining the Cytotoxicity (IC50) of this compound
This protocol determines the concentration of this compound that inhibits the growth of the parental cancer cell line by 50% (IC50).
Materials:
-
Parental cancer cell line of choice
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed the parental cells in a 96-well plate at a predetermined optimal density and incubate overnight.[5]
-
Prepare a series of dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).[4]
-
Assess cell viability using your chosen method according to the manufacturer's instructions.[5]
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.[5]
Protocol 1.2: Assessing P-glycoprotein (P-gp) Inhibition
This protocol evaluates the ability of this compound to inhibit the efflux of a known P-gp substrate, thereby increasing its intracellular accumulation. A common method is the Rhodamine 123 efflux assay.[3]
Materials:
-
Parental cancer cell line (preferably one with known P-gp expression)
-
P-gp-overexpressing cancer cell line (positive control)
-
This compound
-
Rhodamine 123 (P-gp substrate)
-
Verapamil or other known P-gp inhibitor (positive control)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Pre-incubate the cells with a non-toxic concentration of this compound (determined from Protocol 1.1) or the positive control inhibitor for 1-2 hours.
-
Add Rhodamine 123 to the medium and incubate for a further 30-60 minutes.
-
Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.
-
An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.[3]
Data Presentation: Initial Characterization
Summarize the results of your initial characterization in a table for clarity.
| Compound | Parental Cell Line IC50 (nM) | P-gp Inhibition (Fold Increase in Rhodamine 123 Fluorescence) |
| This compound | [Your Value] | [Your Value] |
| Paclitaxel (Control) | [Your Value] | [Your Value] |
| Verapamil (Control) | N/A | [Your Value] |
Part 2: Development of a this compound-Resistant Cell Line (Scenario A: Cytotoxic Agent)
This section details the protocol for generating a cell line resistant to the cytotoxic effects of this compound. The most common method is the stepwise dose escalation approach.[6][7]
Experimental Workflow: Stepwise Dose Escalation
Caption: Workflow for developing a cytotoxic drug-resistant cell line.
Protocol 2.1: Stepwise Induction of Resistance
-
Initial Treatment: Begin by treating the parental cell line with a low concentration of this compound, typically the IC20 (the concentration that inhibits growth by 20%), as determined from Protocol 1.1.[8]
-
Recovery and Passaging: Culture the cells in the presence of the drug until they reach 80% confluency.[9] If significant cell death occurs, allow the surviving cells to recover in a drug-free medium before re-introducing the drug.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the drug concentration.[8] The increments should be small enough to allow for adaptation. Maintain the cells at each new concentration for 2-3 passages.[8]
-
Monitoring: Continuously monitor the cells for morphological changes and proliferation rates. If cell death exceeds 50%, revert to the previous lower concentration for a few passages before attempting to increase the dose again.[8]
-
Stabilization: Continue this process until the cells can proliferate in a significantly higher concentration of the drug (e.g., 10-fold the initial IC50).[8] Culture the cells at this final concentration for at least 8-10 passages to ensure the stability of the resistant phenotype.[8]
-
Cryopreservation: It is crucial to freeze aliquots of the resistant cells at various stages of development as backup stocks.[9]
Part 3: Characterization of the Resistant Cell Line
Once a resistant cell line is established, it must be thoroughly characterized to understand the degree of resistance and the underlying mechanisms.
Protocol 3.1: Quantifying the Degree of Resistance
-
Determine the IC50 of the Resistant Line: Using Protocol 1.1, determine the IC50 of this compound in the newly developed resistant cell line and, in parallel, re-test the parental cell line.
-
Calculate the Resistance Index (RI): The RI is a quantitative measure of resistance.[10]
-
RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)
-
Data Presentation: Resistance Profile
| Cell Line | IC50 of this compound (nM) | Resistance Index (RI) | Cross-Resistance to Paclitaxel (RI) |
| Parental | [Your Value] | 1.0 | 1.0 |
| Resistant | [Your Value] | [Your Value] | [Your Value] |
Protocol 3.2: Investigating Mechanisms of Resistance
Taxane resistance is multifactorial.[11] The following experiments can help elucidate the mechanisms at play in your resistant cell line.
-
Expression of ABC Transporters:
-
Tubulin Mutations:
-
Cell Cycle Analysis:
-
Method: Treat both parental and resistant cells with this compound and analyze their cell cycle distribution using flow cytometry after propidium (B1200493) iodide staining.[15]
-
Interpretation: Parental cells will likely arrest in the G2/M phase, while resistant cells may show little to no arrest, indicating they can bypass the drug's effect.[15][16]
-
-
Apoptosis Assays:
-
Method: Measure the levels of apoptosis in parental and resistant cells after drug treatment using assays such as Annexin V/PI staining or by measuring levels of cleaved caspases.
-
Interpretation: Resistant cells will typically exhibit significantly lower levels of apoptosis compared to parental cells, often due to the upregulation of anti-apoptotic proteins like Bcl-2.[6]
-
Signaling Pathways in Taxane Resistance
The development of taxane resistance often involves the alteration of key signaling pathways that promote cell survival and proliferation.
Caption: Key mechanisms and pathways involved in taxane resistance.
Part 4: Development of a Resistant Cell Line (Scenario B: P-gp Inhibitor)
If this compound is a non-cytotoxic P-gp inhibitor, the goal is not to develop resistance to the inhibitor itself, but rather to a combination therapy.
Protocol 4.1: Developing Resistance to Combination Therapy
-
Select a P-gp Substrate: Choose a cytotoxic drug that is a known substrate for P-gp (e.g., paclitaxel, doxorubicin).
-
Determine Combination IC50: Determine the IC50 of the cytotoxic drug in the presence of a fixed, non-toxic concentration of this compound.
-
Induce Resistance: Use the stepwise dose escalation protocol (Protocol 2.1), but with the combination of the cytotoxic drug and this compound. The concentration of the cytotoxic drug should be gradually increased, while the concentration of this compound can be kept constant.
-
Characterize Resistance: The resulting cell line will be resistant to the combination therapy. Characterization should focus on identifying mechanisms that overcome both the cytotoxic agent and the P-gp inhibitor. This could include:
-
Massive overexpression of P-gp that overwhelms the inhibitor.
-
Mutations in P-gp that prevent the inhibitor from binding.
-
Upregulation of other, non-P-gp efflux pumps (e.g., MRP1).
-
Activation of resistance mechanisms unrelated to drug efflux.
-
Workflow for Characterizing MDR Reversal
Caption: Workflow for assessing the reversal of multidrug resistance.
By following these detailed application notes and protocols, researchers can systematically develop and characterize a this compound-resistant cell line, providing a valuable tool for studying drug resistance mechanisms and developing novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Establishment of A Novel Paclitaxel-Resistant Triple-Negative Breast Cancer Cell Line | Khunpitak | Journal of Health Science and Medical Research [jhsmr.org]
- 7. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 9. researchgate.net [researchgate.net]
- 10. Developing Clinically Relevant Acquired Chemoresistance Models in Epithelial Ovarian Cancer Cell Lines [bio-protocol.org]
- 11. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of paclitaxel in the development and treatment of multidrug resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human mutations that conferpaclitaxel resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Profiling of Docetaxel-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 20-Deacetyltaxuspine X in Tumor Cell Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deacetyltaxuspine X is a taxane (B156437) diterpenoid, a class of compounds renowned for its potent anticancer properties, with prominent members like paclitaxel (B517696) and docetaxel (B913) widely used in chemotherapy.[1] However, current research indicates that this compound and its analogs primarily function as potent inhibitors of P-glycoprotein (P-gp/ABCB1), a key multidrug resistance (MDR) efflux pump.[2][3] Unlike cytotoxic taxanes, which induce mitotic arrest and apoptosis by binding to β-tubulin, this compound is investigated for its potential to reverse MDR and is noted for its general lack of direct cytotoxic effects.[3][4]
These application notes provide a framework for investigating the potential off-target effects of this compound on apoptosis induction in tumor cells, a characteristic of other taxane diterpenoids. The provided protocols are standard methodologies to test the hypothesis that at certain concentrations or in specific contexts, this compound may exhibit cytotoxic and pro-apoptotic activities.
Postulated Mechanism of Action: Apoptosis Induction (Off-Target Effect)
As a taxane derivative, the principal "off-target" effect of this compound is the stabilization of microtubules.[2] This is the well-established mechanism of cytotoxic taxanes like paclitaxel.[2] It is presumed that this compound may exhibit a comparable mode of action, primarily involving microtubule stabilization, leading to cell cycle arrest and apoptosis.[5] This stabilization disrupts the normal dynamic instability of microtubules, which is crucial for mitotic spindle formation and cell division.[5][6] Prolonged mitotic arrest in the G2/M phase is a potent trigger for programmed cell death (apoptosis).[5][6] This can involve the activation of the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway and modulation of apoptotic regulatory proteins like the Bcl-2 family.[1][5]
Data Presentation
Specific quantitative data on the direct apoptotic effects of this compound is not extensively available in public literature.[5][7] The following tables present hypothetical data based on typical results observed for other taxanes like paclitaxel to serve as a guide for experimental design and interpretation.[5]
Table 1: Hypothetical In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | Incubation Time (h) | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | 15.5 |
| A549 | Lung Carcinoma | SRB | 72 | 8.2 |
| HeLa | Cervical Carcinoma | MTT | 48 | 12.8 |
| PC-3 | Prostate Cancer | MTT | 72 | 25.1 |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Hypothetical Apoptosis Induction by this compound in A549 Cells
| Treatment Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) (Annexin V-FITC Assay) |
| 0 (Control) | 24 | 4.5 ± 0.8 |
| 5 | 24 | 25.3 ± 2.1 |
| 10 | 24 | 48.7 ± 3.5 |
| 20 | 24 | 65.1 ± 4.2 |
Table 3: Hypothetical Effect of this compound on Apoptotic Protein Expression (Western Blot)
| Protein | Treatment (10 µM, 24h) | Fold Change vs. Control |
| Bcl-2 | This compound | 0.4 |
| Bax | This compound | 2.5 |
| Cleaved Caspase-3 | This compound | 3.8 |
| Cleaved PARP | This compound | 4.1 |
Signaling Pathways and Workflows
Signaling Pathway of Taxane-Induced Apoptosis
The diagram below illustrates the generally accepted pathway for apoptosis induced by cytotoxic taxanes. This serves as a model for the potential off-target effects of this compound.
Caption: Potential off-target signaling pathway of this compound-induced apoptosis.
Experimental Workflow
This workflow outlines the process for determining the cytotoxic and pro-apoptotic effects of this compound.
Caption: Experimental workflow for investigating apoptosis induction.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be below 0.1% to avoid toxicity.[8]
-
Remove the overnight medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).[5]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values from the dose-response curves.[8]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To detect and quantify apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., based on the IC50 value) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization, wash with cold PBS, and centrifuge to collect the cell pellet.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.[9]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[7]
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To analyze the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS (Phosphate Buffered Saline)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 24 hours).[5]
-
Harvest and Fixation: Harvest the cells, wash with PBS, and fix them by resuspending the pellet in 1 mL of ice-cold 70% ethanol. Incubate at -20°C for at least 2 hours.[5]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Western Blot Analysis of Apoptotic Proteins
Objective: To detect changes in the expression levels of key apoptosis-related proteins.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved-caspase-3, anti-cleaved-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Seed and treat cells with this compound. After treatment, lyse the cells with RIPA buffer.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[5]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[5]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C.[5]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin. Calculate the fold change in protein expression compared to the untreated control.
References
Formulation of 20-Deacetyltaxuspine X for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deacetyltaxuspine X is a naturally occurring diterpenoid from the taxane (B156437) family, a class of compounds renowned for potent anticancer properties, most notably exemplified by paclitaxel (B517696) and docetaxel.[1] These agents exert their cytotoxic effects by stabilizing microtubules, which disrupts mitotic spindle dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] A significant hurdle in the preclinical and clinical development of taxanes is their poor aqueous solubility, which complicates the creation of safe and effective formulations for in vivo administration.[1]
These application notes provide a comprehensive guide to formulating this compound for in vivo research. The protocols described herein are based on established methodologies for other poorly soluble taxanes and are intended to serve as a robust starting point for formulation development. We will cover co-solvent systems, liposomal formulations, and polymeric micelles, offering detailed protocols for their preparation and characterization.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to selecting an appropriate formulation strategy. While experimental data for this compound is limited, the following table summarizes its known and predicted properties. Researchers are strongly encouraged to experimentally determine key parameters like aqueous solubility and logP as a first step.
| Property | Data | Importance for Formulation |
| Molecular Formula | C₃₉H₄₈O₁₃ | Essential for calculating molarity and weight-based concentrations. |
| Molecular Weight | 724.79 g/mol | Critical for all concentration and dosing calculations. |
| Aqueous Solubility | Not experimentally determined. Predicted to be very low. | The primary challenge to address. Dictates the necessity for solubility-enhancing formulations.[1] |
| Predicted logP | Not experimentally determined. Predicted to be high. | A high logP value indicates high lipophilicity, suggesting that lipid-based formulations or organic co-solvents will be required for solubilization.[3][4] |
| Appearance | Typically a white, amorphous powder. | General characteristic for handling and initial visual inspection. |
Formulation Strategies and Quantitative Data
The choice of formulation will depend on the specific goals of the in vivo study (e.g., pharmacokinetic profiling, efficacy testing), the desired route of administration, and the required dose. Below are summaries of common formulation approaches with representative quantitative data from studies on other taxanes.
Table 1: Co-Solvent System Characteristics (Representative Data)
Co-solvent systems are a straightforward and rapid approach for early-stage in vivo studies. They rely on water-miscible organic solvents to dissolve the hydrophobic compound before dilution in an aqueous vehicle.
| Parameter | Vehicle Composition (Example) | Purpose of Component |
| Primary Solvent | DMSO or Ethanol | To initially dissolve the lipophilic drug at a high concentration.[5] |
| Secondary Solvent | Polyethylene Glycol 400 (PEG 400) | To stabilize the drug in solution upon aqueous dilution and improve solubility.[5][6] |
| Surfactant | Polysorbate 80 (Tween® 80) or Cremophor® EL | To enhance stability and prevent precipitation of the drug in the final aqueous formulation.[5] |
| Aqueous Phase | Saline (0.9% NaCl) or 5% Dextrose | The biocompatible diluent to bring the formulation to the final injectable volume.[2] |
| Final Composition | e.g., 10% Ethanol, 10% Cremophor® EL, 80% Saline | A common vehicle for taxane administration, though Cremophor® EL is known to cause hypersensitivity reactions.[2] |
Table 2: Liposomal Formulation Characteristics (Representative Data)
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate hydrophobic drugs within the membrane, improving solubility and altering pharmacokinetic profiles.
| Parameter | Typical Value Range | Method of Determination |
| Particle Size | 100 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.25 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to -30 mV | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency (EE%) | > 85% | HPLC after separation of free drug |
| Drug Loading (DL%) | 1 - 5% (w/w) | HPLC after dissolving liposomes |
Data compiled from representative studies on liposomal paclitaxel.[7][8][9][10][11]
Table 3: Polymeric Micelle Formulation Characteristics (Representative Data)
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. The hydrophobic core encapsulates the drug, while the hydrophilic shell provides aqueous stability.
| Parameter | Typical Value Range | Method of Determination |
| Particle Size | 30 - 100 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | Near-neutral (-5 to +5 mV) | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency (EE%) | > 85% | HPLC after separation of free drug |
| Drug Loading (DL%) | 5 - 25% (w/w) | HPLC after dissolving micelles |
Data compiled from representative studies on docetaxel-loaded polymeric micelles.[12][13][14][15][16]
Experimental Protocols
Safety Precaution: Handle this compound and all organic solvents in a chemical fume hood. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol 1: Preparation of a Co-Solvent Formulation
This protocol provides a method for preparing a simple co-solvent system suitable for intravenous (IV) or intraperitoneal (IP) injection in rodents.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Polyethylene Glycol 400 (PEG 400)
-
Polysorbate 80 (Tween® 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free glass vials
-
Calibrated pipettes
-
Vortex mixer and sonicator
Methodology:
-
Solubility Screening (Recommended): Before preparing the final formulation, determine the solubility of this compound in individual solvents (DMSO, Ethanol, PEG 400) to identify the most potent solubilizing agent.
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound into a sterile glass vial.
-
Add DMSO to dissolve the compound, creating a concentrated stock solution (e.g., 20 mg/mL). Vortex or sonicate briefly until the solid is completely dissolved.
-
-
Co-Solvent Admixture:
-
In a separate sterile tube, prepare the co-solvent vehicle. For a final formulation of 5% DMSO, 20% PEG 400, and 5% Polysorbate 80, the vehicle will be a pre-mixture of these components.
-
For example, to prepare 1 mL of a 2 mg/mL final drug solution:
-
Take 100 µL of the 20 mg/mL drug stock in DMSO.
-
Add 200 µL of PEG 400 and mix thoroughly.
-
Add 50 µL of Polysorbate 80 and mix thoroughly.
-
-
-
Final Dilution:
-
While vortexing the drug/co-solvent mixture, slowly add 650 µL of sterile saline dropwise to bring the total volume to 1 mL.
-
Visually inspect the final formulation for any signs of precipitation. The solution should be clear.
-
-
Administration: Use the formulation immediately after preparation. Do not store.
Protocol 2: Preparation of a Liposomal Formulation
This protocol uses the thin-film hydration method to encapsulate this compound into liposomes.
Materials:
-
This compound
-
Soy Lecithin Phospholipid or DSPC
-
Cholesterol
-
DSPE-PEG₂₀₀₀ (for creating "stealth" long-circulating liposomes)
-
Chloroform and Methanol (or another suitable organic solvent system)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation:
-
Accurately weigh and dissolve this compound, soy lecithin, cholesterol, and DSPE-PEG₂₀₀₀ in a chloroform/methanol mixture within a round-bottom flask. A common molar ratio is 9:6:1:0.75 for soy lecithin:cholesterol:drug:DSPE-PEG₂₀₀₀.[10]
-
Attach the flask to a rotary evaporator. Rotate the flask in a water bath (set to a temperature above the lipid phase transition, e.g., 40-60°C) under reduced pressure to evaporate the organic solvents.
-
A thin, uniform lipid film containing the drug will form on the inner wall of the flask. Continue to dry under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding sterile PBS (pH 7.4) to the flask.
-
Continue to rotate the flask in the water bath (above the lipid transition temperature) for 1 hour. This process forms multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication & Extrusion):
-
To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a bath or probe sonicator until the milky suspension becomes more translucent.
-
For a uniform size distribution, pass the liposome (B1194612) suspension through an extruder equipped with stacked polycarbonate membranes of a defined pore size (e.g., 200 nm followed by 100 nm). This should be done 10-20 times.
-
-
Purification:
-
Remove any unencapsulated drug by centrifugation or dialysis against PBS.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential using DLS.
-
Quantify the encapsulation efficiency and drug loading using HPLC after disrupting the liposomes with a suitable solvent (e.g., methanol).
-
Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a this compound formulation in a subcutaneous xenograft model.
Materials:
-
Athymic nude or NOD/SCID mice (6-8 weeks old)
-
Human cancer cell line (e.g., A549 - non-small cell lung, MCF-7 - breast)
-
Cell culture medium and reagents
-
Matrigel (optional, can improve tumor take rate)
-
Prepared this compound formulation and corresponding vehicle
-
Sterile syringes and needles (e.g., 27G)
-
Digital calipers
-
Animal balance
Methodology:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the study begins.
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase. Resuspend cells in sterile PBS or medium, optionally mixing 1:1 with Matrigel.
-
Subcutaneously inject 1-10 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor mice 2-3 times per week for tumor growth.
-
Once tumors are palpable, begin measuring tumor dimensions with digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
-
Randomization and Treatment:
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer the this compound formulation via the chosen route (e.g., IV tail vein or IP injection). The control group must receive the identical vehicle without the drug.
-
A representative dosing schedule for paclitaxel is 10-25 mg/kg, administered weekly.[2][17] The optimal dose for this compound must be determined in a preceding maximum tolerated dose (MTD) study.
-
-
Efficacy and Toxicity Assessment:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Body weight loss exceeding 15-20% is a key indicator of systemic toxicity and may require dose adjustment or cessation of treatment.[18]
-
Monitor animals for clinical signs of distress (e.g., lethargy, ruffled fur, abnormal posture).
-
-
Study Endpoint:
-
The study may be concluded when tumors in the control group reach a maximum allowable size (e.g., 2000 mm³) or after a predetermined number of treatment cycles.
-
At the endpoint, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker studies).
-
Taxane Mechanism of Action and Apoptotic Signaling
Taxanes, including presumably this compound, bind to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing the dynamic instability required for disassembly. This disruption of microtubule function leads to a prolonged block in the G2/M phase of the cell cycle. This mitotic arrest activates complex downstream signaling pathways, culminating in programmed cell death (apoptosis). Key events include the induction of the tumor suppressor p53 and the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, which ultimately leads to the activation of caspases.[8][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. EP0920311A1 - Parenteral paclitaxel in a stable non-toxic formulation - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Paclitaxel-Loaded PEGylated Liposomes by the Microfluidics Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation, Characterization, and Pharmacokinetic Study of a Novel Long-Acting Targeted Paclitaxel Liposome with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Docetaxel-Loaded Mixed Micelles and Polymersomes Composed of Poly (caprolactone)-Poly (ethylene glycol) (PEG-PCL) and Poly (lactic acid)-Poly (ethylene glycol) (PEG-PLA): Preparation and In-vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Cancer Activity Based on the High Docetaxel Loaded Poly(2-Oxazoline)s Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jptcp.com [jptcp.com]
- 16. mdpi.com [mdpi.com]
- 17. biorxiv.org [biorxiv.org]
- 18. A Novel Paclitaxel Conjugate with Higher Efficiency and Lower Toxicity: A New Drug Candidate for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Safe Handling and Storage of 20-Deacetyltaxuspine X
Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for 20-Deacetyltaxuspine X is not publicly available. The following guidance is based on safety protocols for closely related taxane (B156437) compounds, which are potent antineoplastic agents.[1] It is imperative to handle this compound with extreme caution and to consult a specific SDS for this compound as soon as it becomes available.
Introduction
This compound is a naturally occurring diterpenoid belonging to the taxane family, a class of compounds known for their potent biological activities, including anticancer properties.[2] Isolated from species of the Taxus genus, this compound is of significant interest for medicinal chemistry and drug discovery.[2] Due to its structural similarity to other cytotoxic taxanes like Paclitaxel and Docetaxel, it should be handled as a hazardous substance. These application notes provide detailed protocols for the safe handling and storage of this compound in a laboratory setting, intended for researchers, scientists, and drug development professionals.
Hazard Identification and Health Effects
Based on the toxicological data of related taxane compounds, this compound is suspected to pose multiple health risks. All personnel must be aware of these potential hazards before handling the compound.
Table 1: Summary of Potential Health Hazards of Taxane Compounds [1]
| Hazard Type | Description |
| Carcinogenicity | Suspected of causing cancer.[1] |
| Mutagenicity | May cause genetic defects.[1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Skin and Eye Irritation | Causes skin irritation and serious eye damage.[1] |
| Allergic Reaction | May cause an allergic skin reaction.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[1] There are no established safe exposure levels for cytotoxic drugs, making it paramount to minimize all contact.[1]
Table 2: Required Personal Protective Equipment (PPE) [1]
| PPE Component | Specifications and Guidelines |
| Gloves | Double nitrile gloves or other compatible cytotoxic-resistant gloves are required. Inspect for tears or punctures before use.[1] |
| Eye Protection | Chemical safety goggles or a face shield must be worn. |
| Lab Coat | A disposable, solid-front, back-closing gown made of a low-permeability fabric is required. Cuffed sleeves are recommended. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form of the compound.[3] |
| Shoe Covers | Disposable shoe covers should be worn and removed before exiting the handling area.[1] |
Engineering Controls
All handling of this compound, especially of the solid compound, must be performed in a designated area with appropriate engineering controls to contain airborne particles.[1]
-
Ventilation: A certified chemical fume hood or a Class II Biosafety Cabinet is required for all weighing and preparation of stock solutions.[1]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the handling area.[3]
Handling and Storage Protocols
A systematic approach to handling and storage is essential for both personnel safety and experimental integrity.
5.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leakage.
-
Store the compound in a clearly labeled, sealed container at -20°C or lower, protected from light.[4][5]
-
The storage area should be a designated, secure location with restricted access.
5.2. Preparation of Stock Solutions
This protocol outlines the steps for preparing a stock solution from the solid compound.
Experimental Protocol: Stock Solution Preparation
-
Preparation: Don all required PPE and perform all steps within a chemical fume hood or biosafety cabinet.
-
Solvent Selection: Use anhydrous Dimethyl Sulfoxide (DMSO) to prepare stock solutions.[4]
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, divide the stock solution into small, single-use aliquots in tightly sealed vials.[4] Store these aliquots at -20°C or -80°C.[4]
-
Labeling: Clearly label all vials with the compound name, concentration, date of preparation, and appropriate hazard symbols.[1]
5.3. Preparation of Working Solutions
-
When preparing working solutions for experiments, dilute the stock solution in the appropriate pre-warmed cell culture medium or buffer immediately before use.[4]
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.[1]
-
Evacuation: Evacuate all non-essential personnel from the area.
-
Containment: For small spills, cover with absorbent material.
-
Decontamination: Use a suitable decontamination solution (e.g., a solution of sodium hypochlorite (B82951) followed by sodium thiosulfate, or a commercially available cytotoxic drug decontamination agent).
-
Waste Disposal: All materials used for cleanup are considered hazardous waste and must be disposed of in a designated cytotoxic waste container.[1]
Waste Disposal
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[1]
-
Contaminated Labware: All disposable items (e.g., pipette tips, tubes, flasks) that have come into contact with the compound should be placed in a designated cytotoxic waste container.[1]
-
Liquid Waste: Collect all liquid waste containing the compound in a sealed, labeled container for hazardous waste disposal.
Diagrams
The following diagrams illustrate the safe handling workflow and the logical steps for compound management.
Caption: Workflow for the safe handling of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 20-Deacetyltaxuspine X Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 20-Deacetyltaxuspine X. It provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve reaction yields. Please note that while this compound is a known natural product, detailed information on its total synthesis is limited in publicly available literature[1][2]. Therefore, this guide is based on established principles of taxane (B156437) chemistry and a proposed semi-synthetic route from a more accessible precursor, Baccatin III[3].
Troubleshooting Guide
This section addresses specific issues that may arise during the semi-synthesis of this compound.
Issue 1: Low Yield in the Acylation of the C-13 Hydroxyl Group
Question: We are experiencing low yields during the esterification of the C-13 hydroxyl group of our protected Baccatin III analog. What are the potential causes and how can we optimize this step?
Answer: The C-13 hydroxyl group in the taxane core is sterically hindered, which can lead to low acylation yields. Several factors can be optimized to improve the efficiency of this reaction.
-
Activating Agent and Coupling Reagents: The choice of activating agent for the carboxylic acid side chain is critical. Using highly reactive acylating agents or efficient coupling reagents can significantly improve yields.
-
Reaction Conditions: Temperature, reaction time, and the choice of base and solvent play a crucial role. Anhydrous conditions are essential to prevent hydrolysis of the activated acid and the resulting ester.
-
Protecting Groups: The nature of the protecting groups on other hydroxyl functions can influence the reactivity of the C-13 hydroxyl group through conformational effects.
Troubleshooting and Optimization Strategies:
| Parameter | Standard Condition | Recommended Optimization | Potential Outcome |
| Coupling Reagent | DCC/DMAP | Use of more efficient coupling agents like EDCI/DMAP, HATU, or COMU. | Increased reaction rate and yield. |
| Side-Chain Activation | Acid Chloride | Conversion of the side-chain to a more reactive mixed anhydride. | Higher reactivity towards the hindered C-13 hydroxyl. |
| Base | Pyridine | Use of a non-nucleophilic, stronger base like 2,6-lutidine or a proton sponge. | Minimizes side reactions and promotes the desired reaction. |
| Temperature | Room Temperature | Running the reaction at elevated temperatures (e.g., 40-60 °C) may be necessary. | Overcomes the activation energy barrier due to steric hindrance. |
| Solvent | Dichloromethane (DCM) | Toluene or a mixture of DCM/DMF. | Improved solubility of reagents and intermediates. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of a complex taxane like this compound?
A1: The total synthesis of taxanes is a significant challenge due to their complex structure, which includes a [6.8.6] tricyclic core, a high degree of oxidation, and numerous stereocenters[4]. Key difficulties include the stereoselective construction of the eight-membered B-ring and the late-stage introduction of oxygen functional groups without causing skeletal rearrangements[4].
Q2: Is a photochemical reaction a viable strategy for forming the core of this compound?
A2: Photochemical reactions have been shown to be highly effective in forming the tetracyclic core of taxuspine C derivatives from taxinine-type precursors, often in near-quantitative yields[4]. This suggests that a photochemical approach could be a promising strategy for efficiently constructing the core skeleton of this compound[4].
Q3: What are common side reactions during the late-stage oxidation of the taxane skeleton?
A3: The late-stage functionalization of the taxane core is prone to several side reactions, including over-oxidation leading to undesired ketones or carboxylic acids, a lack of regioselectivity due to multiple reactive C-H bonds, and skeletal rearrangements under certain oxidative or acidic/basic conditions[4]. Additionally, the reagents used for oxidation might inadvertently cleave protecting groups elsewhere in the molecule[4].
Q4: Can enzymatic methods be used to improve the synthesis of this compound?
A4: While specific enzymatic steps for this molecule are not documented, enzymatic methods are a valuable tool in complex natural product synthesis[[“]]. For instance, selective deacetylation at the C-20 position could potentially be achieved with high selectivity using lipases or esterases, which might be a more efficient and milder alternative to chemical methods that require careful control of reaction conditions[3].
Experimental Protocols
The following is a proposed protocol for the semi-synthesis of this compound, adapted from established procedures for similar transformations on the taxane core[3]. Note: Optimization of these conditions is likely necessary.
Protocol 1: Selective Protection of Baccatin III
Objective: To selectively protect the C-7 and C-10 hydroxyl groups of Baccatin III to allow for selective modification at C-13 and C-20.
Methodology:
-
Dissolve Baccatin III in anhydrous pyridine.
-
Cool the solution to 0 °C.
-
Add triethylsilyl chloride (TESCl) dropwise and stir the reaction at 0 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 2: Acylation of the C-13 Hydroxyl Group
Objective: To couple the desired side-chain to the C-13 hydroxyl group of the protected Baccatin III.
Methodology:
-
Dissolve the protected Baccatin III intermediate and a protected β-lactam side chain precursor in anhydrous toluene[6].
-
Add 4-dimethylaminopyridine (B28879) (DMAP) to the solution[6].
-
Add dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) to the reaction mixture[6].
-
Stir the reaction at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon)[6].
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the urea (B33335) byproduct.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 3: Selective Deacetylation at C-20
Objective: To selectively remove the acetyl group at the C-20 position. This is a challenging step that may require careful optimization.
Methodology (Chemical):
-
Dissolve the acylated taxane from the previous step in a solvent mixture such as tetrahydrofuran (B95107) (THF), methanol, and water[3].
-
Cool the solution to 0 °C.
-
Add a mild base, such as potassium carbonate, in a controlled manner.
-
Carefully monitor the reaction progress by TLC or HPLC to avoid deacetylation at other positions.
-
Once the starting material is consumed, neutralize the reaction with a mild acid (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the final product by preparative HPLC.
Visualizations
Caption: Proposed semi-synthetic workflow for this compound.
Caption: Logical troubleshooting workflow for low reaction yields.
References
Technical Support Center: Overcoming 20-Deacetyltaxuspine X Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 20-Deacetyltaxuspine X in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern?
A1: this compound is a diterpenoid compound belonging to the taxane (B156437) family, which are known for their potential as anticancer agents.[1] Like other taxanes, it has a complex and highly lipophilic molecular structure, resulting in very low aqueous solubility.[2] This poor solubility can hinder its formulation for therapeutic delivery and affect the reproducibility of in vitro experiments.[3]
Q2: What is the general mechanism of action for taxanes like this compound?
A2: The primary mechanism of action for taxanes is the disruption of microtubule dynamics. They bind to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[1] This interference with the normal function of the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis (programmed cell death).[3]
Q3: What are the initial steps to dissolve this compound for in vitro experiments?
A3: For initial dissolution, it is recommended to use an organic solvent.[4] Prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol (B129727), or acetonitrile.[3][4] This stock solution can then be serially diluted into your aqueous experimental medium. It is crucial to keep the final concentration of the organic solvent low (typically below 0.5%) to avoid any solvent-induced cellular toxicity.[3]
Q4: How can I improve the stability of this compound in my aqueous buffer?
A4: The stability of taxanes like this compound is influenced by pH and temperature.[5] They are susceptible to degradation in both acidic and basic conditions.[4] For optimal stability, it is advisable to use a slightly acidic buffered solution, in the pH range of 4-5.[4][5] Additionally, preparing fresh solutions for each experiment and storing stock solutions at -20°C or -80°C, protected from light, can help prevent degradation.[3]
Troubleshooting Guide: Precipitation in Aqueous Buffers
Issue 1: My this compound precipitates immediately upon dilution into my aqueous buffer or cell culture medium.
-
Possible Cause: This is often due to "solvent shock," where the rapid change in solvent polarity upon dilution causes the compound to crash out of solution.[2] The final concentration of the organic co-solvent may also be too low to maintain solubility.
-
Recommended Solutions:
-
Modify the Dilution Technique: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution in your aqueous buffer with a higher concentration of the organic solvent, and then proceed with the final dilution.
-
Slow Addition with Agitation: Add the stock solution dropwise into the pre-warmed (if applicable) aqueous medium while gently vortexing or swirling.[2] This helps to disperse the compound more effectively.
-
Increase Final Co-solvent Concentration: If your experimental design allows, slightly increase the final percentage of the organic co-solvent in your medium. However, always be mindful of potential solvent toxicity to cells and include a vehicle control in your experiments.[4]
-
Issue 2: The solution is initially clear, but a precipitate forms over time, especially in the incubator.
-
Possible Cause: This delayed precipitation can be due to the compound's instability in the aqueous environment at 37°C, leading to the formation of less soluble degradation products.[1] It can also be caused by interactions with components in the cell culture medium, such as salts and proteins.
-
Recommended Solutions:
-
Prepare Fresh Solutions: For longer experiments, it is best to prepare fresh dilutions of this compound immediately before use.
-
Consider Formulation Strategies: For prolonged exposure experiments, consider using solubilizing agents like cyclodextrins or formulating the compound into liposomes or nanoparticles to enhance its stability and solubility in the medium.[2][3]
-
Data Presentation: Solubility Enhancement Strategies
While specific quantitative solubility data for this compound is not widely available, the following tables provide typical data for taxane formulations that can be used as a reference for expected outcomes.
Table 1: Common Excipients for Enhancing Taxane Solubility
| Excipient Class | Example(s) | Mechanism of Action | Typical Concentration Range |
| Co-solvents | Ethanol, PEG 300/400, DMSO | Increases the polarity of the solvent system. | 5 - 60% (should be minimized to avoid toxicity)[6] |
| Surfactants | Polysorbate 80 (Tween 80), Cremophor EL | Form micelles that encapsulate the hydrophobic drug. | 1 - 10%[6] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes where the drug is encapsulated within the cyclodextrin (B1172386) cavity. | 1 - 10% (w/v) |
Table 2: Physicochemical Properties of Taxane Formulations
| Formulation Type | Typical Size Range (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Liposomes | 100 - 200 | < 0.2 | -10 to -30 |
| Polymeric Micelles | 20 - 100 | < 0.2 | -5 to +5 |
| Nanoparticles | 100 - 250 | < 0.2 | -20 to -40 |
| Data based on typical values for taxane formulations and should be experimentally determined for this compound.[2] |
Table 3: Drug Loading and Encapsulation Efficiency of Taxane Formulations
| Formulation Type | Drug Loading (%) | Encapsulation Efficiency (%) |
| Liposomes | 1 - 5 | > 90 |
| Polymeric Micelles | 5 - 25 | > 90 |
| Nanoparticles | 10 - 30 | > 95 |
| Data based on typical values for taxane formulations and should be experimentally determined for this compound.[2] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
-
Solubility Screening: Determine the solubility of this compound in individual solvents such as Ethanol, Propylene Glycol (PG), PEG 400, and DMSO.[6]
-
Vehicle Selection: Based on the solubility data and the intended dose, select a primary solvent.
-
Formulation Preparation: a. Weigh the required amount of this compound into a sterile glass vial. b. Add the primary solvent (e.g., PEG 400) and vortex or sonicate until the compound is fully dissolved. c. If necessary, add a co-solvent (e.g., Ethanol) to achieve the desired concentration. d. A surfactant (e.g., Polysorbate 80) can be added to improve stability. e. Finally, add the aqueous component (e.g., saline or 5% dextrose solution) dropwise while vortexing to bring the formulation to the final volume.[6]
-
Characterization: Visually inspect the final formulation for any signs of precipitation. The solution should be clear and free of particles.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Preparation: a. Dissolve this compound and lipids (e.g., DSPC and Cholesterol) in an organic solvent mixture (e.g., chloroform/methanol). b. Create a thin lipid film on the inner wall of a round-bottom flask by removing the organic solvents using a rotary evaporator at 40°C. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[2]
-
Hydration: a. Hydrate the lipid film with an aqueous buffer (e.g., PBS pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour. This will form multilamellar vesicles (MLVs).[2]
-
Size Reduction (Optional): To obtain unilamellar vesicles of a specific size, the MLV suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.
-
Purification: Remove any unencapsulated drug by methods such as centrifugation or dialysis.[2]
Protocol 3: Characterization of Formulations
-
Particle Size and Zeta Potential Analysis: Determine the mean particle size, polydispersity index (PDI), and zeta potential of the formulations using Dynamic Light Scattering (DLS).[2]
-
Encapsulation Efficiency and Drug Loading: a. Separate the formulated drug from the unencapsulated drug using techniques like ultracentrifugation or size exclusion chromatography. b. Disrupt the nanoparticles or liposomes with a suitable solvent (e.g., methanol or acetonitrile) to release the encapsulated drug. c. Quantify the amount of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[2] d. Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
- EE (%) = (Mass of drug in formulation / Total mass of drug used) x 100
- DL (%) = (Mass of drug in formulation / Total mass of formulation) x 100[2]
Visualizations
Caption: A logical workflow for addressing solubility and precipitation issues with this compound.
References
troubleshooting 20-Deacetyltaxuspine X instability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of 20-Deacetyltaxuspine X in solution. Our goal is to help you ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound is primarily affected by pH, temperature, and exposure to light.[1] As a complex ester, it is susceptible to hydrolysis, especially in alkaline or acidic conditions.[1] Elevated temperatures can accelerate this degradation, and exposure to UV light may cause photolytic degradation.[1]
Q2: How should I store this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term storage in solution, it is recommended to use a buffered aqueous solution with a slightly acidic pH (e.g., pH 4-6) and store it at 2-8°C for no more than 24 hours.[1] For any critical applications, it is highly advisable to perform a stability study under your specific experimental conditions to determine the acceptable storage duration.[1]
Q3: What are the likely degradation pathways and products of this compound?
A3: The primary degradation pathway for this compound is believed to be the hydrolysis of its ester linkages.[1] This can result in the formation of various deacetylated parent compounds. Under more severe conditions, cleavage of the core taxane (B156437) ring structure can occur.[1] Another potential degradation pathway, common to taxanes, is epimerization at the C7 position, particularly under basic conditions.[2]
Q4: How can I monitor the degradation of this compound in my samples?
A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection is the most common and effective method for monitoring the degradation of this compound.[1] A properly designed HPLC method can separate the parent compound from its degradation products, enabling the quantification of its purity over time.[1]
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in Cell-Based Assays
Question: I am observing a significant and rapid loss of this compound's biological activity in my cell-based assays. Could the compound be degrading in my cell culture medium?
Answer: Yes, this is a frequent issue. Standard cell culture media are typically buffered around a physiological pH of 7.4, which can promote the hydrolysis of ester-containing compounds like this compound.[1] Furthermore, enzymatic degradation by cellular esterases can also contribute to the loss of your compound.[1]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use.[1]
-
Minimize Incubation Time: If your experimental design allows, reduce the incubation time of the compound with the cells.[1]
-
Conduct a Stability Check: Incubate this compound in your specific cell culture medium for the intended duration of your experiment. Afterward, analyze the sample by HPLC to quantify the extent of degradation.[1]
-
Consider a More Stable Formulation: For longer-term experiments, you might consider using a more stable formulation, such as a liposomal delivery system, if it is compatible with your research goals.[1]
Issue 2: Appearance of Multiple Peaks in HPLC Analysis of a Freshly Prepared Solution
Question: I am seeing multiple peaks in my HPLC analysis of a freshly prepared this compound solution. Is this normal, or is my compound already degraded?
Answer: While minor impurities from the synthesis process may be present, the appearance of significant additional peaks in a freshly prepared solution often indicates on-the-fly degradation. This can be caused by the solvent, the pH of the solution, or elevated temperatures during preparation.
Troubleshooting Steps:
-
Check Solvent Purity: Ensure that the solvents used to dissolve this compound are of high purity and free from contaminants.[1]
-
Assess Solvent Compatibility: Test the solubility and stability of the compound in various solvents. A slightly acidic, buffered solvent may be more suitable than unbuffered aqueous solutions.[1]
-
Control Temperature: Prepare your solutions at room temperature or on ice to minimize the risk of thermal degradation.[1]
Quantitative Data Summary
The following table summarizes the stability of this compound under various forced degradation conditions. This data is representative and can be used as a guideline for experimental design.
| Condition | Time | Temperature | % Degradation (Representative) | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 25% | Hydrolysis products |
| 0.1 M NaOH | 1 hour | Room Temp | 80% | Hydrolysis and Epimerization products |
| 3% H₂O₂ | 24 hours | Room Temp | 15% | Oxidation products |
| PBS (pH 7.4) | 8 hours | 50°C | 35% | Hydrolysis products |
| UV light (254 nm) | 8 hours | Room Temp | 45% | Photolytic degradation products |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.[1]
1. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724).[1]
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour. Neutralize with 0.1 M HCl before analysis.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.[1]
-
Thermal Degradation: Prepare a solution in PBS (pH 7.4). Incubate at 50°C for 8 hours.[1]
-
Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 8 hours.[1]
3. Sample Analysis:
-
Analyze all samples using a reverse-phase HPLC method.
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient: 5% to 95% B over 30 minutes.[1]
-
Detection: UV at 227 nm and/or mass spectrometry.[1]
Protocol for Quantitative Analysis by HPLC
This protocol provides a general method for the quantification of this compound.
1. Instrumentation:
-
A standard High-Performance Liquid Chromatograph equipped with a UV detector.[3]
2. Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 3.5 µm) or equivalent.[3]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (50:50, v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: Ambient.[3]
-
Injection Volume: 5 µL.[3]
-
Detection: UV at 227 nm.[3]
3. Calibration and Quantification:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[4]
-
Construct a calibration curve by plotting the peak area versus the concentration.
-
Use the linear regression equation from the calibration curve to determine the concentration of this compound in unknown samples.
Visualizations
Caption: Troubleshooting workflow for addressing the instability of this compound.
Caption: General signaling pathway for the mechanism of action of taxanes.
References
Technical Support Center: Optimizing 20-Deacetyltaxuspine X Dosage for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when determining the optimal dosage of 20-Deacetyltaxuspine X for in vitro cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its expected mechanism of action?
A1: this compound is a taxane (B156437) diterpenoid, a class of compounds known for their applications in cancer research.[1][2] While specific data on this compound is limited, taxanes generally exhibit two primary mechanisms of action. They can act as microtubule stabilizers, binding to β-tubulin to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2][3] Alternatively, some taxane analogs function as inhibitors of P-glycoprotein (P-gp), a multidrug resistance (MDR) efflux pump, thereby reversing resistance to other chemotherapeutic agents.[4][5][6] It is crucial to determine which of these effects is dominant at a given concentration in your experimental system.
Q2: What is a recommended starting concentration range for this compound in cytotoxicity assays?
A2: For initial screening of a novel taxane diterpenoid like this compound, a broad concentration range is recommended to capture the dose-response relationship. A starting range of 0.1 nM to 100 µM is advisable for preliminary cell viability assays.[1]
Q3: I am not observing any cytotoxic effect of this compound on my cells. What are the potential reasons?
A3: Several factors could contribute to a lack of observed cytotoxicity:
-
Inadequate Concentration: The concentrations tested may be too low to induce a cytotoxic response. Consider extending the concentration range upwards.[1]
-
Poor Solubility: Taxanes are often hydrophobic and may precipitate in aqueous culture media.[1][3] Ensure the compound is fully dissolved in your stock solution (e.g., DMSO) and that the final solvent concentration in the media is non-toxic (typically <0.5%).[3][7]
-
Compound Instability: The compound may be degrading in the cell culture medium.[3][8] It is recommended to prepare fresh solutions for each experiment.[3][5][8]
-
Cell Line Resistance: The chosen cell line may be resistant to the cytotoxic effects of taxanes.[3]
-
Primary Mechanism as MDR Reversal: this compound may have low inherent cytotoxicity and primarily function as a P-gp inhibitor.[5] In this case, its effect would be most apparent when used in combination with a chemotherapeutic agent that is a P-gp substrate.[5]
Q4: My experimental replicates show high variability. What could be the cause?
A4: High variability in cytotoxicity assays can stem from several sources:
-
Inconsistent Cell Seeding: Uneven cell distribution in the wells of your microplate can lead to significant differences in absorbance readings.[1][9] Ensure a homogenous single-cell suspension before plating.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially when preparing serial dilutions, can introduce significant variability.[3][10]
-
Compound Precipitation: If the compound is not fully soluble at the tested concentrations, it can lead to inconsistent dosing.[1]
-
Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.[1]
-
Compound Instability: Degradation of the compound over the course of the experiment can lead to inconsistent results.[3]
Q5: I am observing unexpected cytotoxicity at very low concentrations. What should I investigate?
A5: If you observe cytotoxicity at lower-than-expected concentrations, consider the following:
-
Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at higher concentrations.[3][7] Always include a vehicle control with the highest concentration of the solvent used in your experiment to assess its effect on cell viability.[1][7]
-
Compound Purity: Impurities in the compound batch could be contributing to the observed toxicity.[3]
-
High Cell Line Sensitivity: The cell line you are using may be particularly sensitive to taxane-induced cytotoxicity.[3]
Troubleshooting Guides
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No or Low Cytotoxicity Observed | Inadequate concentration range. | Test a broader and higher range of concentrations (e.g., up to 100 µM).[1] |
| Poor compound solubility leading to precipitation. | Prepare a high-concentration stock in DMSO. Ensure the final DMSO concentration in the media is below 0.5%. Add the stock solution to the media dropwise while vortexing.[1][9] | |
| Compound degradation. | Prepare fresh dilutions for each experiment.[3][5] | |
| Cell line is resistant or the primary mechanism is not direct cytotoxicity. | Test a different, taxane-sensitive cell line. Assess for P-gp inhibition in combination with a known P-gp substrate chemotherapeutic.[5] | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension before plating. Mix the cell suspension between seeding groups of wells.[1][9] |
| Pipetting inaccuracies. | Use calibrated pipettes and proper technique. For serial dilutions, ensure thorough mixing at each step.[3] | |
| Edge effects in the microplate. | Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media.[1] | |
| Low Absorbance Readings in MTT Assay | Insufficient number of viable cells. | Optimize the initial cell seeding density. A typical range for a 96-well plate is 1,000 to 100,000 cells per well.[9] |
| Short incubation time with MTT reagent. | Ensure an adequate incubation period for formazan (B1609692) formation, typically 1-4 hours.[9] | |
| High Background Signal | Microbial contamination. | Visually inspect plates for any signs of contamination.[9] |
| Interference from phenol (B47542) red in the culture medium. | Use a phenol red-free medium during the MTT incubation step.[9] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Adherent or suspension cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.[9]
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[7]
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells).[7]
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).[1]
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.[1]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).[7]
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or controls.[1]
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[7][11]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Quantitative Data Summary
While specific IC50 values for the cytotoxicity of this compound are not widely available in the public domain, data for related taxuspine analogs in the context of P-gp inhibition can provide a reference point for the concentrations at which biological activity might be observed.
| Compound | Assay | Cell Line | IC50 (µM) |
| Taxuspine Analog | P-gp Inhibition | - | 7.2 |
Note: This data is for a related analog and should be used as a general guide. The cytotoxic IC50 for this compound may differ significantly and is cell-line dependent.[5]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential mechanisms of action for this compound.
Caption: Experimental workflow for IC50 determination using an MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
reducing off-target effects of 20-Deacetyltaxuspine X in experiments
Disclaimer: Publicly available scientific literature lacks specific quantitative data on the on-target and off-target effects of 20-Deacetyltaxuspine X. This technical support guide is based on the known activities of the parent compound, Taxuspine X, and its synthetic analogues. The primary investigated activity for this class of compounds is the inhibition of P-glycoprotein (P-gp) to reverse multidrug resistance (MDR), which will be considered the "on-target" effect. The classical taxane (B156437) effect, microtubule stabilization, is therefore considered a key "off-target" effect. All quantitative data and protocols are representative of this class of molecules and should be adapted for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: The primary "on-target" mechanism of action for the Taxuspine X class of compounds is the inhibition of P-glycoprotein (P-gp/ABCB1), an ATP-dependent efflux pump.[1][2][3] P-gp is a major contributor to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell, which reduces their intracellular concentration and efficacy.[1][2] By inhibiting P-gp, this compound is investigated for its potential to act as an MDR reversal agent, restoring the sensitivity of resistant cancer cells to other cytotoxic drugs.[1][4]
Q2: What is the main off-target effect of this compound?
A2: As a taxane derivative, the principal "off-target" effect of this compound is the stabilization of microtubules.[1] This is the well-known mechanism of cytotoxic taxanes like paclitaxel (B517696) and docetaxel.[1][5] However, taxoids developed as P-gp inhibitors are often designed to have low affinity for tubulin to minimize cytotoxicity.[1][3] It is crucial to experimentally determine the concentration at which microtubule stabilization occurs to establish a therapeutic window for P-gp inhibition.
Q3: How can I be more confident that the phenotype I observe is due to the inhibition of P-gp and not an off-target effect?
A3: Confidence in your results can be increased by implementing several key controls and validation experiments.[6] The "Rule of Two" suggests using at least two chemically distinct probes for the same target and/or a closely related inactive control molecule. Additionally, genetic validation methods, such as using cell lines with knockout or knockdown of the target gene (in this case, ABCB1), can provide strong evidence for on-target effects.[6][7] If the phenotype is observed in wild-type cells but is absent or significantly reduced in the knockout/knockdown cells, this supports an on-target mechanism.[6]
Troubleshooting Guide
Problem 1: My cells are showing signs of mitotic arrest and apoptosis even at low concentrations of this compound.
-
Possible Cause: While this compound is being investigated for P-gp inhibition, residual affinity for microtubules can lead to mitotic arrest and subsequent apoptosis, characteristic of taxane cytotoxicity.[1] If this occurs at concentrations intended for P-gp inhibition, it indicates a narrow therapeutic window.
-
Suggested Solution:
-
Determine the IC50 for cytotoxicity: Perform a dose-response experiment to determine the concentration of this compound alone that causes 50% inhibition of cell viability (IC50) in your specific cell line.[3]
-
Lower the concentration: Use concentrations well below the cytotoxic IC50 for your P-gp inhibition and MDR reversal experiments.[3]
-
Confirm on- and off-target potency: Conduct parallel assays to determine the potency of your compound for both P-gp inhibition (on-target) and microtubule stabilization or cytotoxicity (off-target) to understand the therapeutic window.
-
Problem 2: I am not observing a significant reversal of multidrug resistance with my co-administered chemotherapeutic agent.
-
Possible Causes & Suggested Solutions:
-
Insufficient P-gp expression: The cancer cell line may not express sufficient levels of P-gp. Confirm P-gp expression using Western blot or qPCR. It is advisable to start with a cell line known to overexpress P-gp.[3]
-
Non-P-gp mediated resistance: The primary mechanism of resistance to the chemotherapeutic agent may not be P-gp mediated. Other mechanisms could include tubulin mutations or upregulation of anti-apoptotic proteins.[3]
-
Suboptimal concentration: The concentration of this compound may be too low. Perform a dose-response experiment to find the optimal, non-toxic concentration for P-gp inhibition.[3]
-
Drug is not a P-gp substrate: Verify from the literature that the co-administered chemotherapeutic agent is a known substrate for P-gp.[3]
-
Quantitative Data for Taxuspine X Analogues
Note: Data for this compound is not available; these values are for structurally related molecules and should be used as estimates.[1]
Table 1: On-Target Activity (P-gp Inhibition)
| Compound | Cell Line | Assay Method | IC50 (µM) | Reference |
| Taxuspine X Analogue (Compound 6) | NCI/ADR-RES | Rhodamine 123 Exclusion | 7.2 | [1],[3] |
| Verapamil (Control) | NCI/ADR-RES | Rhodamine 123 Exclusion | 10.5 | [4] |
Table 2: Off-Target Activity (Microtubule Interaction)
| Compound | Assay Method | Binding Constant (Kb) or Effect | Reference |
| Paclitaxel (Control) | Tubulin Polymerization | Potent Stabilizer | [1],[8] |
| Taxuspine X Analogues | Tubulin Polymerization | Designed for low tubulin affinity | [1],[3] |
Lower Kb values indicate weaker binding affinity. Taxoids designed for P-gp inhibition are expected to have significantly lower microtubule binding affinity than paclitaxel.[1]
Signaling Pathways and Experimental Workflows
On-Target P-gp Inhibition
The intended action of this compound is the direct inhibition of the P-gp efflux pump. Minimizing off-target effects involves using the compound at concentrations that are effective for P-gp inhibition but too low to significantly impact microtubule dynamics.
Caption: On-target P-gp inhibition by this compound.
Experimental Workflow for Differentiating On- and Off-Target Effects
To distinguish between the desired P-gp inhibition and undesired cytotoxicity, a dual-assay approach is recommended.
References
Technical Support Center: Managing 20-Deacetyltaxuspine X Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of 20-Deacetyltaxuspine X precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a naturally occurring diterpenoid belonging to the taxane (B156437) family, a class of compounds known for their potential biological activities, including anticancer properties.[1] Like many taxanes, this compound has a complex, bulky, and highly lipophilic (fat-loving) molecular structure.[2] This chemical nature results in very limited solubility in aqueous (water-based) solutions like cell culture media, making it prone to precipitation.[2][3]
Q2: I observed a precipitate immediately after adding my this compound stock solution to the cell culture medium. What is happening?
This is a common phenomenon known as "crashing out" or "solvent shock."[2][4] It occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous solution where it is poorly soluble.[4][5] The solvent exchange is too fast for the compound to remain dissolved, causing it to precipitate.
Q3: Can the final concentration of the organic solvent in my cell culture medium affect my experiment?
Yes. While a solvent like Dimethyl Sulfoxide (DMSO) is necessary to dissolve this compound, high final concentrations can be toxic to cells.[3][5] It is crucial to keep the final solvent concentration in the culture medium as low as possible, ideally below 0.5%, and for some sensitive cell lines, below 0.1%.[5][6][7] Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to differentiate the effects of the compound from the effects of the solvent.[2][6]
Q4: Could components in my cell culture medium be reacting with this compound?
It is possible. Components of the culture medium, such as salts, proteins (from fetal bovine serum), and other organic molecules, can interact with the compound and reduce its solubility.[4][5] High concentrations of calcium and phosphate (B84403) in some media formulations can also contribute to drug precipitation.[4]
Q5: How does temperature affect the solubility of this compound?
Temperature can significantly impact solubility. Adding the compound to cold media can decrease its solubility.[5] It is always recommended to use pre-warmed (37°C) cell culture media for dilutions to help maintain the compound in solution.[2][5]
Troubleshooting Guide
If you are experiencing precipitation of this compound in your cell culture experiments, follow this step-by-step troubleshooting guide.
Issue 1: Immediate Precipitation Upon Dilution
If you observe a precipitate immediately after adding your stock solution to the cell culture medium, consider the following solutions:
-
Optimize Dilution Technique: Instead of adding the stock solution directly to the full volume of media, perform a serial dilution. Add the stock solution dropwise into pre-warmed media while gently swirling or vortexing.[2]
-
Reduce Final Concentration: The final concentration of this compound in the media may be exceeding its aqueous solubility limit. Try decreasing the final working concentration.[5]
-
Prepare an Intermediate Dilution: First, dilute your high-concentration stock in a smaller volume of pre-warmed medium to create an intermediate concentration that is still well above your final working concentration. Then, add this intermediate dilution to the final culture volume.[4]
Issue 2: Precipitation Over Time in the Incubator
If the medium appears clear initially but a precipitate forms after several hours or days in the incubator, this could be due to:
-
Compound Stability: Taxanes can degrade in aqueous solutions, and the degradation products may be less soluble.[2] Consider preparing fresh media for longer experiments.
-
Media Evaporation: In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[5] Ensure proper humidification of the incubator and use culture plates with low-evaporation lids.
-
pH Changes: Cellular metabolism can alter the pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive compound. Monitor the pH of your culture medium and consider changing the medium more frequently.[5]
Advanced Solubilization Strategies
If the above troubleshooting steps do not resolve the precipitation issue, you may need to consider more advanced formulation strategies:
-
Use of Surfactants: Surfactants like Tween 80 can form micelles that encapsulate the hydrophobic compound, increasing its solubility in aqueous solutions.[2]
-
Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior. They can encapsulate hydrophobic compounds like taxanes, forming a water-soluble inclusion complex.[2]
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₉H₄₈O₁₃ | [1] |
| Molecular Weight | 724.79 g/mol | [1] |
| Class | Diterpenoid, Taxane | [1] |
| Solubility | Poor in aqueous solutions | [3] |
Table 2: Comparison of Solubilization Methods
| Method | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO) | Simple and widely used for preparing stock solutions. | Can be toxic to cells at higher concentrations; risk of "solvent shock" precipitation.[3][5] |
| Surfactants (e.g., Tween 80) | Can significantly increase aqueous solubility by forming micelles.[2] | May have their own biological effects and can interfere with certain assays. |
| Cyclodextrins | Forms a stable, water-soluble complex with the compound.[2] | May alter the effective concentration of the compound available to the cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Dilution in Cell Culture Media
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[5]
-
Pre-warm Cell Culture Medium: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[5]
-
Perform Serial Dilution:
-
To minimize the risk of precipitation, perform an intermediate dilution. For example, add 2 µL of a 10 mM stock solution to 98 µL of pre-warmed medium to get a 200 µM intermediate solution.[4]
-
Gently mix the intermediate dilution.
-
Add the required volume of the intermediate solution to your final culture volume to achieve the desired working concentration.
-
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation against a light source.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to a separate aliquot of medium. This is crucial for distinguishing the effects of the compound from the effects of the solvent.[2]
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of "solvent shock" precipitation.
References
purification challenges of 20-Deacetyltaxuspine X from crude extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with the purification of 20-Deacetyltaxuspine X from crude extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The purification of minor taxanes like this compound from complex natural extracts presents several significant hurdles:
-
Low Abundance: This target compound is often present in very low concentrations within the crude extract, making its detection and recovery challenging.[1]
-
Structural Similarity: Crude extracts contain a multitude of structurally related taxane (B156437) analogues that often co-elute during chromatographic separation, complicating the isolation of the target molecule.[1]
-
Complex Matrix: The presence of non-taxane impurities such as lipids, chlorophylls, and phenolic compounds can interfere with the separation process and contaminate the final product.[1]
-
Compound Instability: Taxanes can be susceptible to degradation or isomerization under harsh pH or temperature conditions, or during prolonged exposure to certain solvents.[1][2]
Q2: What is a general strategic approach for the isolation of this compound?
A multi-step purification strategy is generally required.[1] This typically involves:
-
Selective Extraction: Initial extraction from the raw plant material.
-
Low-Pressure Column Chromatography: To fractionate the extract and remove major impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): For the final high-resolution purification.[1]
Q3: What types of chromatography are most effective for taxane purification?
Both normal-phase (e.g., silica (B1680970) gel) and reversed-phase (e.g., C18) chromatography are effective and are often used sequentially.[1] Normal-phase chromatography is valuable for initial fractionation and the removal of highly polar or non-polar impurities. Reversed-phase HPLC is excellent for achieving high-resolution separation of structurally similar taxanes.[1]
Q4: How can I remove pigments like chlorophyll (B73375) before chromatography?
A common and effective method is to treat the initial crude extract with activated charcoal. This can significantly reduce the pigment load and prevent interference in subsequent chromatographic steps.[1]
Q5: My this compound appears to be degrading during purification. What can I do?
Taxane esters can be sensitive to hydrolysis. It is advisable to avoid strongly acidic or basic conditions.[1][3] Working at reduced temperatures and minimizing the duration of purification steps can also improve stability. For HPLC, using a temperature-controlled column oven and autosampler is recommended.[1] The optimal pH for taxane stability in aqueous solutions is generally around pH 4-5.[2][3]
Troubleshooting Guides
HPLC Peak Tailing
Problem: Asymmetrical peak shape with a broader second half for this compound. This can lead to inaccurate quantification and reduced resolution.[4]
| Potential Cause | Recommended Solutions |
| Secondary Silanol Interactions | - Use a high-purity, end-capped C18 column.- Lower the mobile phase pH to 2.5-3.5.- Consider a different stationary phase (e.g., phenyl-hexyl).[4] |
| Incorrect Mobile Phase pH | - Adjust the mobile phase to an acidic pH (2.5-3.5) using an appropriate acid like formic acid.- Use a buffer to maintain a consistent pH.[4] |
| Column Overload | - Dilute the sample.- Reduce the injection volume.[4] |
| Inappropriate Sample Solvent | - Dissolve the sample in the initial mobile phase composition.[4] |
| Extra-Column Volume | - Use shorter, narrower internal diameter tubing.- Ensure all fittings are properly connected.[4] |
| Column Contamination | - Use a guard column.- Implement a sample clean-up procedure (e.g., Solid Phase Extraction).- Flush the column with a strong solvent.[4] |
Poor Resolution Between Target and Impurity Peaks
Problem: Co-elution of this compound with other structurally similar taxanes.
| Potential Cause | Recommended Solutions |
| Inappropriate Mobile Phase Composition | - Optimize the solvent strength and selectivity. Systematically varying the organic solvent ratio is a good first step.[1] |
| Incorrect Column Chemistry | - Test a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity.[1] |
| Column Overloading | - Reduce the sample concentration or injection volume.[1] |
| High Flow Rate | - Decrease the flow rate to improve separation efficiency. |
Low Recovery of this compound
Problem: Significant loss of the target compound during the purification process.
| Potential Cause | Recommended Solutions |
| Irreversible Adsorption onto the Stationary Phase | - Passivate the HPLC system with a strong solvent or a blank run with a high concentration of a similar compound.- Consider a different stationary phase.[1] |
| Degradation of the Compound | - Minimize the time the sample spends in the autosampler; use a cooled autosampler if temperature sensitivity is suspected.- Ensure the mobile phase pH is within the stable range for the compound (around pH 4-5).[1][2][3] |
| Incomplete Elution from the Column | - At the end of a gradient run, include a high-organic wash step to elute any strongly retained compounds.[1] |
Experimental Protocols
General Extraction and Preliminary Purification
This protocol outlines a generalized method for extracting and enriching taxanes from Taxus species.
-
Preparation of Plant Material: Air-dry fresh needles and stems of Taxus chinensis in a shaded, well-ventilated area.[5] Grind the dried material into a coarse powder.[5][6]
-
Solvent Extraction: Macerate the powdered plant material (e.g., 10 kg) with 95% ethanol (B145695) (3 x 30 L) at room temperature for 72 hours for each extraction.[5]
-
Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.[5]
-
Liquid-Liquid Partitioning: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). The taxoids are typically enriched in the chloroform and ethyl acetate fractions.[5]
Chromatographic Purification
A multi-step chromatographic approach is employed for the isolation of individual taxoids.
-
Silica Gel Column Chromatography (Initial Separation):
-
Pack a glass column with silica gel (200-300 mesh) using a slurry method with n-hexane.[5]
-
Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the column.[5]
-
Elute the column with a gradient of n-hexane and ethyl acetate, with increasing polarity (e.g., from 100:0 to 0:100), followed by a gradient of ethyl acetate and methanol (B129727).[5]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).[5]
-
Pool fractions with similar TLC profiles for further purification.[5]
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Fine Purification):
-
Use a semi-preparative or preparative C18 reversed-phase column.[5]
-
The mobile phase typically consists of a gradient of acetonitrile (B52724) and water or methanol and water.[5]
-
Dissolve the pooled fractions containing the target compound in a minimal amount of the mobile phase and inject it into the HPLC system.[5]
-
Monitor the elution using a UV detector at a wavelength suitable for taxoids (e.g., 227 nm).[5]
-
Collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure to yield the purified compound.[5]
-
Data Presentation
| Purification Step | Starting Material (kg) | Fraction Mass (g) | Purity of this compound (%) |
| Crude Ethanol Extract | 10 | 500 | < 0.1 |
| Ethyl Acetate Fraction | - | 100 | 0.1 - 0.5 |
| Silica Gel Column Pool | - | 5 | 5 - 10 |
| Preparative HPLC | - | 0.05 | > 98 |
Visualizations
Caption: Generalized workflow for the purification of this compound.
Caption: Decision tree for troubleshooting HPLC peak tailing.
References
minimizing degradation of 20-Deacetyltaxuspine X during extraction
Disclaimer: Specific research on the degradation of 20-Deacetyltaxuspine X during extraction is limited. The following troubleshooting guides, FAQs, and protocols are based on established knowledge for the broader taxane (B156437) class of compounds, to which this compound belongs.[1][2][3][4] Researchers should adapt and validate these recommendations for their specific experimental context.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound, potentially leading to its degradation.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Degradation due to inappropriate pH: Taxanes are susceptible to hydrolysis and epimerization under neutral to basic conditions.[1][5][6] | Maintain an acidic pH (ideally between 4 and 5) throughout the extraction and purification process.[1][5] Use buffered solvents or add a small amount of a weak acid (e.g., 0.1% v/v acetic acid) to your extraction solvent.[5] |
| Thermal degradation: High temperatures can accelerate the degradation of taxanes.[1][5][7] | Conduct all extraction and solvent evaporation steps at low temperatures, ideally below 40°C.[1][5] Use of a rotary evaporator with a temperature-controlled water bath is highly recommended.[1][5] | |
| Improper solvent selection: The choice of solvent can impact both extraction efficiency and compound stability.[5][7] | Methanol, ethanol, acetone, or mixtures with water (e.g., 80% ethanol) are generally effective for extracting taxanes.[5][7] For partitioning, dichloromethane (B109758) or ethyl acetate (B1210297) can be used.[5] | |
| Incomplete extraction: Insufficient extraction time or an inadequate solvent-to-solid ratio can lead to lower yields.[5] | Optimize extraction parameters, including the duration and the volume of solvent used. Techniques like ultrasound-assisted extraction can enhance efficiency.[5][7][8] | |
| Presence of Unknown Peaks in HPLC/LC-MS Analysis | Formation of degradation products: Epimers and hydrolyzed forms of this compound may appear as new peaks.[5] | Review and optimize your extraction protocol to minimize pH and temperature-related degradation.[5] Ensure the pH of your extraction solvent is within the optimal 4-6 range.[1] |
| Oxidative degradation: The presence of oxygen can lead to the degradation of sensitive functional groups.[1][9] | Perform extraction under an inert atmosphere (e.g., nitrogen or argon). Consider adding antioxidants like ascorbic acid to the extraction solvent.[9] | |
| Enzymatic degradation: Endogenous plant enzymes released during tissue disruption can degrade the target compound.[10] | Immediately flash-freeze fresh plant material in liquid nitrogen after harvesting and before extraction.[10] Alternatively, briefly blanching the plant material can help denature enzymes.[9] | |
| Inconsistent Extraction Yields | Variability in plant material: The concentration of taxanes can vary depending on the plant species, part, and collection time.[5] | Ensure consistent sourcing and handling of the plant material (Taxus species). Proper drying and grinding of the plant material can also improve extraction consistency.[5][11] |
| Precipitation of Compound During Storage | Poor solubility/physical instability: The compound may precipitate out of solution, which is a known issue for taxane stability.[1][12] | Store purified extracts at low temperatures (2-8°C or -20°C).[1] For aqueous solutions, consider the use of stabilizing excipients, though this is more relevant for formulation than extraction.[1] For stock solutions, use organic solvents like DMSO or ethanol.[12] |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound during extraction? A1: The primary degradation pathways for taxanes like this compound are hydrolysis of ester groups and epimerization at certain chiral centers.[1][5][6] These reactions are often catalyzed by basic or neutral pH conditions and accelerated by heat.[1][5] Oxidative degradation is also a concern.[1][9]
Q2: What is the optimal pH range for extracting and handling this compound? A2: To minimize degradation, it is crucial to maintain an acidic environment, ideally within a pH range of 4 to 6.[1][5] This acidic condition suppresses the base-catalyzed hydrolysis and epimerization reactions that are the main causes of taxane degradation.[1][5]
Q3: What solvents are recommended for the extraction of this compound? A3: Methanol, acetone, and ethanol-water mixtures (typically 80% ethanol) are effective solvents for the initial extraction from plant material.[5][7] For subsequent liquid-liquid partitioning steps to purify the crude extract, solvents such as dichloromethane and ethyl acetate are commonly used.[5]
Q4: How can I minimize thermal degradation during solvent evaporation? A4: Use a rotary evaporator with a water bath maintained at a low temperature, not exceeding 40°C, to prevent thermal degradation of the compound.[1][5][11]
Q5: Can advanced extraction techniques improve yield and reduce degradation? A5: Yes, techniques like Ultrasound-Assisted Extraction (UAE) can significantly enhance extraction efficiency by disrupting plant cell walls, which allows for better solvent penetration, often at lower temperatures and for shorter durations, thereby minimizing degradation.[7][8]
Experimental Protocols
Protocol 1: General Extraction of this compound from Taxus Species
This protocol is designed to minimize degradation by controlling pH and temperature.
-
Plant Material Preparation:
-
Initial Solvent Extraction:
-
Macerate the powdered plant material in an 80% ethanol-water solution (v/v) at a solid-to-liquid ratio of 1:10 (g/mL).[5]
-
To maintain an acidic pH, add a small amount of acetic acid (e.g., 0.1% v/v) to the extraction solvent.[5]
-
Perform the extraction at a controlled low temperature (e.g., room temperature or below) for 24-72 hours with continuous agitation.[11]
-
-
Filtration and Concentration:
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition it successively with n-hexane, chloroform (B151607), and ethyl acetate.[11][13] Taxoids are typically enriched in the chloroform and ethyl acetate fractions.[11][13]
-
-
Analysis:
Visualizations
Caption: A generalized workflow for the extraction of this compound, emphasizing critical control points to minimize degradation.
Caption: A decision-making diagram for troubleshooting low yields of this compound during extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Research Progress on Taxus Extraction and Formulation Preparation Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: 20-Deacetyltaxuspine X Purity Confirmation
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for confirming the purity of a 20-Deacetyltaxuspine X sample.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques to confirm the purity of this compound?
A multi-pronged approach is essential for a comprehensive purity assessment of this compound.[1] The primary and most recommended techniques are:
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone method for determining the purity of taxanes and quantifying related impurities.[1] It effectively separates the main compound from potential isomers, degradation products, and process-related impurities.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for the identification and confirmation of impurities, even at trace levels.[1][2] It provides molecular weight and fragmentation data for structural elucidation of unknown components.[3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the unambiguous structural confirmation of this compound and the characterization of any major impurities.[1][6]
Q2: What are the common impurities that might be present in a this compound sample?
Impurities in a this compound sample can originate from the natural source, the extraction and purification process, or degradation.[2] Potential impurities may include:
-
Structural Analogs: Other taxane (B156437) diterpenoids with similar core structures that are co-extracted from the plant material.[2]
-
Isomers: Compounds with the same molecular formula but different structural arrangements.
-
Degradation Products: Resulting from hydrolysis or epimerization under certain pH and temperature conditions.[7]
-
Process-Related Impurities: Residual solvents, reagents, or by-products from the isolation and purification process.
Q3: My HPLC chromatogram shows multiple small peaks besides the main this compound peak. What should I do?
The presence of multiple small peaks indicates potential impurities. The recommended course of action is:
-
Quantify the Impurities: Calculate the area percentage of each impurity peak relative to the total peak area to determine the purity of your sample.
-
Identify the Impurities: Utilize LC-MS to determine the molecular weight and fragmentation patterns of the compounds corresponding to the impurity peaks. This will help in their structural identification.[2]
-
Optimize Purification: If the purity is not satisfactory, further purification using techniques like preparative HPLC or column chromatography may be necessary.[4][8]
Q4: Can I confirm the purity of my sample with only one analytical technique?
While HPLC can provide a good estimate of purity, relying on a single technique is not recommended for comprehensive quality assessment.[1] Orthogonal methods, such as a combination of HPLC for quantification, LC-MS for impurity identification, and NMR for structural confirmation, provide a much more robust and reliable purity determination.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor peak shape or resolution in HPLC | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase, for instance, by adjusting the acetonitrile (B52724)/water ratio or adding a modifier like formic acid to improve peak shape.[2][9] |
| Column degradation or contamination. | Use a guard column and ensure proper sample filtration. If the problem persists, wash or replace the HPLC column. | |
| Inconsistent retention times in HPLC | Fluctuations in column temperature or mobile phase flow rate. | Use a column oven to maintain a consistent temperature. Ensure the HPLC pump is functioning correctly and the mobile phase is properly degassed. |
| Sample solvent is too different from the mobile phase. | Dissolve the sample in the initial mobile phase composition whenever possible.[7] | |
| Ion suppression or enhancement in LC-MS | Matrix effects from complex sample composition. | Dilute the sample or use a solid-phase extraction (SPE) clean-up step to remove interfering substances.[9][10] |
| Ambiguous NMR spectral data | Presence of multiple components or impurities. | Purify the sample further using preparative HPLC to isolate the main compound before NMR analysis.[11] |
| Poor sample preparation (e.g., residual solvent peaks). | Use high-purity deuterated solvents and ensure the sample is completely dissolved. |
Experimental Workflows and Protocols
Overall Purity Assessment Workflow
The following diagram illustrates the recommended workflow for a comprehensive purity assessment of a this compound sample.
Caption: Overall workflow for the purity assessment of this compound.[1]
Detailed Experimental Protocols
This protocol outlines a general method for determining the purity of a this compound sample using HPLC with UV detection.
Objective: To determine the purity of a this compound sample by calculating the area percentage of the main peak relative to the total peak area.[1]
Instrumentation and Reagents:
| Item | Specification |
|---|---|
| HPLC System | Quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV/Vis detector.[12] |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[1] |
| Solvents | Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, ultrapure).[9][12] |
| Sample | this compound sample. |
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a gradient elution from a lower to a higher concentration of acetonitrile.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL[12]
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor in the range of 220-230 nm.[9]
-
Gradient Elution (Example):
-
0-20 min: 30-70% Acetonitrile
-
20-25 min: 70-90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30.1-35 min: 30% Acetonitrile (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram, excluding the solvent front.
-
Calculate the percentage purity using the area normalization method: % Purity = (Area of the this compound peak / Total area of all peaks) x 100
-
This protocol provides a general procedure for identifying impurities in a this compound sample.
Objective: To identify unknown impurities by determining their molecular weights and fragmentation patterns.[2]
Instrumentation:
| Component | Specification |
|---|---|
| LC System | UPLC or HPLC system. |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data.[2] |
| Ionization Source | Electrospray Ionization (ESI), typically in positive mode.[2][3] |
Procedure:
-
LC Conditions: Use similar chromatographic conditions as the HPLC method, but with a volatile mobile phase modifier like 0.1% formic acid in both water and acetonitrile to facilitate ionization.[2]
-
MS Data Acquisition:
-
Acquire data in full scan MS mode to detect all ions.
-
Use data-dependent MS/MS acquisition to obtain fragmentation spectra for the most intense ions, including the main peak and any significant impurity peaks.[2]
-
-
Data Analysis:
-
Determine the accurate mass of the main peak and any impurity peaks from the full scan MS data. The molecular formula for this compound is C₃₉H₄₈O₁₃, with a monoisotopic mass of approximately 724.3 g/mol .[10]
-
Predict the elemental composition of the impurities based on their accurate mass.
-
Analyze the MS/MS fragmentation patterns to gain structural information about the impurities. Common fragmentation pathways for taxanes involve the neutral loss of substituent groups.[3]
-
This protocol outlines the use of NMR for the structural confirmation of this compound.
Objective: To confirm the chemical structure of this compound and identify any major structural impurities.[1]
Instrumentation and Reagents:
| Item | Specification |
|---|---|
| NMR Spectrometer | 400 MHz or higher field strength.[2] |
| Solvent | Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent. |
| Sample | Purified this compound sample. |
Procedure:
-
Sample Preparation: Dissolve an adequate amount of the this compound sample in the chosen deuterated solvent in an NMR tube.
-
NMR Experiments: Acquire a standard set of NMR spectra:
-
¹H NMR
-
¹³C NMR
-
2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity.[13]
-
-
Data Analysis:
-
Compare the acquired ¹H and ¹³C NMR spectra with reference data if available.
-
Key features to look for in the ¹H NMR spectrum of this compound include the absence of the C-20 acetyl group signal and the presence of signals for a CH₂OH group.[6]
-
In the ¹³C NMR spectrum, the signal for C-20 will be shifted upfield compared to its acetylated counterpart.[6]
-
Analyze the 2D NMR data to confirm the overall structure and connectivity of the molecule.
-
Logical Relationship for Purity Confirmation
Caption: Logical workflow for confirming the purity of a this compound sample.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Resolving Peak Tailing for 20-Deacetyltaxuspine X in Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the chromatographic analysis of 20-Deacetyltaxuspine X.
Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing
Peak tailing for this compound, a polar taxane (B156437) diterpenoid, can compromise the accuracy and resolution of your chromatographic analysis.[1] This guide provides a step-by-step approach to identify and rectify the root cause of this issue.
Step 1: Initial Assessment and Diagnosis
First, determine if the peak tailing is specific to this compound or if all peaks in the chromatogram are affected.
-
All Peaks Tailing: This often suggests a physical or system-wide issue.[2][3]
-
Only this compound (and similar analytes) Tailing: This points towards a chemical interaction between the analyte and the chromatographic system.[1][3]
The following workflow can guide your troubleshooting process:
Step 2: Addressing Chemical Interactions
Secondary interactions between the polar functional groups of this compound and residual silanol groups (Si-OH) on the silica-based column packing are a primary cause of peak tailing.[1][4][5]
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to 2.5-3.5) with an acid like formic acid can suppress the ionization of silanol groups, reducing secondary interactions.[1][6]
-
Column Selection:
-
Mobile Phase Additives: In some cases, adding a competing base like triethylamine (B128534) (TEA) at a low concentration (0.05-0.1%) to the mobile phase can block active silanols.[8]
Step 3: Optimizing Chromatographic Conditions
Several other factors can contribute to peak tailing. The following table summarizes these issues and their corresponding solutions.
| Potential Cause | Recommended Solution(s) |
| Column Overload | Dilute the sample or reduce the injection volume.[1][9] |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase composition.[1] |
| Extra-Column Volume | Use shorter, narrower internal diameter tubing and ensure all fittings are properly connected.[1][7] |
| Column Contamination | Use a guard column, implement a sample clean-up procedure (e.g., SPE), and flush the column with a strong solvent.[1][10] |
| Column Degradation | If a guard column is used, replace it first. If the problem persists, replace the analytical column.[2][11] |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC parameters for the analysis of this compound?
A1: The following table provides a summary of typical starting parameters for HPLC analysis of taxanes, which can be adapted for this compound.[4]
| Parameter | Recommendation | Rationale |
| Column | C18 (end-capped), PFP, Cyano (e.g., 250 x 4.6 mm, 5 µm) | A polar-endcapped C18 or PFP may provide better peak shape due to the polarity of the analyte.[4] |
| Mobile Phase A | Water with 0.1% Formic Acid | The acidic modifier is crucial for suppressing silanol interactions.[4] |
| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) | Acetonitrile often provides better resolution for complex taxane mixtures.[4] |
| Gradient | 20-80% B over 20-30 minutes | A shallow gradient may be required to resolve closely related impurities.[4] |
| Flow Rate | 0.8 - 1.2 mL/min | Adjust based on column dimensions and particle size.[4] |
| Column Temperature | 30 - 40 °C | Can be increased to improve peak shape, but monitor for analyte stability.[4] |
| Detection Wavelength | 227 nm | This is a common wavelength for taxane analysis.[4] |
| Injection Volume | 5 - 20 µL | Keep the volume as low as possible to avoid overload, especially with strong sample solvents.[4] |
Q2: How does the mobile phase pH specifically affect the peak shape of this compound?
A2: The mobile phase pH is critical for controlling the ionization state of both the analyte and the stationary phase. This compound has multiple weakly acidic hydroxyl groups.[1] At a mobile phase pH close to the pKa of these groups or the silanol groups on the column, a mixed population of ionized and non-ionized forms can exist, leading to broadened or tailing peaks.[1][7][12] By operating at a low pH (e.g., 2.5-3.5), the silanol groups are protonated and less likely to interact with the analyte, resulting in a more symmetrical peak shape.[6][13]
Q3: Can my sample preparation be the cause of peak tailing?
A3: Yes, issues with sample preparation can lead to poor chromatography.[1]
-
Sample Solvent: If you dissolve your sample in a solvent that is stronger than your initial mobile phase (e.g., 100% acetonitrile in a reverse-phase method starting with high aqueous content), it can cause peak distortion.[1] It is always best to dissolve your sample in the initial mobile phase.
-
Sample Concentration: Injecting too high a concentration of this compound can lead to column overload and peak tailing.[1] If you suspect this, try diluting your sample and re-injecting it. An improvement in peak shape upon dilution is a strong indicator of column overload.[1][2]
Q4: My peak is fronting instead of tailing. What are the likely causes?
A4: Peak fronting is often a result of column overloading or a mismatch between the sample solvent and the mobile phase.[4][5] If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, the analyte band can spread and elute prematurely, leading to a fronting peak.[4] Another potential cause could be a column bed collapse or a void at the column inlet.[4]
Experimental Protocols
Protocol 1: Optimizing Mobile Phase pH
Objective: To determine the optimal mobile phase pH to minimize peak tailing of this compound.[4]
Methodology:
-
Prepare a stock solution of this compound in methanol or acetonitrile.
-
Prepare a series of aqueous mobile phase A components with varying pH values using 0.1% formic acid, for example:
-
A1: Water + 0.1% Formic Acid (pH ~2.7)
-
A2: Water + 0.05% Formic Acid (pH ~3.0)
-
A3: Water + 0.01% Formic Acid (pH ~3.5)
-
-
Set up your HPLC system with a suitable C18 column and use acetonitrile as mobile phase B.
-
Equilibrate the column with the initial mobile phase conditions using mobile phase A1.
-
Inject the this compound stock solution and record the chromatogram.
-
Repeat steps 4 and 5 for mobile phase A components A2 and A3.
-
Compare the peak shape (asymmetry factor) from each run to determine the optimal pH.
Protocol 2: Investigating the Impact of Sample Solvent
Objective: To determine the effect of the sample solvent on the peak shape of this compound.[4]
Methodology:
-
Prepare three aliquots of your this compound sample and dissolve them in the following solvents:
-
Solvent 1: 100% Acetonitrile
-
Solvent 2: 50:50 Acetonitrile:Water
-
Solvent 3: The initial mobile phase composition of your HPLC method.
-
-
Equilibrate your HPLC system with the initial mobile phase conditions.
-
Inject the sample from Solvent 1 and record the chromatogram.
-
Repeat step 3 for the samples in Solvent 2 and Solvent 3.
-
Compare the peak shapes from the different sample solvents to identify the most suitable one.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.com [chromtech.com]
- 8. benchchem.com [benchchem.com]
- 9. mastelf.com [mastelf.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. uhplcs.com [uhplcs.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. academic.oup.com [academic.oup.com]
Validation & Comparative
comparing the efficacy of 20-Deacetyltaxuspine X vs. Paclitaxel.
A Comparative Guide to the Efficacy of 20-Deacetyltaxuspine X and Paclitaxel
A Tale of Two Taxanes: Divergent Mechanisms in Cancer Therapy
In the landscape of cancer therapeutics, the taxane (B156437) family of compounds has been a cornerstone for decades. Paclitaxel, a renowned member of this family, is a potent cytotoxic agent widely used in the treatment of various cancers. In contrast, this compound, a lesser-known taxane derivative, is emerging not as a direct cytotoxic agent, but as a potential modulator of multidrug resistance (MDR). This guide provides a comparative analysis of these two molecules, highlighting their distinct mechanisms of action and the available experimental data that underscore their different roles in oncology.
While a direct comparison of cytotoxic efficacy between this compound and Paclitaxel is not feasible due to the limited publicly available data on the former, this guide will delineate their individual therapeutic potentials based on current scientific understanding.[1][2]
Paclitaxel: The Microtubule Stabilizer
Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics, which are crucial for cell division.[3][4][] By binding to the β-tubulin subunit of microtubules, Paclitaxel promotes their assembly and stabilizes them against depolymerization.[4][6][7] This interference with the normal function of the mitotic spindle leads to cell cycle arrest in the G2/M phase, ultimately inducing programmed cell death, or apoptosis.[3][6][8]
Quantitative Efficacy of Paclitaxel
The cytotoxic potency of Paclitaxel is well-documented across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cell population, is a standard measure of its efficacy.
| Parameter | Breast Cancer Cell Line | Concentration / Duration | Key Finding |
| Cell Viability (IC50) | MCF-7 | 33.3 μM | Dose-dependent inhibition of cell proliferation.[1] |
| Apoptosis Induction | MCF-7 | 0-20 ng/ml for 16-24 hours | Up to 43% of the cell population underwent apoptosis.[1] |
| Cell Cycle Arrest | MCF-7 | Not specified | Arrested cells in the G2/M phase of the cell cycle.[1] |
Note: IC50 values are highly dependent on the specific experimental conditions, including cell line, exposure time, and assay method.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
A common method to determine the cytotoxic effect of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[9]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of Paclitaxel or a vehicle control (e.g., DMSO). The plates are then incubated for a specified period (e.g., 48 or 72 hours).[9]
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[10]
Signaling Pathway of Paclitaxel
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Paclitaxel - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
20-Deacetyltaxuspine X: A Comparative Analysis of its Mechanism of Action Against Other Taxanes
In the landscape of oncological drug development, taxanes represent a cornerstone of chemotherapy, renowned for their potent anti-tumor activities. This guide provides a comparative analysis of the proposed mechanism of action of a lesser-known taxane (B156437), 20-Deacetyltaxuspine X, against well-established taxanes like paclitaxel (B517696) and docetaxel (B913). While extensive research elucidates the mechanisms of prominent taxanes, specific experimental data on this compound remains limited.[1][2][3] This comparison, therefore, synthesizes available information on the broader class of taxane diterpenoids and predictive data based on structure-activity relationships to frame the potential therapeutic profile of this compound.[1][4]
Core Mechanism of Action: Microtubule Stabilization
Taxanes, as a class, exert their cytotoxic effects by disrupting the normal function of microtubules.[5][6][7] Microtubules are dynamic cellular structures crucial for various processes, most notably the formation of the mitotic spindle during cell division.[5][6]
Established Taxanes (Paclitaxel, Docetaxel):
The mechanism of action for paclitaxel and docetaxel is well-documented.[8] These drugs bind to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them against depolymerization.[8][9][10] This enhanced stabilization disrupts the delicate dynamic instability required for proper mitotic spindle function, leading to a blockage of the cell cycle in the G2/M phase.[5][6][11] This prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[5][6][11]
This compound (Proposed Mechanism):
It is hypothesized that this compound shares the fundamental microtubule-stabilizing mechanism of other taxanes due to its structural similarity.[1][4] The core taxane structure is believed to be responsible for the interaction with microtubules.[12] However, the absence of the C20 acetyl group may influence its binding affinity and overall potency compared to other taxanes.[4]
Interestingly, some research suggests that this compound and its analogs may possess a distinct or additional primary mechanism of action: the inhibition of P-glycoprotein (P-gp).[13][14][15] P-gp is an efflux pump that contributes to multidrug resistance (MDR) in cancer cells by expelling chemotherapeutic agents.[13][15] In this context, this compound might act as an MDR reversal agent, enhancing the efficacy of other cytotoxic drugs.[13][15] Some taxoids designed as P-gp inhibitors have been shown to have low affinity for tubulin to minimize cytotoxicity.[13][14]
Comparative Data Summary
The following tables present a summary of quantitative data for paclitaxel and docetaxel, alongside predicted data for this compound based on structure-activity relationships within the taxane class. It is crucial to note that the values for this compound are hypothetical and await experimental validation.[4]
Table 1: In Vitro Microtubule Polymerization Activity
| Compound | EC50 (µM) for Tubulin Polymerization | Maximum Polymerization (OD at 340 nm) |
| Paclitaxel | ~ 0.1 - 1.0[4] | ~ 0.3 - 0.4[4] |
| Docetaxel | Similar to Paclitaxel | Similar to Paclitaxel |
| This compound (Predicted) | ~ 1.0 - 5.0[4] | ~ 0.2 - 0.3[4] |
| Vehicle Control | > 100[4] | < 0.05[4] |
Rationale for Prediction: Structure-activity relationship studies on taxanes suggest that the C2-benzoate group is a significant contributor to the molecule's ability to promote tubulin assembly. The removal of an acetyl group may lessen the binding affinity, resulting in a higher EC50 value and a slightly lower maximal polymerization effect compared to paclitaxel.[4]
Table 2: In Vitro Cytotoxicity (IC50)
| Compound | Cancer Cell Line | IC50 |
| Paclitaxel | MCF-7 (Breast) | 33.3 µM[2] |
| Docetaxel | Various | Potent, cell-line dependent[8] |
| This compound | - | Data not available[2][3] |
Note: IC50 values are highly dependent on the specific cancer cell line and experimental conditions.[8] A comprehensive literature search did not yield specific IC50 values for the direct cytotoxic effects of this compound.[3]
Table 3: Effect on Cell Cycle
| Compound | Effect |
| Paclitaxel | G2/M Phase Arrest[2][5] |
| Docetaxel | G2/M Phase Arrest[8] |
| This compound (Predicted) | G2/M Phase Arrest (potentially at higher concentrations)[4] |
Rationale for Prediction: By disrupting microtubule dynamics, taxanes cause a potent arrest of the cell cycle in the G2/M phase.[4] While this compound is expected to induce a similar G2/M arrest, a higher concentration may be required to achieve a comparable effect to paclitaxel due to its predicted lower potency.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for taxane-induced apoptosis and a general experimental workflow for mechanism cross-validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. benchchem.com [benchchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validating the Anti-Cancer Activity of 20-Deacetyltaxuspine X: A Comparative Guide for Preclinical Research
A notable gap in the current scientific literature exists regarding the specific anti-cancer activity of 20-Deacetyltaxuspine X in animal models. While its classification as a taxane (B156437) diterpenoid suggests potential anti-tumor properties, publicly available data from in vivo studies are scarce. This guide, therefore, provides a comparative framework based on the well-established activities of related taxane compounds, Paclitaxel (B517696) and Docetaxel (B913), to inform future preclinical investigations of this compound.
Postulated Mechanisms of Anti-Cancer Activity
The therapeutic potential of this compound is inferred from two primary mechanisms characteristic of the taxane class and its analogs.
Microtubule Stabilization
It is hypothesized that, like Paclitaxel and Docetaxel, this compound binds to the β-tubulin subunit of microtubules.[1] This action stabilizes the microtubules, preventing the dynamic process of depolymerization required for mitotic spindle formation and cell division.[1] The resulting cell cycle arrest at the G2/M phase is a potent trigger for apoptosis (programmed cell death), ultimately leading to an inhibition of tumor growth.[1]
P-glycoprotein (P-gp) Inhibition
Research on simplified analogs of this compound has highlighted a potent inhibitory effect on P-glycoprotein (P-gp).[2] P-gp is a transmembrane efflux pump that actively removes various anticancer drugs from tumor cells, a key mechanism of multidrug resistance (MDR).[2][3] By inhibiting P-gp, this compound could act as an MDR reversal agent, increasing the intracellular concentration and efficacy of co-administered chemotherapeutics that are P-gp substrates, such as Paclitaxel and Doxorubicin.[3]
Comparative In Vivo Efficacy: Paclitaxel and Docetaxel
Given the absence of specific in vivo data for this compound, the following tables summarize the anti-tumor efficacy of Paclitaxel and Docetaxel in various animal xenograft models. These data serve as a benchmark for the potential efficacy that could be expected from a novel taxane compound.
Paclitaxel: In Vivo Efficacy in Animal Models
| Cancer Type | Animal Model | Cell Line | Treatment Regimen | Key Findings |
| Breast Cancer | Nude Mice | MCF-7 | Not specified | Significantly inhibited breast tumor growth compared to control.[1] |
| Breast Cancer | Nude Mice | MDA-MB-231 | Not specified | Treatment with CD133-targeted nanoparticles containing paclitaxel significantly reduced tumor regrowth.[4] |
| Lung Cancer | Nude Mice | A549, NCI-H23, NCI-H460, DMS-273 | 12 and 24 mg/kg/day, IV for 5 days | Produced statistically significant tumor growth inhibition against all xenografts.[5] |
| Ovarian Cancer | NSG Mice | Patient-Derived Xenograft (PDX) | 20 mg/kg, IV, once weekly for 3 weeks | Combination with carboplatin (B1684641) significantly decreased tumor burden.[6] |
| Ovarian Cancer | Nude Mice | Patient-Derived Xenograft (PDX) | 15 mg/kg, IP | Combination with carboplatin significantly decreased tumor weight.[7] |
Docetaxel: In Vivo Efficacy in Animal Models
| Cancer Type | Animal Model | Cell Line | Treatment Regimen | Key Findings |
| Various | Syngeneic Mice | Murine Tumors | Not specified | Showed sensitivity in 11 of 12 transplantable tumors, with complete regressions of advanced-stage tumors.[2] |
| Various | Nude Mice | Human Tumor Xenografts | Not specified | Demonstrated significant in vivo antitumor activity.[2] |
| Lung Cancer | Nude Mice | A549 | Not specified | Suppressed tumor growth in a dose-dependent manner.[8] |
| Breast Cancer | Nude Mice | MCF-7 | Not specified | Suppressed tumor growth in a dose-dependent manner.[8] |
| Ovarian Cancer | Nude Mice | SKOV-3 | Not specified | Suppressed tumor growth in a dose-dependent manner.[8] |
Proposed Experimental Protocol for In Vivo Validation
The following section outlines a detailed methodology for assessing the anti-cancer activity of this compound in a human cancer xenograft model, a standard in preclinical oncology research.
Objective
To determine the in vivo anti-tumor efficacy and tolerability of this compound.
Materials
-
Compound: this compound
-
Vehicle Control: A suitable solvent system (e.g., Cremophor EL, ethanol, and saline).
-
Positive Control: Paclitaxel or Docetaxel (e.g., 10 mg/kg).
-
Cell Line: A taxane-sensitive human cancer cell line (e.g., A549 lung cancer, MDA-MB-231 breast cancer, or SKOV3 ovarian cancer).
-
Animals: Immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.
-
Reagents: Cell culture medium, Fetal Bovine Serum (FBS), Matrigel, Phosphate-Buffered Saline (PBS).
Experimental Workflow
Detailed Procedure
-
Cell Culture: The selected human cancer cell line is cultured in appropriate media supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Tumor Implantation: Cells in their logarithmic growth phase are harvested and resuspended in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Approximately 0.1 mL of this cell suspension is subcutaneously injected into the flank of each immunodeficient mouse.
-
Tumor Growth Monitoring and Randomization: Tumor growth is monitored by measuring the length (L) and width (W) with digital calipers every 2-3 days. Tumor volume (TV) is calculated using the formula: TV = (W² x L) / 2. Once the average tumor volume reaches 100-150 mm³, the mice are randomized into treatment groups (typically n=8-10 mice per group).
-
Treatment Administration: Dosing solutions are prepared for the vehicle, this compound (at various doses, e.g., 5, 10, 20 mg/kg), and the positive control. The treatment is administered as per the defined schedule (e.g., intravenously, daily for 5 days).
-
Endpoint Measurements:
-
Tumor Volume: Measured throughout the study.
-
Body Weight: Monitored as an indicator of toxicity.
-
Survival: Kaplan-Meier survival analysis can be performed.
-
Tumor Weight: At the end of the study, tumors are excised and weighed.
-
Histological Analysis: Excised tumors can be analyzed for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).
-
Data Analysis
The primary endpoint is typically tumor growth inhibition. Statistical analysis (e.g., ANOVA) is used to compare the mean tumor volumes between the treatment and control groups. A statistically significant reduction in tumor volume in the this compound-treated groups compared to the vehicle control would validate its anti-cancer activity.
Conclusion
While direct experimental evidence for the anti-cancer activity of this compound in animal models is currently lacking, its classification as a taxane provides a strong rationale for its investigation. By acting as a microtubule stabilizer or a P-gp inhibitor, it holds therapeutic promise. The provided comparative data for Paclitaxel and Docetaxel, along with the detailed experimental protocol, offer a robust framework for researchers to design and execute the necessary preclinical studies to validate the efficacy of this novel compound. Such research is imperative to unlock the potential therapeutic value of this compound in oncology.
References
- 1. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of docetaxel (Taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD133-targeted paclitaxel delivery inhibits local tumor recurrence in a mouse model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti‐tumor Efficacy of Paclitaxel against Human Lung Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies [e-crt.org]
- 8. Frontiers | A novel form of docetaxel polymeric micelles demonstrates anti-tumor and ascites-inhibitory activities in animal models as monotherapy or in combination with anti-angiogenic agents [frontiersin.org]
A Tale of Two Taxanes: A Side-by-Side Comparison of 20-Deacetyltaxuspine X and Docetaxel
In the landscape of cancer therapeutics, taxane (B156437) diterpenoids represent a cornerstone of chemotherapy. This guide provides a detailed, data-driven comparison of two members of this class: the well-established cytotoxic agent, Docetaxel (B913), and the emerging multidrug resistance (MDR) modulator, 20-Deacetyltaxuspine X. While both originate from the yew tree, their mechanisms of action and therapeutic applications diverge significantly, offering unique strategies in the fight against cancer.
Section 1: Overview and Mechanism of Action
Docetaxel , a semi-synthetic analogue of paclitaxel, is a potent, clinically approved anticancer drug.[1] Its primary mechanism of action is the disruption of microtubule dynamics, which are crucial for cell division.[2][3][4] Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[5][6] This action arrests the cell cycle in the G2/M phase, ultimately leading to programmed cell death (apoptosis).[2][3]
In contrast, This compound and its analogues are primarily investigated for their role in reversing multidrug resistance.[1][7][8] Emerging research indicates that these compounds function as inhibitors of P-glycoprotein (P-gp), a transmembrane efflux pump that actively removes chemotherapeutic drugs from cancer cells, thereby reducing their efficacy.[7][8] Unlike Docetaxel, this compound is reported to have little to no direct cytotoxic activity.[1][9] Its therapeutic potential lies in its ability to chemosensitize resistant cancer cells to conventional cytotoxic agents.[1]
Signaling Pathways
The distinct mechanisms of these two taxanes are reflected in the signaling pathways they modulate.
Section 2: Performance and Efficacy - A Quantitative Comparison
A direct comparison of the cytotoxic efficacy of Docetaxel and this compound is not scientifically pertinent due to their different mechanisms of action.[1] The following tables summarize the available quantitative data for each compound, highlighting their distinct performance metrics.
Table 1: In Vitro Cytotoxicity of Docetaxel
| Cell Line | Cancer Type | IC50 (Concentration for 50% Inhibition) | Reference |
| Murine and Human Cells | Various | 4 - 35 ng/mL | [5][6] |
| C26 and SW480 | Colon Carcinoma | 2 - 3 nM | [10] |
Note: IC50 values are highly dependent on the specific cell line, exposure time, and assay method.
Table 2: P-glycoprotein Inhibitory Activity of Taxuspine X Analogues
As specific quantitative data for this compound is limited, the following table presents representative data for structurally related taxuspine analogues, demonstrating their potential as MDR modulators.
| Compound | P-gp Inhibition (Rhodamine 123 Efflux Assay) | Reference |
| Simplified Taxuspine X Analogues | Potent inhibition of P-gp mediated efflux | [8] |
Note: The efficacy of P-gp inhibition is often measured by the reversal of resistance to a known cytotoxic drug.
Section 3: Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols for evaluating the efficacy of both Docetaxel and this compound.
In Vitro Cytotoxicity Assay (for Docetaxel)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
a. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
b. Compound Treatment:
-
Cells are treated with serial dilutions of Docetaxel (or vehicle control) for a specified duration (e.g., 48 or 72 hours).
c. Cell Viability Assessment (MTT Assay):
-
After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
The formazan is dissolved, and the absorbance is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
P-glycoprotein Inhibition Assay (for this compound)
This assay measures the ability of a compound to inhibit the P-gp efflux pump, leading to the intracellular accumulation of a fluorescent substrate.
a. Cell Culture:
-
A cell line overexpressing P-gp (e.g., a multidrug-resistant cancer cell line) and its parental, non-resistant counterpart are used.
b. Rhodamine 123 Efflux Assay:
-
Cells are incubated with the P-gp substrate Rhodamine 123 in the presence or absence of various concentrations of this compound.
-
The intracellular fluorescence is measured over time using a flow cytometer or fluorescence plate reader.
-
An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.[8]
Section 4: In Vivo Efficacy
Preclinical in vivo studies are essential to evaluate the therapeutic potential of drug candidates in a whole-organism context.
Docetaxel has demonstrated significant in vivo antitumor activity in various murine transplantable tumor models and human tumor xenografts.[5][6] Complete regressions of advanced-stage tumors have been observed.[5][6]
For This compound , in vivo studies would focus on its ability to enhance the efficacy of a co-administered chemotherapeutic agent in a xenograft model of multidrug-resistant cancer.
In Vivo Xenograft Model (General Protocol)
a. Cell Implantation:
-
Human cancer cells (either sensitive or multidrug-resistant) are subcutaneously injected into immunodeficient mice.
b. Tumor Growth and Treatment:
-
Once tumors reach a palpable size, mice are randomized into treatment groups.
-
Treatment groups for evaluating this compound would typically include:
-
Vehicle control
-
Cytotoxic agent alone (e.g., Docetaxel)
-
This compound alone
-
Combination of the cytotoxic agent and this compound
-
c. Efficacy Evaluation:
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and weighed.
-
A significant reduction in tumor growth in the combination treatment group compared to the single-agent groups would indicate the efficacy of this compound as an MDR modulator.[11]
Conclusion
Docetaxel and this compound, while both belonging to the taxane family, exemplify the diverse therapeutic strategies available in oncology. Docetaxel is a potent cytotoxic agent that directly targets cancer cells by disrupting microtubule function. In contrast, the available evidence suggests that this compound is a non-cytotoxic compound that acts as a multidrug resistance modulator, offering a complementary approach to overcoming treatment failure.[1]
The true potential of this compound likely lies in its use as a chemosensitizing agent in combination with established chemotherapeutics like Docetaxel to combat multidrug resistance in cancer cells.[1] Further research, particularly quantitative in vivo studies, is necessary to fully elucidate the therapeutic value of this compound and its analogues. This comparative guide provides a framework for researchers to understand the distinct properties of these two taxanes and to design future studies aimed at developing more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urology-textbook.com [urology-textbook.com]
- 4. Docetaxel - Wikipedia [en.wikipedia.org]
- 5. Preclinical evaluation of docetaxel (Taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Docetaxel (Taxotere): a review of preclinical and clinical experience. Part I: Preclinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Confirming the Tubulin Binding Site of 20-Deacetyltaxuspine X: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding site of taxane-class microtubule stabilizers on β-tubulin, with a focus on inferring the binding characteristics of 20-Deacetyltaxuspine X and outlining the experimental protocols for its definitive confirmation. Taxanes are a prominent group of anti-mitotic agents that exert their therapeutic effect by binding to and stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1] The foundational member of this class, paclitaxel (B517696) (Taxol), has been extensively studied, providing a robust framework for understanding the binding mechanisms of its derivatives.[1]
The Taxane (B156437) Binding Site on β-Tubulin: An Inferred Location for this compound
Due to its structural similarity to other taxanes, this compound is hypothesized to bind to the well-established taxane binding site on the β-subunit of the αβ-tubulin heterodimer.[1][2] This pocket is located on the luminal side of the microtubule.[1][3] The binding of taxanes to this site stabilizes the microtubule lattice, counteracting its natural dynamic instability.[1]
Key interactions for taxane binding often involve hydrogen bonds and contacts with specific amino acid residues within the β-tubulin pocket. While the core binding interactions are conserved among taxanes, variations in their side chains can influence binding affinity and the precise conformational changes induced in the tubulin dimer.[1]
Comparative Analysis with Alternative Taxanes
While direct binding data for this compound is not publicly available, a comparison with established taxanes provides a benchmark for expected performance. Paclitaxel, docetaxel, and cabazitaxel (B1684091) are well-characterized taxanes with known binding affinities to tubulin.
| Taxane | Cellular K_i_ (nM)[4] | Biochemical K_d_ (µM)[5] | Notes |
| Paclitaxel | 22 ± 2 | - | Data from a competitive binding assay in living HeLa cells.[4] |
| Docetaxel | 16 ± 2 | 6.8 ± 0.2 | Generally exhibits a slightly higher binding affinity than Paclitaxel in cellular assays.[4][5] |
| Cabazitaxel | 6 ± 2 | 7.4 ± 0.9 | Demonstrates the highest affinity for microtubules among the three in cellular assays.[4][5] |
Experimental Protocols for Binding Site Confirmation
A combination of structural biology, biochemical, and biophysical techniques is required to definitively identify and characterize the binding site of this compound on tubulin.
Structural Biology Approaches
1. Cryo-Electron Microscopy (Cryo-EM)
-
Objective: To determine the high-resolution three-dimensional structure of the compound bound to microtubules.[1]
-
Methodology:
-
Microtubule Polymerization: Purified tubulin dimers are polymerized in the presence of a non-hydrolyzable GTP analog (e.g., GMPCPP) and this compound.[1]
-
Sample Preparation: The polymerized microtubules are applied to EM grids, blotted, and rapidly plunge-frozen in liquid ethane (B1197151) to vitrify the sample.[1]
-
Data Collection: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector.[1]
-
Structure Determination: A large dataset of particle images is processed to reconstruct a high-resolution 3D map of the microtubule, revealing the binding location and conformation of this compound.[6][7]
-
2. X-ray Crystallography
-
Objective: To obtain an atomic-resolution structure of the compound bound to the tubulin dimer.
-
Methodology:
-
Protein Complex Formation: A tubulin complex that prevents self-assembly, such as the T₂R-TTL complex (two αβ-tubulin dimers, stathmin-like protein RB3, and tubulin tyrosine ligase), is used.[8]
-
Crystallization: The tubulin complex is co-crystallized with this compound, or pre-formed crystals are soaked in a solution containing the compound.[1]
-
Data Collection: Crystals are exposed to a high-intensity X-ray beam to record the diffraction pattern.[1]
-
Structure Determination: The diffraction data is processed to generate an electron density map, into which an atomic model of the tubulin-compound complex is built and refined.[8]
-
Biochemical and Biophysical Assays
1. Tubulin Polymerization Assay
-
Objective: To assess the functional consequence of binding, specifically the compound's ability to promote microtubule assembly.[1]
-
Methodology: The ability of this compound to promote the assembly of purified tubulin into microtubules is measured by monitoring the change in light scattering or fluorescence over time.[1][9] An increase in the signal indicates microtubule polymerization.[9]
2. Competitive Binding Assay
-
Objective: To confirm that this compound binds to the taxane site by measuring its ability to displace a known taxane-site ligand.[1]
-
Methodology: A fluorescently labeled taxane-site ligand (e.g., Flutax) is incubated with microtubules.[10] Increasing concentrations of this compound are then added, and the displacement of the fluorescent probe is measured. A decrease in fluorescence indicates that this compound is competing for the same binding site.[10] Alternatively, a non-radioactive mass spectrometry-based binding assay can be employed.[11]
3. Photoaffinity Labeling
-
Objective: To covalently link the drug to its binding site for subsequent identification of the labeled amino acid residues.
-
Methodology: A photo-reactive analog of this compound is synthesized. This analog is incubated with tubulin or microtubules and then irradiated with UV light to induce covalent bond formation at the binding site.[12][13] The tubulin is then digested, and the labeled peptides are identified by mass spectrometry to pinpoint the binding location.[14]
4. Isothermal Titration Calorimetry (ITC)
-
Objective: To provide a full thermodynamic characterization of the binding interaction, including affinity (K_d_), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[15][16]
-
Methodology: A solution of this compound is titrated into a solution containing purified tubulin. The heat released or absorbed during binding is measured directly, allowing for the determination of the thermodynamic parameters of the interaction.[15][17]
5. Surface Plasmon Resonance (SPR)
-
Objective: To obtain real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity.[18]
-
Methodology:
-
Protein Immobilization: Purified β-tubulin is immobilized on a sensor chip.[18]
-
Binding Analysis: A series of concentrations of this compound are flowed over the sensor surface.[18]
-
Data Acquisition and Analysis: The change in the SPR signal is monitored over time to generate sensorgrams, from which kinetic parameters (k_on_, k_off_) and the dissociation constant (K_d_) can be calculated.[19]
-
6. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide atomic-resolution information on the binding site and the conformation of the bound ligand.[20]
-
Methodology: Ligand-based NMR experiments, such as saturation transfer difference (STD) NMR and WaterLOGSY, can identify which parts of this compound are in close contact with tubulin. Protein-observed NMR, using isotopically labeled tubulin, can map the binding site by monitoring chemical shift perturbations upon ligand binding.[21][22]
Visualizing Experimental Workflows and Signaling Pathways
Caption: Workflow for confirming the tubulin binding site of this compound.
Caption: Simplified signaling pathway of taxane-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct photoaffinity labeling of tubulin with taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of a photoaffinity taxol analogue and its use in labeling tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The binding conformation of Taxol in β-tubulin: A model based on electron crystallographic density - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microtubule-associated proteins and tubulin interaction by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Interactions between CLIP-170, Tubulin, and Microtubules: Implications for the Mechanism of CLIP-170 Plus-End Tracking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Probing interactions of tubulin with small molecules, peptides, and protein fragments by solution nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-biostructure.com [creative-biostructure.com]
Independent Verification of 20-Deacetyltaxuspine X's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the biological effects of 20-Deacetyltaxuspine X, a taxane (B156437) diterpenoid with a currently uncharacterized biological profile. Due to the lack of publicly available data on this compound, this document presents a comparative analysis against the well-established microtubule-stabilizing agent, Paclitaxel (Taxol®). The experimental protocols and data presented for Paclitaxel serve as a benchmark for the proposed investigation of this compound.
Postulated Mechanism of Action and Comparative Compounds
This compound belongs to the taxane family, known for its members' potent anti-cancer properties.[1] The primary mechanism of action for many taxanes, including the widely used chemotherapeutic agent Paclitaxel, is the stabilization of microtubules.[2] This interference with microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces programmed cell death (apoptosis).[3]
An alternative mechanism observed for some taxuspine derivatives is the inhibition of P-glycoprotein (P-gp), a transmembrane pump associated with multidrug resistance (MDR) in cancer cells. This guide will focus on the primary postulated cytotoxic pathway.
Alternative Compound for Comparison:
-
Paclitaxel (Taxol®): A well-characterized taxane diterpenoid and a cornerstone of chemotherapy for various cancers. Its extensive dataset provides a robust baseline for evaluating the potency and efficacy of novel taxane compounds.
Comparative Data on Biological Effects
The following tables summarize established quantitative data for Paclitaxel and provide a template for presenting the experimental findings for this compound.
Table 1: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | IC50 (nM) | Exposure Time (hours) |
| Paclitaxel | MCF-7 (Breast) | ~33.3 µM | Not Specified[4] |
| A549 (Lung) | ~5.0 | 72 | |
| HeLa (Cervical) | ~7.0 | 48 | |
| OVCAR-3 (Ovarian) | ~10.0 | 48 | |
| This compound | Data to be determined | Data to be determined | Data to be determined |
Table 2: Induction of Apoptosis
This table compares the percentage of apoptotic cells following treatment with each compound.
| Compound | Cancer Cell Line | Concentration | Apoptotic Cells (%) | Time Point (hours) |
| Paclitaxel | MCF-7 (Breast) | 0-20 ng/ml | Up to 43% | 16-24[4] |
| HeLa (Cervical) | 10 nM | ~80% | 48[3] | |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Table 3: Cell Cycle Analysis
This table illustrates the effect of the compounds on cell cycle progression, specifically the percentage of cells arrested in the G2/M phase.
| Compound | Cancer Cell Line | Concentration | Cells in G2/M Phase (%) | Time Point (hours) |
| Paclitaxel | MCF-7 (Breast) | Not Specified | Arrested in G2/M | Not Specified[4] |
| HeLa (Cervical) | >10 nM | ~90% | 24[3] | |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Detailed methodologies for the key experiments required to verify the biological effects of this compound are provided below.
3.1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, OVCAR-3)
-
96-well plates
-
Complete cell culture medium
-
This compound and Paclitaxel stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound or Paclitaxel for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
-
3.2. Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Materials:
-
Purified tubulin
-
Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)
-
GTP solution
-
This compound and Paclitaxel stock solutions (in DMSO)
-
Nocodazole (as a depolymerization control)
-
Temperature-controlled spectrophotometer or plate reader
-
-
Procedure:
-
In a cuvette or 96-well plate, combine the polymerization buffer, GTP, and the test compound at various concentrations.
-
Initiate polymerization by adding purified tubulin to the mixture and incubate at 37°C.
-
Monitor the change in turbidity (absorbance) at 340 nm over time. An increase in absorbance indicates microtubule formation.
-
Compare the polymerization curves of the compound-treated samples to the controls.
-
3.3. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Paclitaxel
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the compounds for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
3.4. Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Paclitaxel
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the compounds.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in PI staining solution.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the cell cycle distribution by flow cytometry.
-
Visualizing Pathways and Workflows
4.1. Signaling Pathway of Taxane-Induced Apoptosis
The following diagram illustrates the generally accepted signaling cascade initiated by taxane compounds.
Caption: Postulated signaling pathway of taxane-induced apoptosis.
4.2. Experimental Workflow for In Vitro Characterization
This diagram outlines the logical flow of experiments for the biological characterization of this compound.
Caption: Experimental workflow for biological characterization.
This guide provides a structured approach for the independent verification of the biological effects of this compound. By following the outlined experimental protocols and using the provided data for Paclitaxel as a benchmark, researchers can generate a comprehensive biological profile of this novel taxane diterpenoid.
References
Navigating the Nuances of Taxuspine Derivative Toxicity: A Comparative Guide
A comprehensive review of the current scientific literature reveals a primary research focus on the role of taxuspine derivatives as modulators of multidrug resistance (MDR) rather than as direct cytotoxic agents.[1] This guide provides a comparative analysis of the available toxicity and biological activity data for this class of compounds, alongside detailed experimental protocols and pathway visualizations to support further research and drug development. While extensive comparative cytotoxicity data remains limited, this guide synthesizes the existing knowledge to inform researchers, scientists, and drug development professionals.
Unraveling the Biological Activity of Taxuspine Derivatives
Taxuspine derivatives, a class of taxane (B156437) diterpenoids isolated from yew trees (Taxus species), are structurally related to the well-known chemotherapeutic agent paclitaxel (B517696).[2][3] However, unlike paclitaxel, which exerts its anticancer effect through microtubule stabilization leading to cell cycle arrest and apoptosis, many taxuspine derivatives have been investigated for a different, yet crucial, role in cancer therapy: overcoming multidrug resistance.[1][3]
MDR is a significant obstacle in chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[2][4] P-gp functions as a cellular efflux pump, actively removing a broad range of anticancer drugs from cancer cells, thereby reducing their efficacy.[1][2] Several taxuspine derivatives have emerged as potent inhibitors of P-gp, suggesting their potential use as chemosensitizing agents in combination with other anticancer drugs.[1][2][4] This focus on MDR reversal implies that some of these derivatives may possess low intrinsic cytotoxicity, a desirable characteristic for a combination therapy agent.[1]
Comparative Biological Activity of Taxuspine Derivatives
The following table summarizes the available quantitative data on the biological activity of various taxuspine derivatives. It is important to note that much of the available data pertains to the inhibition of P-glycoprotein rather than direct cytotoxicity.
| Derivative/Analogue | Target/Activity | Cell Line | IC50 (µM) | Reference |
| Compound 6 (Simplified "non-natural" carbocyclic taxane) | P-gp Inhibition | L5178 MDR1 | 7.2 | [2][5] |
| Compound 7 (Simplified "non-natural" carbocyclic taxane) | P-gp Inhibition | L5178 MDR1 | 24 | [2] |
| 5-O-benzoylated 5-O-decinnamoyltaxuspine C | P-gp Inhibition (Vincristine accumulation) | Multidrug-resistant ovarian cancer cells | - | [2][6] |
| Taxinine | Anticancer Activity | A549, B16, BEL7402 | 46.17, 350.64, 113.97 (µg/mL) | [7] |
| Cephalomannine | Anticancer Activity | - | 1.458–1.499 (µg/mL) | [7] |
Note: A direct IC50 value for 5-O-benzoylated 5-O-decinnamoyltaxuspine C was not provided in the cited source, but it was identified as the most effective among the tested derivatives in increasing vincristine (B1662923) accumulation.[2][6]
Visualizing the Mechanisms of Action
To better understand the biological context of taxuspine derivative activity, the following diagrams illustrate key pathways and experimental workflows.
Caption: General mechanism of action for taxane compounds.[8]
Caption: P-gp mediated multidrug resistance and its inhibition.
Caption: Hypothetical workflow for comparative cytotoxicity assessment.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the toxicological profiles of taxuspine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[2]
-
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)[2]
-
Culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics[2]
-
Taxuspine derivatives (dissolved in DMSO)[2]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer[2]
-
96-well plates[2]
-
Microplate reader[2]
-
-
Protocol:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the taxuspine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO or a suitable solubilization buffer.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[2]
-
In Vitro P-gp Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, such as Rhodamine 123, from P-gp-overexpressing cells.[2]
-
Materials:
-
Protocol:
-
Incubate the P-gp-overexpressing cells with the taxuspine derivatives or a positive control for a short period.
-
Add Rhodamine 123 and continue the incubation.
-
Wash the cells to remove the extracellular fluorescent substrate.
-
Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
An increase in intracellular Rhodamine 123 fluorescence in the presence of the taxuspine derivative indicates inhibition of P-gp-mediated efflux.[2]
-
In Vivo Xenograft Studies
Xenograft models in immunocompromised mice are essential for evaluating the in vivo antitumor efficacy of drug candidates.[2][8]
-
Materials:
-
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.[2]
-
Allow the tumors to grow to a palpable size.
-
Randomly assign mice to treatment and control groups.
-
Administer the taxuspine derivative formulation (and/or a combination with a chemotherapeutic agent) and vehicle control according to a predetermined schedule and route of administration (e.g., intraperitoneal injection).[8]
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Potential Toxicities of the Broader Taxane Class
While specific data for many taxuspine derivatives is lacking, it is prudent to consider the known toxicities of the broader taxane class of compounds, such as paclitaxel and docetaxel. The most common toxicity associated with these drugs is neurotoxicity, which typically manifests as a sensory distal neuropathy.[9] Symptoms can include burning sensations, numbness, tingling, and shooting pains, often in a "stocking-glove" distribution.[9] The incidence and severity are generally related to the dose level and cumulative dose.[9] Motor neuropathy is less common and usually mild.[9] Additionally, the yew plant itself is known to be toxic, with toxicity attributed to a mixture of alkaloids, primarily taxine, which can affect cardiac function.[7]
Future Directions
The current body of research highlights a significant opportunity for further investigation into the direct cytotoxic effects of a wider range of taxuspine derivatives against various cancer cell lines.[1][2] Such studies would be invaluable in determining whether these compounds hold promise as standalone chemotherapeutic agents or are best suited for their role as MDR reversal agents. In-depth mechanistic studies are also needed to fully elucidate their interactions with P-gp and other ABC transporters.[2] Furthermore, rigorous in vivo studies are necessary to translate the promising in vitro findings into effective clinical strategies.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From taxuspine x to structurally simplified taxanes with remarkable p-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syntheses of taxuspine C derivatives as functional inhibitors of P-glycoprotein, an ATP-associated cell-membrane transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Neurotoxicity of taxanes: symptoms and quality of life assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of 20-Deacetyltaxuspine X in Combination Chemotherapy
A Comparative Guide for Researchers
The landscape of cancer therapy is continually evolving, with a significant focus on overcoming multidrug resistance (MDR), a primary factor in the failure of many chemotherapeutic regimens. 20-Deacetyltaxuspine X, a taxane (B156437) diterpenoid, has emerged as a compound of interest not for its direct cytotoxic effects, but for its potential role as a modulator of MDR. This guide provides a framework for evaluating the synergistic effects of this compound with conventional chemotherapy drugs, offering detailed experimental protocols, data presentation structures, and visualizations to aid researchers in this endeavor.
Current research indicates that this compound and its analogs function as potent inhibitors of P-glycoprotein (P-gp/ABCB1).[1] P-gp is a transmembrane efflux pump that actively removes a wide array of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy.[2] Unlike cytotoxic taxanes such as paclitaxel (B517696) and docetaxel, which induce mitotic arrest, this compound is reported to have minimal to no intrinsic cytotoxicity.[1][3] Its primary role is hypothesized to be that of an MDR reversal agent, increasing the intracellular accumulation and potency of co-administered chemotherapeutic drugs that are P-gp substrates.[1]
Potential Chemotherapeutic Partners for Synergy
The efficacy of this compound in a combination therapy regimen is contingent on its pairing with drugs that are substrates for the P-gp efflux pump. Based on established P-gp substrate profiles, the following classes of chemotherapeutic agents represent logical candidates for synergistic evaluation:
-
Taxanes: Paclitaxel, Docetaxel[1]
-
Vinca Alkaloids: Vincristine, Vinblastine[1]
-
Anthracyclines: Doxorubicin, Daunorubicin[1]
-
Epipodophyllotoxins: Etoposide[1]
Data Presentation: Framework for Comparative Analysis
To systematically evaluate the synergistic potential of this compound, quantitative data should be organized to clearly demonstrate the enhanced efficacy of the combination therapy compared to monotherapy. The following tables provide a template for presenting such data.
Table 1: Comparative Cytotoxicity (IC50) of a P-gp Substrate Chemotherapeutic Agent in the Presence and Absence of this compound
| Cancer Cell Line | Chemotherapy Drug | IC50 (nM) - Monotherapy | IC50 (nM) - Combination Therapy (with [X] nM this compound) | Fold Change in Potency (IC50 Monotherapy / IC50 Combination) |
| P-gp Overexpressing | Doxorubicin | |||
| Parental (Low P-gp) | Doxorubicin | |||
| P-gp Overexpressing | Paclitaxel | |||
| Parental (Low P-gp) | Paclitaxel | |||
| P-gp Overexpressing | Vincristine | |||
| Parental (Low P-gp) | Vincristine |
Table 2: Combination Index (CI) Values for this compound and Chemotherapy Drug Combinations
CI values are calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cancer Cell Line | Drug Combination | Effect Level (Fraction Affected) | Combination Index (CI) | Synergy Assessment |
| P-gp Overexpressing | This compound + Doxorubicin | 0.50 | ||
| 0.75 | ||||
| 0.90 | ||||
| P-gp Overexpressing | This compound + Paclitaxel | 0.50 | ||
| 0.75 | ||||
| 0.90 |
Signaling Pathways and Mechanisms of Action
The proposed synergistic interaction between this compound and a P-gp substrate chemotherapy drug is based on the inhibition of the P-gp efflux pump. This leads to an increased intracellular concentration of the chemotherapy drug, allowing it to exert its cytotoxic effects more effectively.
Caption: Proposed mechanism of synergy: this compound inhibits P-gp, leading to increased intracellular accumulation of the chemotherapy drug and enhanced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the synergistic effects of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the chemotherapeutic agent required to inhibit the growth of cancer cells by 50% (IC50), both alone and in combination with a fixed, non-toxic concentration of this compound.
-
Materials:
-
P-gp overexpressing cancer cell line (e.g., NCI/ADR-RES) and its parental, drug-sensitive counterpart (e.g., OVCAR-8).
-
This compound.
-
P-gp substrate chemotherapeutic agent (e.g., Doxorubicin).
-
Cell culture medium, fetal bovine serum (FBS), and penicillin/streptomycin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic agent.
-
Treat the cells with the serial dilutions of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound. This concentration should be predetermined to have minimal effect on cell viability when used alone.
-
Include wells with untreated cells (negative control) and cells treated only with the fixed concentration of this compound.
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.
-
P-gp Efflux Inhibition Assay (Calcein-AM Assay)
This assay directly measures the ability of this compound to inhibit the P-gp-mediated efflux of a fluorescent substrate, Calcein-AM.
-
Materials:
-
P-gp overexpressing and parental cell lines.
-
This compound.
-
Verapamil (positive control P-gp inhibitor).
-
Calcein-AM.
-
Phosphate-buffered saline (PBS).
-
Fluorescence plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with pre-warmed PBS.
-
Incubate the cells with varying concentrations of this compound or Verapamil for 30 minutes at 37°C.[1]
-
Add Calcein-AM to each well and incubate for a further 30 minutes at 37°C.[1]
-
Wash the cells with ice-cold PBS to remove extracellular Calcein-AM.[1]
-
Measure the intracellular fluorescence using a plate reader (Excitation: 485 nm, Emission: 530 nm).[1]
-
Increased fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux of calcein.[1]
-
Experimental Workflow
The following diagram outlines a comprehensive workflow for the evaluation of the synergistic potential of this compound.
Caption: A structured workflow for investigating the synergistic effects of this compound with chemotherapy drugs.
References
A Comparative Analysis of Taxane Derivatives in Oncology Research: Benchmarking Against Paclitaxel
A Note to the Reader: This guide was initially designed to provide a comparative statistical analysis of the efficacy of 20-Deacetyltaxuspine X. However, a thorough review of publicly available scientific literature revealed a significant lack of efficacy data for this specific compound.[1][2] this compound is a known taxane (B156437) diterpenoid isolated from Taxus sumatrana, but its cytotoxic and mechanistic properties have not been extensively characterized.[1][2]
Therefore, this guide has been adapted to offer a robust comparison of the well-established anticancer agent, Paclitaxel, with other taxane derivatives for which experimental data are available. This approach provides a valuable resource for researchers, scientists, and drug development professionals by contextualizing the therapeutic potential of this important class of compounds. We will explore the cytotoxic activities, mechanisms of action, and experimental protocols relevant to taxane research, including insights into related compounds like Taxuspine X, which has been studied for its ability to reverse multidrug resistance.[3][4]
Data Presentation: Comparative Cytotoxicity of Taxane Derivatives
The following table summarizes the in vitro cytotoxic activity of various taxane derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency, representing the concentration required to inhibit the growth of 50% of a cancer cell population.[5] It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions such as cell lines, drug exposure times, and assay methodologies.[5]
| Compound/Extract | Cell Line | Cancer Type | IC50 / Effective Concentration | Reference |
| Paclitaxel | MCF-7 | Breast Adenocarcinoma | ~2.5 - 15 nM | [6] |
| MDA-MB-231 | Breast Adenocarcinoma | ~5 - 20 nM | [6] | |
| Ovarian Carcinoma Cell Lines (various) | Ovarian Carcinoma | - | [7] | |
| Docetaxel | Ovarian Carcinoma Cell Lines (various) | Ovarian Carcinoma | 0.23 - 2.30 nM | [7] |
| 14-Substituted Taxanes (Ortataxel analogues) | MCF-7 (sensitive) | Breast Adenocarcinoma | 0.4 - 22 nM | [8] |
| Taxinine | A549 | Non-small cell lung cancer | 46.17 µg/mL | [9] |
| B16 | Mouse melanoma | 350.64 µg/mL | [9] | |
| BEL7402 | Human hepatoma | 113.97 µg/mL | [9] | |
| Cephalomannine | - | - | 1.458 - 1.499 µg/mL | [9] |
| Taxus cuspidata extract | Various human cancer cell lines | Various | 70-90% inhibition | [10] |
| 2-Deacetyltaxuspine X (as 2-deacetoxytaxinine J) | MCF-7 | Breast Adenocarcinoma | 20 µM | [6] |
| MDA-MB-231 | Breast Adenocarcinoma | 10 µM | [6] | |
| Simplified Taxuspine X analogue (compound 6) | - | P-gp inhibitor | IC50 = 7.2 x 10⁻⁶ M | [3][11] |
Note: The data for 2-Deacetyltaxuspine X is presented as effective concentration from a single study and may not be directly comparable to the IC50 values of other taxanes.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate the efficacy of taxane derivatives.
1. In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[6]
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of the taxane compounds or a vehicle control (e.g., DMSO).[6]
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).[6][13]
-
After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[6]
-
The medium is then removed, and the formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).[12]
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
2. In Vivo Antitumor Efficacy (Xenograft Model)
Animal models are essential for evaluating the therapeutic potential of novel compounds in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The taxane derivatives are administered via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.[6]
-
Monitoring: Tumor volume and body weight are measured regularly.[6]
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.[6]
-
Data Analysis: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for clinically used taxanes like Paclitaxel and Docetaxel is the stabilization of microtubules.[1][13][14] However, other taxane derivatives may exhibit different or additional biological activities, such as the inhibition of drug efflux pumps.
Microtubule Stabilization and Apoptosis Induction
Taxanes bind to the β-tubulin subunit of microtubules, which are critical components of the cytoskeleton involved in cell division.[14][15] This binding stabilizes the microtubules, preventing their depolymerization and disrupting the dynamic equilibrium necessary for mitotic spindle formation.[5][13] This leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[12][13]
Signaling pathway of microtubule stabilization and apoptosis induction.
P-glycoprotein Inhibition and Reversal of Multidrug Resistance
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp).[3][4] P-gp actively transports a wide range of chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and efficacy.[4] Interestingly, some taxane derivatives, such as Taxuspine X and its simplified analogues, have been shown to be potent inhibitors of P-gp.[3][4][16] These compounds can reverse MDR by blocking the efflux of other anticancer drugs, thereby increasing their intracellular accumulation and cytotoxic effect.[3][16]
Mechanism of P-glycoprotein inhibition by taxuspine derivatives.
Experimental Workflow for In Vitro Analysis
The following diagram illustrates a typical workflow for the in vitro evaluation of a novel taxane derivative.
A typical experimental workflow for in vitro analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Taxane sensitivity of ovarian carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer activity of an extract from needles and twigs of Taxus cuspidata and its synergistic effect as a cocktail with 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. From taxuspine x to structurally simplified taxanes with remarkable p-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 20-Deacetyltaxuspine X: A Comprehensive Guide
For Immediate Use by Laboratory Personnel
This document provides crucial safety and logistical information for the proper disposal of 20-Deacetyltaxuspine X. As a potent taxane (B156437) derivative, this compound requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following guidance is based on the established protocols for closely related and well-documented taxane compounds, such as Paclitaxel and Docetaxel.[1] It is imperative to consult the specific SDS for this compound as soon as it becomes available. All materials contaminated with this compound are considered hazardous waste and must be disposed of following institutional and regulatory guidelines.[1]
Health Hazard Summary for Taxane Compounds
Taxane compounds are classified as hazardous substances with multiple health risks.[1] Personnel handling these compounds must be fully aware of the potential health effects.
| Hazard Classification | Description |
| Germ Cell Mutagenicity | May cause genetic defects.[2][3] |
| Reproductive Toxicity | May damage fertility or the unborn child.[2][3] |
| Serious Eye Damage | Causes serious eye damage.[2] |
| Skin Irritation/Sensitization | Causes skin irritation and may cause an allergic skin reaction.[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation. Causes damage to organs through prolonged or repeated exposure.[2] |
| Carcinogenicity | Suspected of causing cancer.[3] |
| Aquatic Hazard | May cause long-lasting harmful effects to aquatic life. |
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure. There are no established safe levels of exposure to cytotoxic drugs, making it paramount to minimize contact.[4]
| PPE Component | Specifications and Guidelines |
| Gloves | Double nitrile gloves or other compatible cytotoxic-resistant gloves are required.[1] |
| Gown | A disposable, lint-free gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs. |
| Eye Protection | Chemical safety goggles or a face shield must be worn. |
| Respiratory Protection | For handling powders or creating aerosols, a NIOSH-approved respirator (e.g., N95 or higher) is necessary. |
| Shoe Covers | Disposable shoe covers should be worn and removed before exiting the handling area.[1] |
Experimental Protocols
Decontamination Procedure
Decontamination of surfaces and non-disposable equipment is critical to prevent cross-contamination and accidental exposure.
Materials:
-
Decontaminating agent (e.g., a strong alkaline cleaner or a commercially available product like Virusolve).[4][5]
-
Absorbent pads.[4]
-
70% Isopropyl alcohol.
-
Designated hazardous waste container.
Protocol:
-
Initial Wipe: Liberally apply the decontaminating agent to the surface or equipment.
-
Contact Time: Allow for a contact time of at least 15 minutes.[4]
-
Removal: Wipe the area with absorbent pads, moving from the outer edge of the contaminated area inwards.
-
Rinsing: Thoroughly rinse the surface with water and wipe dry with fresh absorbent pads.[5]
-
Final Disinfection: For surfaces inside a biological safety cabinet, wipe down with 70% isopropyl alcohol.[5]
-
Waste Disposal: Dispose of all used absorbent pads and wipes in a designated cytotoxic waste container.[1]
Spill Cleanup Protocol
Immediate and appropriate action is necessary in the event of a spill to prevent exposure and contamination.
Small Spill (<5 mL or 5 g):
-
Alert Personnel: Immediately alert others in the area.
-
Don PPE: Wear a full set of the PPE listed in the table above.
-
Contain and Absorb: For liquid spills, cover with absorbent pads.[1] For solid spills, gently cover with dampened absorbent pads to avoid generating dust.[1]
-
Wipe Up: Carefully wipe up the material, working from the outside in.
-
Decontaminate: Clean the area with a decontamination solution, followed by water.[1]
-
Dispose: All cleanup materials must be disposed of as hazardous waste.[1]
Large Spill (>5 mL or 5 g):
-
Evacuate: Evacuate the area immediately.
-
Alert Safety Office: Alert the institutional safety office and restrict access to the area.
-
Trained Personnel Only: Only personnel trained in hazardous spill cleanup should address the spill, wearing appropriate respiratory protection.[1]
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[1]
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous cytotoxic material in a designated, sealed, and labeled waste container.[1] |
| Contaminated Labware | All disposable items (e.g., pipette tips, tubes, flasks) that have come into contact with the compound should be placed in a designated cytotoxic waste container.[1] |
| Contaminated PPE | All used PPE should be considered contaminated and disposed of in a designated cytotoxic waste container immediately after use.[1] |
| Sharps | Needles, syringes, and other sharps must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic waste.[1] |
Visual Workflows
Caption: Disposal Workflow for this compound.
Caption: Spill Response Decision Tree.
References
Essential Safety and Logistical Guidance for Handling 20-Deacetyltaxuspine X
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for handling 20-Deacetyltaxuspine X, a potent taxane (B156437) compound. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the established protocols for closely related and well-studied taxanes, such as Paclitaxel and Docetaxel.
Health Hazard Summary
Taxane compounds are classified as hazardous substances and pose multiple health risks. It is imperative to handle this compound with extreme caution, recognizing its potential for carcinogenicity, mutagenicity, and reproductive toxicity. Acute exposure through inhalation, skin contact, or ingestion can be harmful. Furthermore, these compounds can cause significant skin and eye irritation, allergic skin reactions, and respiratory irritation.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₃₉H₄₈O₁₃ | [1] |
| Molecular Weight | 724.79 g/mol | [1] |
| CAS Number | 284672-76-0 | [1] |
| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, chloroform, and dimethyl sulfoxide (B87167) (DMSO). Poorly soluble in water. | [1] |
| Toxicity | Specific LD50 data is not available. Taxanes as a class are cytotoxic and can cause death by respiratory paralysis and cardiac arrest in high doses.[2][3] |
Personal Protective Equipment (PPE) Protocol
A comprehensive suite of personal protective equipment is mandatory to prevent exposure to this compound. The following workflow outlines the correct procedure for donning and doffing PPE.
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).
Operational Plan for Handling
A systematic approach is essential for the safe handling of this compound.
1. Designated Handling Area:
-
All manipulations of this compound, including weighing, reconstitution, and dilutions, must be performed in a designated area.
-
This area should be a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with appropriate ventilation.
2. Preparation and Handling Protocol:
-
Before starting work, ensure the designated area is clean and free of unnecessary equipment.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Use dedicated equipment (e.g., spatulas, glassware) for handling the compound.
-
When handling the powdered form, use techniques that minimize aerosol generation.
-
For solutions, use Luer-Lok syringes and needleless systems to prevent leaks and spills.
3. Decontamination and Cleaning:
-
After each use, decontaminate all surfaces and equipment.
-
A solution of 0.5% w/v sodium hypochlorite (B82951) has been shown to be effective in decontaminating surfaces from taxane residues, followed by a rinse with sterile water to prevent corrosion of stainless steel surfaces.[4][5]
-
Wipe the area from the outer edge towards the center to avoid spreading contamination.[6]
-
All cleaning materials must be disposed of as hazardous waste.
Disposal Plan
All materials contaminated with this compound are considered hazardous cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
Caption: Logical flow for the proper disposal of this compound waste.
Key Disposal Steps:
-
Trace vs. Bulk Waste: Differentiate between trace and bulk chemotherapy waste.[7]
-
Containerization:
-
Sharps: All contaminated sharps (needles, syringes, broken glass) must be placed in a designated, puncture-resistant, yellow chemotherapy sharps container.[8]
-
Trace Solid Waste: Contaminated PPE and other solid materials should be disposed of in a yellow chemotherapy waste bag.[8]
-
Bulk Liquid and Solid Waste: This waste is considered hazardous and must be collected in a black RCRA (Resource Conservation and Recovery Act) hazardous waste container.[7]
-
-
Labeling and Storage: All waste containers must be clearly labeled as "Chemotherapeutic Waste" or "Cytotoxic Waste" and stored in a secure, designated area away from general laboratory traffic.
-
Final Disposal: Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
Experimental Protocols
Detailed methodologies for key experiments involving taxane compounds can be extensive. Researchers should refer to established protocols for similar compounds. A general workflow for an in vitro cytotoxicity assay is provided as an example.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then in cell culture medium. Treat the cells with varying concentrations of the compound for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (medium with the highest concentration of DMSO used).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
References
- 1. benchchem.com [benchchem.com]
- 2. Taxane Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Drugs as Chemical Weapons: Past and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Decontamination Efficacy of Cleaning Solutions on a Biological Safety Cabinet Workbench Contaminated by Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spills and Emergencies | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
- 7. medprodisposal.com [medprodisposal.com]
- 8. hsrm.umn.edu [hsrm.umn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
